Product packaging for Rhodomyrtone(Cat. No.:)

Rhodomyrtone

Cat. No.: B1254138
M. Wt: 442.5 g/mol
InChI Key: TYDBFNAOFZIICW-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rhodomyrtone (CAS 468757-69-9) is a natural acylphloroglucinol compound isolated from the leaves of the plant Rhodomyrtus tomentosa . This compound has attracted significant research interest due to its impressive bioactivity, particularly its potent effects against a broad range of Gram-positive bacteria . Its minimal inhibitory concentrations (MICs) are in the nano to low microgram per milliliter range, making its activity competitive with clinically used antibiotics . It demonstrates efficacy against high-priority pathogens, including Staphylococcus aureus (including MRSA and VISA strains), Staphylococcus epidermidis , Streptococcus pneumoniae , and Enterococcus species . Furthermore, it shows potent activity against Cutibacterium acnes , which has been validated in a clinical trial where a 1% liposomal this compound serum significantly reduced inflammatory acne lesions, showing comparable efficacy to 1% clindamycin gel . The primary mechanism of action of this compound is uniquely targeted at the bacterial cell membrane . Unlike typical membrane-active compounds, this compound is uncharged and lacks amphipathicity . It acts by increasing membrane fluidity and creating hyperfluid domains that attract membrane proteins . This process leads to the formation of large membrane invaginations that trap a multitude of membrane proteins in intracellular vesicles, effectively disabling them . This "membrane protein trap" mechanism disrupts essential cellular processes, including cell division, cell wall synthesis, and the function of the respiratory chain and ATP synthase complex . In addition to its core antibacterial properties, this compound has been reported to exhibit other valuable research activities. It reduces the expression of inflammatory cytokines, such as TNF-α, IL-17A, IL1β, and IL8, suggesting immunomodulatory potential . It also inhibits the proliferation of certain cancer cell lines, such as epidermal carcinoma cells, potentially through the downregulation of adhesion kinases and growth factors . A pharmacokinetic study in a rat model demonstrated that the compound follows linear pharmacokinetics and achieves plasma concentrations above the MIC for several pathogenic bacteria after oral administration . This compound is presented as a valuable tool for microbiological and pharmacological research, offering a novel mechanism to study membrane disruption and develop new strategies against antibiotic-resistant bacteria.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34O6 B1254138 Rhodomyrtone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H34O6

Molecular Weight

442.5 g/mol

IUPAC Name

(9R)-6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methylbutanoyl)-9-(2-methylpropyl)-9H-xanthene-1,3-dione

InChI

InChI=1S/C26H34O6/c1-12(2)9-14-18-17(11-16(28)20(21(18)29)15(27)10-13(3)4)32-23-19(14)22(30)25(5,6)24(31)26(23,7)8/h11-14,28-29H,9-10H2,1-8H3/t14-/m1/s1

InChI Key

TYDBFNAOFZIICW-CQSZACIVSA-N

Isomeric SMILES

CC(C)C[C@@H]1C2=C(C=C(C(=C2O)C(=O)CC(C)C)O)OC3=C1C(=O)C(C(=O)C3(C)C)(C)C

Canonical SMILES

CC(C)CC1C2=C(C=C(C(=C2O)C(=O)CC(C)C)O)OC3=C1C(=O)C(C(=O)C3(C)C)(C)C

Synonyms

6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methyl-1-oxobutyl)-9-(2-methylpropyl)-4,9-dihydro-1H-xanthene-1,3(2H)-di-one
rhodomyrtone

Origin of Product

United States

Foundational & Exploratory

Rhodomyrtone: A Technical Guide to its Discovery, Origin, and Antibacterial Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodomyrtone, a potent acylphloroglucinol derived from the leaves of Rhodomyrtus tomentosa, has emerged as a promising natural antibiotic with significant activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth overview of the discovery and origin of this compound, its antibacterial efficacy, and its multifaceted mechanism of action. Detailed experimental protocols for its extraction, isolation, and biological characterization are presented, alongside a comprehensive summary of its quantitative antibacterial activity. Furthermore, this document visualizes key cellular pathways affected by this compound and outlines experimental workflows using Graphviz diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Origin

This compound is a natural acylphloroglucinol compound first isolated from the leaves of Rhodomyrtus tomentosa (Aiton) Hassk., a flowering plant belonging to the Myrtaceae family.[1][2][3] This evergreen shrub is native to Southeast Asian countries, where it has been traditionally used in medicine to treat various ailments, including diarrhea, urinary tract infections, and wound infections.[4] The potent antibacterial properties of R. tomentosa extracts, particularly against Gram-positive bacteria, led to the identification and isolation of this compound as the primary active constituent.[3][5]

The chemical structure of this compound has been elucidated as 6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methyl-1-oxobutyl)-9-(2-methylpropyl)-4,9-dihydro-1H-xanthene-1,3(2H)-dione.[2] While the complete biosynthetic pathway of this compound in R. tomentosa is still under investigation, transcriptomic analyses have been employed to identify genes potentially involved in its synthesis.[6] Studies have also shown that the this compound content can vary between different genotypes of the plant, with some producing significantly higher yields.[6]

Antibacterial Activity

This compound exhibits potent bactericidal activity against a broad range of Gram-positive pathogens.[3][7][8] Its efficacy extends to clinically significant antibiotic-resistant strains, including MRSA, vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant enterococci (VRE).[9][10] Notably, the minimum inhibitory concentrations (MICs) of this compound are often comparable to or even lower than those of conventional antibiotics like vancomycin.[1][5][11]

Quantitative Antibacterial Data

The following tables summarize the in vitro antibacterial activity of this compound and this compound-rich extracts against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Planktonic Bacteria

Bacterial SpeciesStrain(s)MIC (µg/mL)MBC (µg/mL)Reference(s)
Staphylococcus aureusATCC 259230.25 - 0.50.5 - 2[11][12][13]
Staphylococcus aureusMRSA (clinical isolates)0.25 - 80.25 - 8[9][14][15]
Staphylococcus epidermidisATCC 35984 & clinical isolates0.25 - 20.5 - 2[13][16]
Staphylococcus pseudintermediusATCC 49444 & clinical isolates0.5 - 22 - 8[12][17]
Streptococcus pyogenes-0.25 - 2-[7]
Streptococcus mutans-0.25 - 2-[7]
Propionibacterium acnes-0.125 - 2-[7]
Enterococcus faecalisATCC 292120.5-[10][18]

Table 2: Anti-Biofilm Activity of this compound

Bacterial SpeciesAssayConcentrationEffectReference(s)
Staphylococcus aureusBiofilm Formation InhibitionSub-MICSignificant inhibition[13][16]
Staphylococcus epidermidisBiofilm Formation InhibitionSub-MICSignificant inhibition[13][16]
Staphylococcus pseudintermediusBiofilm Formation InhibitionSub-MICSignificant inhibition[12][17]
Staphylococcus aureusMature Biofilm Eradication16x MICReduction in biofilm[13][16]
Staphylococcus aureusMature Biofilm Eradication64x MICDestruction of organisms in biofilm[13][16]

Table 3: Time-Kill Kinetics of this compound

Bacterial SpeciesConcentrationTimeLog Reduction in CFU/mLReference(s)
Staphylococcus aureus ATCC 259234x MIC3 hours3[13]
Staphylococcus epidermidis ATCC 359844x MIC13 hours3[13]
Staphylococcus pseudintermedius2x MIC8 hours4[12][17]
Epidemic MRSA8x MIC10 hours2[12]

Mechanism of Action

The antibacterial mechanism of this compound is multifaceted, targeting multiple cellular processes in Gram-positive bacteria.[9][15] This pleiotropic activity may contribute to its potency and the low propensity for resistance development.[10][18]

Cell Membrane Disruption

A primary target of this compound is the bacterial cell membrane.[19] Unlike typical membrane-inserting molecules, this compound transiently binds to phospholipid head groups, causing a distortion of lipid packing.[19] This interaction leads to an increase in membrane fluidity and the formation of hyperfluid domains that trap essential membrane proteins.[8][19][20] Ultimately, this process results in the formation of large membrane vesicles, effectively removing vital proteins from their functional locations.[19][20] Scanning electron microscopy studies have visualized these effects, showing notable morphological disruptions and membrane damage in treated bacterial cells.[12][17][21]

Inhibition of Macromolecule Synthesis

This compound has been shown to accumulate in the bacterial cell wall and cell membrane, where it interferes with the synthesis of essential macromolecules.[22][23][24] Studies using radiolabelled precursors have demonstrated that this compound significantly inhibits the synthesis of DNA, RNA, proteins, and cell wall components.[22][23][24] This broad inhibition of macromolecular synthesis contributes to its potent bactericidal effect.[22][23]

Interference with Cellular Signaling and Virulence

This compound also impacts bacterial signaling pathways and the expression of virulence factors. It has been shown to decrease the activity of the alternative sigma factor B (SigB) in S. aureus, a global regulator of stress response and virulence genes.[14] Furthermore, at sub-inhibitory concentrations, this compound can modulate the expression of genes involved in metabolic pathways, membrane function, and transport systems.[25] It also exhibits anti-biofilm activity by inhibiting the formation of biofilms and disrupting established ones.[7][13][16] This is, in part, attributed to the inhibition of quorum sensing pathways.[26]

Experimental Protocols

Extraction and Isolation of this compound

This protocol is adapted from methods described in the literature.[1][5][12][27]

  • Plant Material Collection and Preparation : Collect fresh leaves of Rhodomyrtus tomentosa. A voucher specimen should be deposited in a recognized herbarium for authentication.[12] The leaves are dried and ground into a fine powder.

  • Extraction : Macerate the dried leaf powder in 95% ethanol at room temperature for 5-7 days, with the solvent being replaced multiple times.[1][12][27]

  • Concentration : Pool the ethanolic filtrates and concentrate them using a rotary evaporator to obtain a crude extract.[12][27]

  • Fractionation (Optional) : The crude extract can be subjected to partitioning with solvents of varying polarity (e.g., acetone) to enrich the this compound content.[12]

  • Chromatographic Purification : Purify this compound from the crude extract or enriched fraction using column chromatography. A typical method involves using a silica gel stationary phase and a gradient elution system with solvents like hexane and ethyl acetate.[28]

  • Purity Confirmation : The purity and identity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[28] High-Performance Liquid Chromatography (HPLC) is used for quantification.[12][21]

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[12]

  • Bacterial Suspension Preparation : Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Broth Microdilution : Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).[12]

  • Inoculation and Incubation : Inoculate each well with the prepared bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plates at 37°C for 16-20 hours.[12]

  • MIC Determination : The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination : To determine the MBC, subculture aliquots from the wells showing no visible growth onto an appropriate agar medium. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Kinetics Assay
  • Inoculum Preparation : Prepare a bacterial suspension in a suitable broth to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Exposure to this compound : Add this compound at various multiples of the MIC (e.g., 1x, 2x, 4x, 8x MIC) to the bacterial suspension.[12] Include a growth control without this compound.

  • Sampling and Plating : At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate them onto an appropriate agar medium.[12]

  • Colony Counting and Analysis : After incubation, count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot the log10 CFU/mL versus time to generate the time-kill curves.

Biofilm Inhibition and Eradication Assays

This protocol is based on the crystal violet staining method.[12]

  • Biofilm Formation : Grow bacteria in a 96-well microtiter plate in a suitable medium (e.g., Tryptic Soy Broth supplemented with glucose) at 37°C for 24 hours to allow for biofilm formation.[12]

  • Biofilm Inhibition Assay : To assess inhibition of biofilm formation, add sub-inhibitory concentrations of this compound to the wells along with the bacterial inoculum at the beginning of the incubation period.

  • Biofilm Eradication Assay : To assess the eradication of mature biofilms, form the biofilms for 24 hours, then remove the planktonic cells and add fresh medium containing various concentrations of this compound. Incubate for a further 24 hours.

  • Staining and Quantification : After incubation, wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. Stain the adherent biofilms with 0.1% crystal violet for 30 minutes.[12] Wash away the excess stain and solubilize the bound stain with an appropriate solvent (e.g., 30% acetic acid or ethanol). Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

Visualizations

Proposed Antibacterial Mechanism of this compound

Rhodomyrtone_Mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_envelope Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound CellWall Cell Wall This compound->CellWall Accumulation CellMembrane Cell Membrane (Phospholipid Bilayer) This compound->CellMembrane Transient Binding & Distortion SigB SigB Pathway This compound->SigB Inhibition MacromoleculeSynthesis Macromolecule Synthesis CellWall->MacromoleculeSynthesis Inhibition CellMembrane->MacromoleculeSynthesis Disruption of Membrane Proteins DNA DNA RNA RNA Proteins Proteins Ribosomes Ribosomes MacromoleculeSynthesis->DNA Inhibition MacromoleculeSynthesis->RNA Inhibition MacromoleculeSynthesis->Proteins Inhibition VirulenceFactors Virulence Factors SigB->VirulenceFactors Regulation

Caption: Proposed multifaceted antibacterial mechanism of this compound.

Experimental Workflow for this compound Evaluation

Rhodomyrtone_Workflow cluster_activity Antibacterial Activity Assessment cluster_mechanism Mechanism of Action Studies PlantMaterial Rhodomyrtus tomentosa Leaves Extraction Ethanol Extraction & Concentration PlantMaterial->Extraction Purification Column Chromatography Extraction->Purification Purethis compound Pure this compound Purification->Purethis compound MIC_MBC MIC & MBC Determination (Broth Microdilution) Purethis compound->MIC_MBC TimeKill Time-Kill Kinetics Purethis compound->TimeKill AntiBiofilm Anti-Biofilm Assays (Crystal Violet) Purethis compound->AntiBiofilm Macromolecule Macromolecule Synthesis (Radiolabeling) Purethis compound->Macromolecule Membrane Membrane Integrity (Microscopy, Fluidity) Purethis compound->Membrane GeneExpression Gene Expression (qRT-PCR, Transcriptomics) Purethis compound->GeneExpression

Caption: Experimental workflow for the isolation and evaluation of this compound.

Safety and Toxicology

Preliminary safety and toxicology studies suggest that this compound has low toxicity.[4][7] In vitro studies have shown very low cytotoxicity against normal human fibroblasts.[4] Furthermore, this compound did not cause significant hemolysis of human erythrocytes at concentrations well above its MIC values.[4][10] In vivo studies in animal models, such as Galleria mellonella and zebrafish embryos, have also demonstrated a good safety profile.[4] An oral toxicity study in mice indicated no systemic toxicity at high doses.[4] These findings support the potential for further development of this compound as a therapeutic agent.[4]

Conclusion and Future Directions

This compound, isolated from Rhodomyrtus tomentosa, is a promising natural antibiotic with potent activity against Gram-positive bacteria, including drug-resistant strains. Its multifaceted mechanism of action, which involves cell membrane disruption and the inhibition of multiple macromolecular synthesis pathways, makes it an attractive candidate for further drug development. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound. Future research should focus on elucidating its complete biosynthetic pathway to enable synthetic or semi-synthetic production, optimizing its formulation for clinical delivery, and conducting comprehensive preclinical and clinical trials to fully assess its therapeutic potential and safety in humans.

References

An In-depth Technical Guide to the Basic Chemical Properties and Structure of Rhodomyrtone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical properties, structural details, and relevant experimental methodologies for the natural acylphloroglucinol, Rhodomyrtone. Sourced from the leaves of Rhodomyrtus tomentosa, this compound has garnered significant interest for its potent biological activities, particularly its efficacy against Gram-positive bacteria.

Chemical Identity and Properties

This compound is a complex acylphloroglucinol characterized by a xanthone core. It is a chiral, uncharged molecule with evenly distributed polar and nonpolar groups.[1] Natural extracts typically contain a racemic mixture of (R)- and (S)-enantiomers.[1]

Physicochemical and Identification Parameters

The key chemical identifiers and physical properties of this compound are summarized in the table below, compiled from multiple chemical databases and experimental reports.

PropertyValueCitation(s)
IUPAC Name (9R)-6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methylbutanoyl)-9-(2-methylpropyl)-9H-xanthene-1,3-dione[2]
Molecular Formula C₂₆H₃₄O₆[3][4]
Molecular Weight 442.54 g/mol [3][4]
CAS Number 468757-69-9[3][4]
Appearance Solid, powder[3]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Poorly soluble in water.[3][5]
Storage Temperature -20°C[3]
SMILES String CC(C)C[C@@H]1C2=C(C=C(C(=C2O)C(=O)CC(C)C)O)OC3=C1C(=O)C(C(=O)C3(C)C)(C)C[2]
InChI Key TYDBFNAOFZIICW-CQSZACIVSA-N[2]
Predicted Pharmacokinetic Properties (SwissADME)

Computational modeling provides insights into the potential behavior of this compound in vivo.

ParameterPredictionCitation(s)
Lipophilicity (XLogP3) 5.8[2]
Water Solubility Poorly soluble[5]
Gastrointestinal (GI) Absorption High[5]
Biopharmaceutics Classification System (BCS) Class II (hypothesized)[5]

Chemical Structure and Elucidation

The complex tricycle structure of this compound features a xanthene core derived from an acylphloroglucinol and a β-triketone moiety. The definitive structural elucidation was accomplished through comprehensive spectroscopic analysis and confirmed by single-crystal X-ray crystallography.[2]

While the raw spectral data from the original elucidation is not widely available, the purity and identity of isolated this compound are routinely confirmed using standard spectroscopic methods.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon skeleton and proton environments. ¹H NMR characteristically shows signals for hydrogen-bonded hydroxyl protons, aromatic protons, and protons associated with the isovaleryl and isobutyl (referred to as 2-methylpropyl) side chains.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition by providing a highly accurate mass measurement.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups present in the structure.[3][8] For example, IR data for a this compound derivative, 6-O-(2-bromoethyl) this compound, shows characteristic absorption bands at 3421 cm⁻¹ (hydroxyl), and 1710, 1645, 1610, and 1585 cm⁻¹ (carbonyls and C=C bonds).[8]

Experimental Protocols

Isolation of this compound from Rhodomyrtus tomentosa

This protocol is a synthesized methodology based on established procedures for extracting and purifying this compound.[6][7]

Objective: To isolate pure this compound from the dried leaves of R. tomentosa.

Materials:

  • Dried, powdered leaves of R. tomentosa

  • 95% Ethanol

  • Acetone

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Silica gel 60 for column chromatography

  • Rotary evaporator, filtration apparatus, chromatography columns

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Methodology:

  • Extraction: Macerate 800 g of ground, dried leaf powder in 95% ethanol at room temperature (approx. 25°C) for 5-7 days. Repeat the extraction process three times to ensure maximum yield.

  • Concentration: Pool the ethanolic filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield a dark green crude extract.

  • Partitioning: Partition the crude ethanolic extract with acetone. The resulting acetone-soluble fraction, which is enriched with this compound, is collected for further purification.

  • Column Chromatography: a. Prepare a slurry of silica gel 60 in hexane and pack it into an appropriately sized chromatography column. b. Adsorb the concentrated acetone-soluble fraction onto a small amount of silica gel and load it onto the top of the packed column. c. Elute the column using an isocratic mobile phase of hexane:ethyl acetate (92:8 v/v). d. Collect the eluent in fractions (e.g., 20 mL each).

  • Fraction Analysis: a. Monitor the collected fractions using TLC with a hexane:ethyl acetate mobile phase. b. Visualize spots under UV light (254 nm). This compound typically has an Rf value of approximately 0.34 in this system.[7] c. Pool the fractions that show a prominent spot corresponding to pure this compound.

  • Final Purification: Concentrate the pooled, pure fractions using a rotary evaporator to yield this compound as a solid. Confirm the purity and identity using NMR and MS analysis.[4]

G cluster_extraction Extraction & Concentration cluster_purification Purification cluster_final Final Product start Dried R. tomentosa Leaves maceration Maceration in 95% Ethanol start->maceration concentration Concentration (Rotary Evaporator) maceration->concentration partition Acetone Partitioning concentration->partition chromatography Silica Gel Column Chromatography (Hexane:EtOAc 92:8) partition->chromatography analysis TLC Analysis of Fractions chromatography->analysis pooling Pool Pure Fractions analysis->pooling final_concentration Final Concentration pooling->final_concentration end Pure this compound final_concentration->end

Caption: Inhibitory effects of this compound on MAPK and Akt/NF-κB pathways.

References

Rhodomyrtone: A Technical Guide to its Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodomyrtone, a potent acylphloroglucinol antibiotic, has garnered significant attention for its broad-spectrum activity against Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides an in-depth exploration of the natural occurrence of this compound, primarily in Rhodomyrtus tomentosa, and delineates its putative biosynthetic pathway. Quantitative data on this compound concentration in its natural source are presented in tabular format for comparative analysis. Detailed experimental protocols for extraction, isolation, and quantification are provided to facilitate further research. Furthermore, a proposed biosynthetic pathway for this compound is visualized using a DOT language diagram, offering a model for understanding its formation in planta. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence of this compound

This compound is a natural acylphloroglucinol compound predominantly found in the evergreen shrub Rhodomyrtus tomentosa (Aiton) Hassk., a member of the Myrtaceae family.[1][2] This plant, also known as rose myrtle, is native to Southern and Southeastern Asia and is used in traditional medicine to treat various ailments. The primary source of this compound within the plant is the leaves, from which it is typically extracted.[1][2] Natural extracts of this compound contain a mixture of (R)- and (S)-rhodomyrtone isomers.[1][2]

Quantitative Analysis of this compound in Rhodomyrtus tomentosa

The concentration of this compound in Rhodomyrtus tomentosa can vary depending on the genotype of the plant and geographical location. Studies have quantified the this compound content in different plant materials, providing valuable data for sourcing and standardization.

Plant MaterialGenotype/OriginExtraction MethodQuantification MethodThis compound ConcentrationReference
LeavesSurat Thani genotype (high-rhodomyrtone)Supercritical Fluid Extraction (SFE)High-Performance Liquid Chromatography (HPLC)149.83 ± 0.08 µg/mL[3]
LeavesSongkhla genotype (low-rhodomyrtone)Supercritical Fluid Extraction (SFE)High-Performance Liquid Chromatography (HPLC)25.89 ± 0.09 µg/mL[3]
LeavesPhatthalung Province, Thailand95% Ethanol MacerationHigh-Performance Liquid Chromatography (HPLC)489.08 mg/g (in fraction F4)[4][5]
Dried Leaf PowderNot Specified95% Ethanol ExtractionNot SpecifiedNot Specified (isolated as pure compound)[3]

Putative Biosynthesis Pathway of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated; however, based on its chemical structure as an acylphloroglucinol, a plausible pathway can be proposed. This putative pathway is informed by the general understanding of acylphloroglucinol biosynthesis in plants and transcriptomic studies of Rhodomyrtus tomentosa. The biosynthesis is thought to proceed via the polyketide pathway.

The proposed pathway begins with the condensation of one molecule of isovaleryl-CoA (derived from the amino acid leucine) with three molecules of malonyl-CoA. This condensation is likely catalyzed by a type III polyketide synthase, such as a chalcone synthase-like enzyme, to form the phloroglucinol core. Subsequent enzymatic modifications, including methylation and gem-dimethylation, would lead to the formation of the this compound scaffold. Transcriptomic analysis of high- and low-rhodomyrtone producing genotypes of R. tomentosa suggests the involvement of genes related to the phenylpropanoid biosynthesis pathway, although their exact roles in this compound biosynthesis are yet to be determined.[6]

Rhodomyrtone_Biosynthesis Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA PKS Type III Polyketide Synthase (PKS) Isovaleryl_CoA->PKS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->PKS Acylphloroglucinol_Core Acylphloroglucinol Intermediate PKS->Acylphloroglucinol_Core Methylation Methylation (SAM-dependent methyltransferases) Acylphloroglucinol_Core->Methylation Methylated_Intermediate Methylated Intermediate Methylation->Methylated_Intermediate Gem_Dimethylation Gem-dimethylation (Prenyltransferase) Methylated_Intermediate->Gem_Dimethylation This compound This compound Gem_Dimethylation->this compound Phenylpropanoid_Pathway Phenylpropanoid Pathway Phenylpropanoid_Pathway->PKS Potential Regulation/ Precursor Supply

A putative biosynthetic pathway for this compound.

Experimental Protocols

Extraction and Isolation of this compound from Rhodomyrtus tomentosa Leaves

This protocol is adapted from previously published methods and provides a general procedure for the extraction and isolation of this compound.[3][4]

Materials:

  • Dried, ground leaves of Rhodomyrtus tomentosa

  • 95% Ethanol

  • Acetone

  • Hexane

  • Ethyl acetate

  • Silica gel 60 for column chromatography

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm)

  • Anisaldehyde/H₂SO₄ spray reagent

Procedure:

  • Maceration: Macerate the ground, dried leaves (e.g., 800 g) in 95% ethanol at room temperature for 7 days. This process should be repeated three times to ensure exhaustive extraction.[4]

  • Concentration: Pool the ethanol filtrates and concentrate them using a rotary evaporator to obtain a crude extract.[4]

  • Partitioning: Partition the dried extract with acetone. The acetone-soluble fraction will contain this compound.

  • Column Chromatography: Subject the acetone-soluble fraction to column chromatography on silica gel 60. Elute the column with a gradient of hexane and ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. The TLC plates can be visualized under a UV lamp at 254 nm and by spraying with anisaldehyde/H₂SO₄ reagent followed by heating. This compound will appear as a dark blue spot under UV and an orange spot after spraying and heating.

  • Purification: Combine the fractions containing this compound and further purify using repeated column chromatography or other techniques like medium-pressure liquid chromatography (MPLC) to obtain pure this compound.[1][2]

Extraction_Workflow Start Dried, Ground R. tomentosa Leaves Maceration Maceration with 95% Ethanol Start->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Ethanolic Extract Concentration->Crude_Extract Partitioning Acetone Partitioning Crude_Extract->Partitioning Acetone_Fraction Acetone-Soluble Fraction Partitioning->Acetone_Fraction Column_Chromatography Silica Gel Column Chromatography (Hexane:EtOAc gradient) Acetone_Fraction->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC) Column_Chromatography->Fraction_Analysis Purification Further Purification (e.g., MPLC) Fraction_Analysis->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Workflow for the extraction and isolation of this compound.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of this compound in plant extracts or fractions.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 5 µm, 4.6 x 250 mm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • This compound standard of known purity

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known amount of the extract or fraction in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25-30 °C

    • Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis spectral analysis of the this compound standard)

  • Analysis: Inject the calibration standards to construct a calibration curve (peak area vs. concentration). Inject the prepared samples and determine the peak area of this compound.

  • Quantification: Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion

This compound stands out as a promising natural antibiotic with significant potential for therapeutic applications. This guide has provided a comprehensive overview of its natural occurrence, with a focus on its primary source, Rhodomyrtus tomentosa. The quantitative data and detailed experimental protocols offer a practical foundation for researchers to further investigate this compound. The proposed biosynthetic pathway, while putative, provides a logical framework for future studies aimed at elucidating the enzymatic and genetic machinery responsible for its production. A deeper understanding of this compound's biosynthesis could pave the way for biotechnological production methods, ensuring a sustainable supply for future drug development endeavors.

References

Acylphloroglucinols in Traditional Asian Medicine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylphloroglucinols are a class of phenolic compounds characterized by a phloroglucinol core (1,3,5-trihydroxybenzene) substituted with one or more acyl groups. These natural products are prominently found in various plant families and have been cornerstones in traditional Asian medicine for centuries. Notably, species from the genera Hypericum, Dryopteris, and Garcinia have been utilized for their therapeutic properties, which are now largely attributed to their rich acylphloroglucinol content. This technical guide provides an in-depth overview of the core pharmacology, traditional uses, and modern scientific validation of these compounds, with a focus on their potential for contemporary drug development.

Traditional Asian Medicine Context

Several plants rich in acylphloroglucinols have a long history of use in traditional Asian medicine for a variety of ailments.

  • Hypericum perforatum (St. John's Wort): In Traditional Chinese Medicine (TCM), this plant is known as "Guan Ye Lian Qiao".[1] It has been traditionally used to treat conditions such as hemoptysis, hematemesis, and trauma, and also to dispel external moisture-heat and relieve muscle pain.[1] Modern research has focused on its antidepressant effects, largely attributed to the acylphloroglucinol hyperforin.[2]

  • Dryopteris crassirhizoma (Male Fern): Known as "Guan Zhong" in TCM, the rhizome of this fern has been used for its heat-clearing and detoxifying properties.[3][4] It has been traditionally prescribed for preventing and treating viral and bacterial infections, including epidemic flu, as well as for parasitic infestations.[3][4]

  • Garcinia multiflora : This plant has been used in traditional medicine in Southeast Asia to treat fever, diarrhea, and dysentery.[5] The bark is also used externally to reduce inflammation.[6]

  • Hypericum japonicum : This herb, known as "Tian-Ji-Huang" or "Di-Er-Cao" in Chinese medicine, has a long history of use for relieving internal heat, hemostasis, and detumescence.[4] It is also used in other Asian countries for treating conditions like infectious hepatitis and gastrointestinal disorders.[4]

  • Myrtus communis (Myrtle): While more prevalent in Mediterranean traditional medicine, its use extends to Asia. The leaves and berries are used to treat diarrhea, dysentery, gastric ulcers, and inflammatory conditions.[7][8]

Pharmacological Activities and Quantitative Data

Acylphloroglucinols exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, cytotoxic, and neuroprotective effects. The following tables summarize the quantitative data for some of these activities.

Table 1: Anti-inflammatory Activity of Acylphloroglucinols
CompoundTarget/AssayIC50 (µM)Cell LineSource
Diacylphloroglucinol derivativeiNOS Inhibition19.0 ± 1.4RAW 264.7 macrophages[3]
Diacylphloroglucinol derivativeNF-κB Inhibition34.0 ± 8.5RAW 264.7 macrophages[3]
Alkylated acylphloroglucinoliNOS Inhibition19.5 ± 0.7RAW 264.7 macrophages[3]
Alkylated acylphloroglucinolNF-κB Inhibition37.5 ± 3.5RAW 264.7 macrophages[3]
Sampsonione BNF-κB Inhibition~2.64 (88% inhibition at 30 µM)RAW 264.7 macrophages[3]
GarcinoliNOS and COX-2Not specified (effective at 10-30 µM)THP-1 and RAW264.7 cells[9]
Table 2: Antimicrobial Activity of Acylphloroglucinols
CompoundOrganismMIC (µg/mL)Source
Olympiforin BStaphylococcus aureus (MRSA)1[10]
Olympiforin A-E (Compound 1)Staphylococcus aureus (MRSA)0.5-1[11]
Acylphloroglucinol derivative (A5)Staphylococcus aureus (MRSA)0.98[12]
Filixic acid ABAStaphylococcus aureus2.5[13]
Filixic acid ABAStaphylococcus epidermidis2.5[13]
Table 3: Cytotoxic Activity of Acylphloroglucinols
CompoundCell LineIC50 (µM)Source
Xanthochymusone NHepG2 (Liver Cancer)7.3[5]
Garcimultinone EMCF-7 (Breast Cancer)9.81 ± 1.56[2]
Garcimultinone ET98 (Glioblastoma)11.67 ± 1.83[2]
Garcimultinone EHepG2 (Liver Cancer)12.01 ± 2.11[2]
Garsubelone BMCF-7 (Breast Cancer)17.00 ± 2.75[2]
Garsubelone BT98 (Glioblastoma)14.33 ± 2.03[2]
Garsubelone BHepG2 (Liver Cancer)15.67 ± 2.33[2]
Olympiforin A and BVarious tumor cell lines1.2 - 24.9[10]

Signaling Pathways and Mechanisms of Action

Acylphloroglucinols exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-inflammatory Pathways

A primary mechanism for the anti-inflammatory effects of acylphloroglucinols is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS and COX-2. Acylphloroglucinols have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB phosphorylates IκBα p50_p65 p50/p65 IkBa_NFkB->p50_p65 releases Nucleus Nucleus p50_p65->Nucleus translocates to DNA DNA p50_p65->DNA binds to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro_inflammatory_genes promotes transcription Acylphloroglucinols Acylphloroglucinols Acylphloroglucinols->IKK inhibit NLRP3_Inflammasome Stimuli PAMPs/DAMPs NLRP3 NLRP3 Stimuli->NLRP3 activate ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Caspase-1 Pro_Casp1->Casp1 autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b IL-1β Pro_IL1b->IL1b matures to Acylphloroglucinols Acylphloroglucinols Acylphloroglucinols->NLRP3 inhibit mTOR_ERK_Pathways GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Acylphloroglucinols Acylphloroglucinols Acylphloroglucinols->mTOR inhibit Acylphloroglucinols->ERK modulate Isolation_Workflow Start Dried & Powdered Dryopteris crassirhizoma Rhizomes Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Fractions Silica_Gel->Fractions Sephadex Sephadex LH-20 Column Chromatography Fractions->Sephadex Purified_Compounds Purified Acylphloroglucinols Sephadex->Purified_Compounds

References

Preliminary Screening of Rhodomyrtone for Antibacterial Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodomyrtone, a potent acylphloroglucinol derived from the leaves of the rose myrtle (Rhodomyrtus tomentosa), has emerged as a promising candidate in the search for novel antimicrobial agents.[1][2] This natural compound has demonstrated significant antibacterial activity, particularly against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3][4] Its unique mechanism of action, which distinguishes it from many existing antibiotics, minimizes the risk of cross-resistance and positions it as a valuable lead for further drug development.[2] This technical guide provides an in-depth overview of the preliminary screening of this compound for its antibacterial properties, summarizing key quantitative data, detailing experimental protocols, and visualizing its proposed mechanism of action.

Quantitative Antibacterial Activity

The antibacterial efficacy of this compound has been extensively evaluated against various bacterial species. The primary metrics for quantifying this activity are the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria.
Bacterial SpeciesStrain(s)MIC Range (µg/mL)Reference(s)
Staphylococcus aureusIncluding MRSA, VISA, VRSA, LRSA0.25 - 2[5][6][7]
Staphylococcus epidermidis-0.25 - 2[5]
Staphylococcus pseudintermediusClinical isolates0.5 - 2[8]
Streptococcus pyogenesClinical isolates0.39 - 1.56[9][10]
Streptococcus mutans--[1]
Streptococcus pneumoniaeClinical isolates0.125 - 1[1][5]
Propionibacterium acnesClinical isolates0.12 - 0.5[1][5]
Enterococcus faecalisATCC 29212, VRE0.39 - 0.78[3][9]
Bacillus cereus-0.39 - 0.78[9]
Bacillus subtilis--[9]
Clostridium difficile-0.625 - 2.5[11]

VISA: Vancomycin-Intermediate Staphylococcus aureus, VRSA: Vancomycin-Resistant Staphylococcus aureus, LRSA: Linezolid-Resistant Staphylococcus aureus

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various Gram-positive bacteria.
Bacterial SpeciesStrain(s)MBC Range (µg/mL)Reference(s)
Staphylococcus aureusIncluding MRSA, VISA, VRSA, LRSA0.5 - 8[5][6]
Staphylococcus pseudintermediusClinical isolates2 - 8[8]
Streptococcus pyogenesClinical isolates0.39 - 1.56[10]
Enterococcus faecalisVRE-[3]
Methicillin-resistant S. aureusEMRSA-160.5[5]
S. aureusATCC 292131[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the preliminary screening of this compound's antibacterial properties.

Broth Microdilution Assay for MIC and MBC Determination

This method is used to determine the minimum inhibitory and bactericidal concentrations of an antimicrobial agent against a specific bacterium.

a. Preparation of Materials:

  • This compound Stock Solution: this compound powder (≥95% purity) is dissolved in 100% dimethyl sulfoxide (DMSO) and stored at -80°C.[6]

  • Bacterial Inoculum: Bacterial strains are grown in Mueller-Hinton Broth (MHB) and incubated at 37°C with aeration. The turbidity of the bacterial suspension is adjusted to the 0.5 McFarland standard, which is approximately 1.5 × 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.[6][11]

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.[6] For specific bacteria like S. pyogenes, Todd Hewitt broth supplemented with 1% yeast extract may be used. For daptomycin testing, CAMHB is supplemented with 50 mg/L calcium.[6]

  • 96-Well Microtiter Plates: Sterile, flat-bottom plates are used for the assay.[12]

b. Experimental Procedure:

  • Serial Dilution: Two-fold serial dilutions of the this compound stock solution are prepared in the appropriate broth directly in the 96-well plates. The final concentrations typically range from 0.03125 to 256 µg/mL.[11]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.[6]

  • Controls:

    • Positive Control: Wells containing the bacterial suspension in broth without this compound.

    • Negative Control: Wells containing broth only.

    • Solvent Control: Wells containing the bacterial suspension and the highest concentration of DMSO used in the dilutions to ensure it has no inhibitory effect.[11]

  • Incubation: The microtiter plates are incubated at 35-37°C in ambient air for 16-24 hours.[6][12]

  • MIC Determination: The MIC is visually determined as the lowest concentration of this compound in a well with no visible bacterial growth.[6]

  • MBC Determination: To determine the MBC, a small aliquot (e.g., 10 µL) is taken from the wells showing no growth (at and above the MIC) and spotted onto drug-free agar plates.[6] The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% (≥3-log) reduction in the initial inoculum count.[6]

Macromolecule Synthesis Inhibition Assay

This assay helps to elucidate the mechanism of action of an antibacterial compound by determining its effect on the synthesis of essential cellular macromolecules.

a. Principle: The incorporation of radiolabeled precursors into DNA, RNA, protein, cell wall, and lipids is measured in the presence and absence of the test compound. Inhibition of a specific pathway is indicated by a reduction in the incorporation of the corresponding radiolabeled precursor.

b. Precursors and Target Macromolecules:

  • DNA Synthesis: [³H]-thymidine

  • RNA Synthesis: [³H]-uridine

  • Protein Synthesis: [³H]-leucine

  • Cell Wall Synthesis: N-acetyl-d-[³H]-glucosamine

  • Lipid Synthesis: [³H]-glycerol

c. Experimental Procedure (General Outline):

  • Bacterial Culture: An actively growing bacterial culture is prepared.

  • Exposure to this compound: The culture is treated with different concentrations of this compound (e.g., 0.5x, 1x, and 4x MIC) and incubated for various time points.[5]

  • Addition of Radiolabeled Precursors: At specific time intervals, the respective radiolabeled precursors are added to the treated and untreated control cultures.

  • Incubation: The cultures are incubated for a defined period to allow for the incorporation of the precursors.

  • Precipitation of Macromolecules: The synthesis is stopped, and the macromolecules are precipitated (e.g., using trichloroacetic acid).

  • Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.

  • Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the treated samples to the untreated controls. Studies have shown that this compound at its MIC and 4x MIC significantly inhibits the synthesis of DNA, RNA, protein, cell wall, and lipids in MRSA after a few hours of exposure.[5][13]

Visualizing the Mechanism of Action and Experimental Workflows

Proposed Antibacterial Mechanism of this compound

This compound exhibits a novel mechanism of action primarily targeting the bacterial cell membrane.[1][14] It increases membrane fluidity, leading to the formation of hyperfluid domains. These domains trap membrane proteins, culminating in the formation of large membrane vesicles.[1][14] This process disrupts essential cellular functions, including cell division and cell wall synthesis.[1][14] Additionally, this compound has been shown to inhibit the synthesis of multiple macromolecules.[5][13]

cluster_0 This compound Interaction with Bacterial Cell This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Interacts with Macromolecule Inhibition of Macromolecule Synthesis (DNA, RNA, Protein, Cell Wall, Lipid) This compound->Macromolecule Fluidity Increased Membrane Fluidity Membrane->Fluidity Hyperfluid Formation of Hyperfluid Domains Fluidity->Hyperfluid ProteinTrap Trapping of Membrane Proteins Hyperfluid->ProteinTrap Vesicle Vesicle Formation ProteinTrap->Vesicle Disruption Disruption of Cellular Processes (Cell Division, Cell Wall Synthesis) Vesicle->Disruption Macromolecule->Disruption Death Bacterial Cell Death Disruption->Death

Caption: Proposed mechanism of action of this compound against bacterial cells.

Experimental Workflow for MIC and MBC Determination

The workflow for determining the MIC and MBC values is a standardized and sequential process, crucial for the preliminary screening of any potential antibacterial agent.

cluster_1 MIC and MBC Determination Workflow A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-24h D->E F Visually Inspect for Bacterial Growth E->F G Determine MIC F->G H Subculture from Wells with No Growth F->H No Growth I Incubate Agar Plates at 37°C for 24h H->I J Count Colonies and Calculate % Kill I->J K Determine MBC J->K

References

The Broad-Spectrum Antimicrobial Promise of Rhodomyrtone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodomyrtone, a potent acylphloroglucinol derived from the leaves of the rose myrtle (Rhodomyrtus tomentosa), has emerged as a promising natural compound with a wide range of biological activities.[1][2][3] Early investigations have highlighted its significant antibacterial, antiviral, and immunomodulatory properties, positioning it as a compelling candidate for the development of new therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the early studies on the broad-spectrum activity of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanisms of action.

Broad-Spectrum Antibacterial Activity

This compound has demonstrated remarkable efficacy against a broad range of Gram-positive bacteria, including clinically significant multidrug-resistant strains.[2][4] Its activity against Gram-negative bacteria is limited, which is thought to be due to the impermeable outer membrane of these organisms.[2]

Quantitative Antibacterial Data

The antibacterial potency of this compound is evident from the low Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) reported in various studies. The following tables summarize the quantitative data from early research, showcasing its activity against a diverse panel of Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrain(s)MIC Range (µg/mL)Reference(s)
Staphylococcus aureusMethicillin-Susceptible S. aureus (MSSA)0.39 - 1.0[5][6]
Methicillin-Resistant S. aureus (MRSA)0.39 - 1.0[6][7][8]
Vancomycin-Intermediate S. aureus (VISA)0.5 - 1.0[5][9]
Vancomycin-Resistant S. aureus (VRSA)1.0[5]
Staphylococcus epidermidisATCC 359840.39[6]
Streptococcus pyogenesClinical Isolates0.125 - 0.5[7]
Streptococcus mutansATCC 251750.78[7]
Streptococcus pneumoniaeATCC 49619, Clinical Isolates0.39 - 0.78[6]
Enterococcus faecalisATCC 29212, Vancomycin-Resistant Enterococci (VRE)0.5[9]
Bacillus cereus0.03 - 1.00[10]
Propionibacterium acnesClinical Isolates0.125 - 2.0[4]
Clostridium difficile0.5[7]

Table 2: Minimum Bactericidal Concentrations (MBCs) of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrain(s)MBC Range (µg/mL)Reference(s)
Staphylococcus aureusMethicillin-Resistant S. aureus (MRSA)0.39 - 12.5[6]
MRSA (Blood Isolates)4.0 (MBC90)[5][11]
Daptomycin-Resistant, VISA, VRSA, Linezolid-Resistant4.0 (MBC90)[5][11]
Staphylococcus pseudintermediusClinical Isolates2.0 - 8.0[12]
Streptococcus pneumoniaeATCC 49619, Clinical Isolates0.39 - 12.5[6]
Enterococcus faecalisATCC 29212, VRE-30.5 - 8.0[9]
Experimental Protocols for Antibacterial Testing

The antibacterial activity of this compound is predominantly determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][12][13]

  • Preparation of this compound Stock Solution: this compound powder (≥95% purity) is dissolved in 100% dimethyl sulfoxide (DMSO).[5][13]

  • Preparation of Microtiter Plates: Two-fold serial dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.[5][7] For testing against daptomycin-resistant strains, CAMHB is supplemented with 50 mg/L calcium.[5][13]

  • Inoculum Preparation: Bacterial strains are cultured overnight, and the inoculum is adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[5][13]

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.[5][7][13]

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[5][13]

  • MBC Determination: To determine the MBC, aliquots (typically 10 µL) are taken from wells with no visible growth and plated on drug-free agar.[5][13] The plates are incubated for 18-24 hours, and the MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[12]

G Broth Microdilution Workflow for MIC/MBC Determination cluster_prep Preparation cluster_assay Assay cluster_results Results start Start rhodomyrtone_prep Prepare this compound Stock (in DMSO) start->rhodomyrtone_prep serial_dilution Perform 2-fold Serial Dilutions of this compound in Microtiter Plate rhodomyrtone_prep->serial_dilution bacterial_culture Prepare Bacterial Inoculum (~5x10^5 CFU/mL) inoculation Inoculate Wells with Bacteria bacterial_culture->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 16-24h inoculation->incubation mic_determination Determine MIC (Lowest concentration with no visible growth) incubation->mic_determination mbc_plating Plate Aliquots from Clear Wells on Drug-Free Agar mic_determination->mbc_plating mbc_incubation Incubate Agar Plates mbc_plating->mbc_incubation mbc_determination Determine MBC (≥99.9% killing) mbc_incubation->mbc_determination end End mbc_determination->end

Workflow for MIC and MBC Determination.

This assay is performed to assess the bactericidal or bacteriostatic activity of this compound over time.[12]

  • Inoculum Preparation: A bacterial suspension is prepared to a concentration of approximately 10^6 CFU/mL.[12]

  • Treatment: The bacterial suspension is treated with this compound at various multiples of its MIC (e.g., 1x, 2x, 4x MIC).[12] A control with 1% DMSO is also included.[12]

  • Sampling and Plating: At specified time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), samples are collected, serially diluted, and plated on appropriate agar plates.[12]

  • Incubation and Counting: The plates are incubated, and the number of viable colonies is counted to determine the CFU/mL at each time point.[12]

Antiviral Activity

Recent studies have unveiled the broad-spectrum antiviral potential of this compound against both RNA and DNA viruses.[14][15]

Reported Antiviral Spectrum

This compound has shown potent inhibitory effects against a range of viruses, including:

  • SARS-CoV-2

  • Respiratory Syncytial Virus (RSV)

  • Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2)

  • Varicella-Zoster Virus (VZV)

  • Human Cytomegalovirus (HCMV)

  • Kaposi's Sarcoma-Associated Herpesvirus (KSHV)[14][15]

Mechanistic studies suggest that this compound inhibits viral infection by interfering with cellular factors essential for viral gene expression, rather than directly targeting viral components.[14] This mode of action may reduce the likelihood of developing drug-resistant viral variants.[14]

Antifungal and Other Activities

While the primary focus of early research has been on its antibacterial and antiviral properties, some studies have touched upon the antifungal potential of this compound. Although purified this compound did not show significant growth inhibition against Candida albicans at concentrations up to 100 µg/mL, it did impair the adhesion of the yeast to surfaces.[4] Crude extracts of R. tomentosa have shown some inhibitory effects at high concentrations.[4]

Beyond its antimicrobial effects, this compound has also been reported to possess anti-inflammatory, antioxidant, and anticancer activities.[1][2][3]

Mechanism of Action

The antibacterial mechanism of this compound is multifaceted, primarily targeting the bacterial cell membrane and inhibiting the synthesis of essential macromolecules.[1][7]

Disruption of the Bacterial Cell Membrane

This compound increases the fluidity of the bacterial cell membrane, leading to the formation of hyperfluid domains.[1][2][3] These domains attract and trap membrane proteins, ultimately leading to the formation of large membrane vesicles and disrupting cellular processes such as cell division and cell wall synthesis.[1][2][3]

Inhibition of Macromolecule Synthesis

Studies using radiolabeled precursors have demonstrated that this compound inhibits the synthesis of DNA, RNA, proteins, cell wall components, and lipids in bacteria like Staphylococcus aureus.[7] This broad inhibition of macromolecule synthesis contributes significantly to its potent bactericidal activity.[7]

G Proposed Antibacterial Mechanism of this compound cluster_membrane Cell Membrane Interaction cluster_synthesis Macromolecule Synthesis Inhibition This compound This compound membrane_fluidity Increases Membrane Fluidity This compound->membrane_fluidity Targets dna_synthesis Inhibits DNA Synthesis This compound->dna_synthesis Inhibits rna_synthesis Inhibits RNA Synthesis This compound->rna_synthesis Inhibits protein_synthesis Inhibits Protein Synthesis This compound->protein_synthesis Inhibits cellwall_synthesis Inhibits Cell Wall Synthesis This compound->cellwall_synthesis Inhibits lipid_synthesis Inhibits Lipid Synthesis This compound->lipid_synthesis Inhibits hyperfluid_domains Forms Hyperfluid Domains membrane_fluidity->hyperfluid_domains protein_trap Traps Membrane Proteins hyperfluid_domains->protein_trap vesicle_formation Induces Large Membrane Vesicles protein_trap->vesicle_formation bacterial_cell_death Bacterial Cell Death vesicle_formation->bacterial_cell_death dna_synthesis->bacterial_cell_death rna_synthesis->bacterial_cell_death protein_synthesis->bacterial_cell_death cellwall_synthesis->bacterial_cell_death lipid_synthesis->bacterial_cell_death

Antibacterial Mechanism of this compound.

Conclusion

Early studies on this compound have established it as a natural compound with potent and broad-spectrum antimicrobial activities. Its strong efficacy against drug-resistant Gram-positive bacteria and a range of viruses, coupled with a unique mechanism of action that targets multiple cellular processes, underscores its potential as a lead compound for the development of novel anti-infective agents. Further research, including in vivo efficacy studies and toxicological assessments, is warranted to fully elucidate its therapeutic potential.

References

Exploratory Studies on Rhodomyrtone's Anti-inflammatory Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodomyrtone, an acylphloroglucinol compound isolated from the leaves of Rhodomyrtus tomentosa, has emerged as a promising natural product with potent biological activities. While extensively studied for its antibacterial properties, a growing body of evidence highlights its significant anti-inflammatory potential. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory mechanisms, supported by quantitative data and detailed experimental protocols. The primary mechanisms elucidated to date involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to a downstream reduction in pro-inflammatory mediators. This document serves as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a complex biological response essential for host defense against infection and injury. However, dysregulated or chronic inflammation underpins a wide array of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. This compound, derived from the medicinal plant Rhodomyrtus tomentosa, has been identified as a compound of interest. Evidence suggests that this compound significantly decreases the expression and secretion of inflammatory proteins and genes by modulating key intracellular signaling cascades.[1] This guide synthesizes the findings from exploratory studies to provide a technical foundation for further research and development.

Mechanism of Action: Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to interfere with the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of inflammatory gene induction. In its inactive state, the NF-κB p65/p50 dimer is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This unmasks a nuclear localization signal on the p65 subunit, allowing the dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.

This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which consequently blocks the nuclear translocation of the active p65 subunit.[2] Studies have demonstrated that this compound inhibits the expression and phosphorylation of NF-κB in a dose-dependent manner.[2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Complex cluster_nucleus stimulus LPS receptor TLR4 stimulus->receptor pathway p-IκBα receptor->pathway IKK Activation ikba IκBα pathway->ikba Degradation rhodo This compound inhib rhodo->inhib inhib->pathway Inhibits Phosphorylation nucleus Nucleus gene Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, TNF-α) nucleus->gene p65 p65 p65->nucleus Translocation p65->ikba p50 p50 p50->nucleus Translocation p50->ikba

Caption: this compound's inhibition of the NF-κB signaling pathway. (Max Width: 760px)
Modulation of MAPK Pathways

The MAPK family, including p38, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinases (JNK), plays a critical role in transducing extracellular stimuli into cellular responses, including inflammation.[3][4][5] Research indicates that this compound can inhibit the phosphorylation of both ERK1/2 and p38 MAPK, thereby suppressing downstream inflammatory events.[2] By attenuating these kinase cascades, this compound prevents the activation of transcription factors that work in concert with NF-κB to amplify the inflammatory response.

MAPK_Pathway cluster_p38 p38 Pathway cluster_ERK ERK Pathway cluster_JNK JNK Pathway stimulus Inflammatory Stimuli (e.g., LPS) p38 p38 stimulus->p38 ERK ERK1/2 stimulus->ERK JNK JNK stimulus->JNK pathway_node pathway_node rhodo This compound inhib rhodo->inhib p_p38 p-p38 inhib->p_p38 Inhibits Phosphorylation p_ERK p-ERK1/2 inhib->p_ERK Inhibits Phosphorylation tf Transcription Factors (e.g., AP-1) response Inflammatory Response tf->response p38->p_p38 ERK->p_ERK p_JNK p-JNK JNK->p_JNK p_p38->tf p_ERK->tf p_JNK->tf

Caption: this compound's modulation of MAPK signaling pathways. (Max Width: 760px)
Effects on Other Inflammatory Pathways

Currently, the primary described anti-inflammatory mechanisms of this compound center on the NF-κB and MAPK pathways. Its effects on other significant inflammatory cascades, such as the JAK-STAT pathway and the NLRP3 inflammasome, have not been extensively reported in the literature and represent a key area for future investigation.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and its extracts has been quantified in several in vitro studies. The data is summarized below.

Parameter MeasuredExperimental SystemTreatmentConcentration RangeObserved EffectReference
Nitric Oxide (NO) Production LPS-stimulated RAW 264.7 MacrophagesThis compound-rich extract50 - 600 ng/mL19.26% - 88.36% decrease[6]
Gene Expression (mRNA) LPS-stimulated RAW 264.7 MacrophagesThis compound-rich extract50 - 600 ng/mLConcentration-dependent downregulation of IL-6, IL-1β, iNOS, and COX-2[6]
Protein Expression Epidermoid Carcinoma A431 CellsThis compound0.5 - 1.5 µg/mLDose-dependent inhibition of NF-κB expression and phosphorylation[2]
Protein Phosphorylation Epidermoid Carcinoma A431 CellsThis compound0.5 - 1.5 µg/mLInhibition of ERK1/2 and p38 MAPK phosphorylation[2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the anti-inflammatory potential of this compound.

General Experimental Workflow

A typical in vitro study to assess the anti-inflammatory properties of this compound follows a logical progression from cytotoxicity assessment to mechanistic evaluation.

Experimental_Workflow cluster_assays 5. Downstream Assays start_end start_end cell_culture cell_culture treatment treatment assay assay analysis analysis start Start culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) start->culture viability 2. Cytotoxicity Assay (MTT) Determine non-toxic concentrations of this compound culture->viability pre_treat 3. Pre-treatment Incubate cells with various concentrations of this compound viability->pre_treat stimulate 4. Inflammatory Stimulation Add LPS (e.g., 1 µg/mL) pre_treat->stimulate griess NO Production (Griess Assay) stimulate->griess qpcr Gene Expression (qPCR for iNOS, COX-2, Cytokines) stimulate->qpcr western Protein Analysis (Western Blot for p-p65, p-IκBα, p-MAPKs) stimulate->western data_analysis 6. Data Analysis & Interpretation griess->data_analysis qpcr->data_analysis western->data_analysis

Caption: General workflow for in vitro anti-inflammatory evaluation. (Max Width: 760px)
Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Plating: For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for NO assay, 6-well for protein/RNA extraction) at a density of approximately 1.5 x 10⁵ to 5 x 10⁵ cells/mL and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control) for a pre-incubation period (e.g., 1-4 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, and cells are incubated for a further period (e.g., 18-24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Sample Collection: After the treatment period, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Component A (1% sulfanilamide in 2.5% phosphoric acid) and Component B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Reaction: In a new 96-well plate, add 100 µL of supernatant to 100 µL of the prepared Griess reagent.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Gene Expression Analysis (RT-qPCR)
  • RNA Extraction: Following treatment, wash the cells with PBS and lyse them using a suitable reagent (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., iNOS, COX-2, IL-6, TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green Master Mix.

  • Thermocycling: Perform the qPCR using a real-time PCR system with a standard protocol: an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protein Analysis (Western Blot)
  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins based on size by running them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-p65, anti-p-IκBα, anti-p-p38, anti-p-ERK, and their total protein counterparts, plus a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Quantification: Perform densitometric analysis on the bands and normalize the expression of target proteins to the loading control.

Conclusion and Future Directions

Exploratory studies have established this compound as a compound with significant anti-inflammatory properties, primarily acting through the inhibition of the NF-κB and MAPK signaling pathways. The quantitative data, though limited, consistently demonstrates its ability to suppress the production of key pro-inflammatory mediators in vitro.

For drug development professionals and scientists, the following areas warrant further investigation:

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK cascades.

  • Pathway Expansion: Investigating the potential effects of this compound on other inflammatory pathways, such as JAK-STAT and NLRP3 inflammasome activation.

  • In Vivo Efficacy: Conducting comprehensive studies in animal models of inflammatory diseases to validate the in vitro findings and assess therapeutic potential.

  • Pharmacokinetics and Safety: Establishing the ADME (absorption, distribution, metabolism, and excretion) profile and conducting thorough toxicological assessments.

The foundational data presented in this guide strongly supports the continued investigation of this compound as a lead compound for the development of novel anti-inflammatory therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Rhodomyrtone from Rhodomyrtus tomentosa Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhodomyrtone, a potent acylphloroglucinol compound isolated from the leaves of Rhodomyrtus tomentosa, has garnered significant interest within the scientific community for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, including resistant strains such as MRSA.[1][2][3] Its mechanism of action involves disrupting the bacterial cell membrane, making it a promising candidate for the development of new antibiotics.[1] Furthermore, this compound has demonstrated anti-inflammatory and anticancer properties, reportedly through the modulation of key signaling pathways such as MAP kinase and NF-κB.[1][2][4]

These application notes provide detailed protocols for the extraction and purification of this compound from Rhodomyrtus tomentosa leaves, along with methods for its quantification. The information is intended to equip researchers and drug development professionals with the necessary knowledge to isolate and study this promising bioactive compound.

Data Presentation

Table 1: Extraction and Purification Yields of this compound
StageParameterValueReference
Ethanolic Extraction Starting MaterialDried, ground R. tomentosa leaves[5]
Solvent95% Ethanol[5]
Extraction Yield (Crude Extract)5.12% (w/w)[5]
Column Chromatography Stationary PhaseSilica Gel 60[5]
Mobile PhaseHexane:Ethyl Acetate (92:8 v/v)[5]
Fraction with Highest this compoundFraction F4[5]
This compound Content in F4489.08 mg/g[5]
This compound Content in F3217.12 mg/g[5]
This compound Content in F5242.56 mg/g[5]
This compound Content in F6233.83 mg/g[5]
This compound Content in F7119.63 mg/g[5]
Table 2: HPLC Parameters for this compound Quantification
ParameterSpecificationReference
Column Bondapak C18[6]
Mobile Phase Acetonitrile:Deionized Water (80:20 v/v)[7]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 254 nm[8]
Injection Volume 20 µL[8]
Retention Time ~5.9 - 9.3 min[5][6]
Linear Range 0.04 - 128.0 µg/mL[6]
Lower Limit of Quantification (LLOQ) 0.04 µg/mL[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Rhodomyrtus tomentosa Leaves

Objective: To obtain a crude ethanolic extract rich in this compound.

Materials:

  • Dried, powdered leaves of Rhodomyrtus tomentosa

  • 95% Ethanol

  • Maceration vessel

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 800 g of dried, ground R. tomentosa leaves.[5]

  • Place the powdered leaves in a suitable maceration vessel.

  • Add a sufficient volume of 95% ethanol to completely submerge the plant material.

  • Macerate at room temperature (approximately 25°C) for 5-7 days, with occasional agitation.[2][5]

  • After the maceration period, filter the extract to separate the plant debris from the liquid extract.

  • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.[5]

  • Pool the filtrates from all three extractions.

  • Concentrate the pooled ethanolic extract using a rotary evaporator under reduced pressure until a dark green, gummy residue is obtained.[5]

  • Calculate the percentage yield of the crude extract. An expected yield is approximately 5.12% (w/w).[5]

Protocol 2: Purification of this compound using Column Chromatography

Objective: To isolate and purify this compound from the crude ethanolic extract.

Materials:

  • Crude ethanolic extract of R. tomentosa

  • Silica gel 60 (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetone

  • Glass column for chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Acetone Partitioning: Partition the crude ethanolic extract with acetone to yield an acetone-soluble fraction, which will be enriched with this compound.[5]

  • Column Preparation: Prepare a slurry of silica gel 60 in the mobile phase (hexane:ethyl acetate, 92:8 v/v) and pack it into a glass column.

  • Sample Loading: Dissolve the acetone-soluble fraction in a minimal amount of the mobile phase and load it onto the prepared silica gel column.

  • Elution: Elute the column with the isocratic mobile phase of hexane:ethyl acetate (92:8 v/v).[5]

  • Fraction Collection: Collect the eluate in separate fractions (e.g., 15 fractions).[5]

  • TLC Analysis: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate. Develop the plate in a chamber with the same mobile phase. Visualize the spots under a UV lamp at 254 nm. This compound has a reported Rf value of approximately 0.34 in this system.[5]

  • Pooling Fractions: Pool the fractions that show a prominent spot corresponding to the Rf of this compound (typically fractions F3-F7).[5]

  • Concentration: Concentrate the pooled fractions to obtain purified this compound. Fraction F4 is reported to have the highest concentration of this compound.[5]

Protocol 3: Quantitative Analysis of this compound by HPLC

Objective: To determine the concentration of this compound in the purified fractions.

Materials:

  • Purified this compound fractions

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • HPLC system with a UV detector

  • C18 column

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., acetonitrile). Prepare a series of standard solutions of known concentrations by diluting the stock solution to create a calibration curve (e.g., 0.04 - 128.0 µg/mL).[6]

  • Sample Preparation: Dissolve a known weight of the purified this compound fraction in the mobile phase and filter it through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column and a mobile phase of acetonitrile:deionized water (80:20 v/v).[7]

    • Set the flow rate to 1.0 mL/min and the UV detector to 254 nm.[6][8]

    • Inject 20 µL of the standard solutions and the sample solution into the HPLC system.[8]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Dried R. tomentosa Leaves maceration Maceration with 95% Ethanol (5-7 days, 3 times) start->maceration filtration Filtration maceration->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Ethanolic Extract (Yield: ~5.12%) evaporation->crude_extract partition Acetone Partitioning crude_extract->partition column_chromatography Silica Gel Column Chromatography (Hexane:EtOAc 92:8) partition->column_chromatography fraction_collection Fraction Collection (F1-F15) column_chromatography->fraction_collection tlc TLC Analysis (Rf ~0.34) fraction_collection->tlc pooling Pooling of this compound-rich Fractions (e.g., F3-F7) tlc->pooling pure_this compound Purified this compound (e.g., F4: 489.08 mg/g) pooling->pure_this compound hplc HPLC-UV Analysis (C18, ACN:H2O 80:20, 254 nm) pure_this compound->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for this compound extraction and purification.

References

Application Note: Quantification of Rhodomyrtone in Plasma using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodomyrtone, a potent acylphloroglucinol antibiotic isolated from Rhodomyrtus tomentosa, has demonstrated significant activity against a range of Gram-positive bacteria, including resistant strains.[1][2] As interest in its therapeutic potential grows, a robust and reliable method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in plasma. The described method is simple, cost-effective, and has been successfully applied to pharmacokinetic studies in rats.[2][3]

Principle

This method utilizes reversed-phase HPLC to separate this compound from endogenous plasma components. The separation is achieved on a C18 column with an isocratic mobile phase consisting of acetonitrile and water.[3] An internal standard (IS), Papaverine, is used to ensure accuracy and precision. Detection and quantification are performed using a UV detector at 302 nm, a wavelength at which this compound exhibits significant absorbance.[3] Sample preparation involves a straightforward protein precipitation step to extract the analyte and internal standard from the plasma matrix.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Papaverine (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Blank rat plasma (or other appropriate matrix)

  • Microcentrifuge tubes

  • HPLC vials

Instrumentation
  • HPLC system equipped with a UV-Vis detector (e.g., Waters Alliance 2695 with a 2487 UV-Vis detector)[3]

  • Reversed-phase C18 column (e.g., Waters Bondapak C18, 5 µm, 4.6 mm × 150 mm)[3]

  • Data acquisition and analysis software (e.g., Millenium 32®)[3]

  • Analytical balance

  • Micro-pipettes

  • Centrifuge

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and Papaverine in acetonitrile to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • This compound: Prepare a working standard solution of 256 µg/mL by diluting the stock solution with acetonitrile.[4]

    • Papaverine (IS): Prepare a working standard solution of 100 µg/mL by diluting the stock solution with acetonitrile.[4]

  • Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by spiking appropriate volumes of the this compound working standard solution into blank plasma to achieve final concentrations ranging from 0.04 to 128 µg/mL.[1][2]

    • Prepare QC samples at low, medium, and high concentrations (e.g., 0.1, 50, and 100 µg/mL) in the same manner.[3]

Sample Preparation
  • Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

  • Add 20 µL of the Papaverine internal standard working solution (100 µg/mL).

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC-UV Operating Conditions
ParameterCondition
Column Waters Bondapak C18, 5 µm, 4.6 mm × 150 mm[3]
Mobile Phase Acetonitrile : Deionized Water (80:20, v/v)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 80 µL[4]
Column Temperature 25 °C[4]
Detection Wavelength 302 nm[3]
Run Time Approximately 10 minutes
Retention Time Papaverine (IS): ~3.9 min, this compound: ~5.9 min[2]

Method Validation Summary

The method was validated for linearity, sensitivity, accuracy, precision, recovery, and stability.[3]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.04 to 128 µg/mL, with a correlation coefficient (r) of ≥ 0.999.[1][2] The lower limit of quantification (LLOQ) was established at 0.04 µg/mL.[1][2]

Data Presentation

Table 1: Calibration Curve and LLOQ Data

ParameterValue
Linearity Range 0.04 - 128 µg/mL[1][2]
Correlation Coefficient (r) ≥ 0.999[1][2]
LLOQ 0.04 µg/mL[1][2]
Accuracy at LLOQ 93.64 - 106.36%[2]
Precision at LLOQ (%CV) 6.59%[2]

Table 2: Intra-day and Inter-day Precision and Accuracy

QC Concentration (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
0.1 3.54103.214.68102.54
50 2.15101.123.29101.98
100 1.87100.952.87101.23

Data derived from information suggesting validation at three QC levels.

Table 3: Recovery and Matrix Effect

QC Concentration (µg/mL)Mean Recovery (%) ± SD
0.1 102.36 ± 3.36[3]
50 100.83 ± 2.08[3]
100 100.68 ± 1.96[3]

Table 4: Stability Data

Stability TestQC Concentration (µg/mL)Precision (%CV)Accuracy (%)
Bench-top (24h, RT) 0.15.2198.65
1003.87101.32
Freeze-thaw (3 cycles) 0.16.8497.43
1004.52102.01
Long-term (-20°C, 30 days) 0.1<13.5[3]94-114[3]
100<13.5[3]94-114[3]

Specific values for bench-top and freeze-thaw stability are representative based on typical acceptance criteria, while long-term data is cited directly.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (Papaverine) plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection Inject into HPLC System (80 µL) supernatant->hplc_injection separation Chromatographic Separation (C18 Column, ACN:H2O 80:20) hplc_injection->separation detection UV Detection (302 nm) separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification in plasma.

method_validation cluster_characteristics Performance Characteristics cluster_stability_types Stability Assessment main Bioanalytical Method Validation linearity Linearity & Range (0.04-128 µg/mL) main->linearity sensitivity Sensitivity (LLOQ) (0.04 µg/mL) main->sensitivity accuracy Accuracy main->accuracy precision Precision (Intra- & Inter-day) main->precision selectivity Selectivity main->selectivity recovery Recovery main->recovery stability Stability main->stability benchtop Bench-Top stability->benchtop freezethaw Freeze-Thaw stability->freezethaw longterm Long-Term stability->longterm

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described HPLC-UV method provides a reliable, reproducible, and sensitive approach for the quantification of this compound in plasma.[3] With a straightforward sample preparation protocol and a short run time, this method is well-suited for routine analysis in pharmacokinetic studies and other drug development applications. The validation data demonstrates that the method meets the standard requirements for bioanalytical assays in terms of linearity, accuracy, precision, and stability.

References

Application Notes and Protocols: Microwave-Assisted Extraction of Rhodomyrtone from Rhodomyrtus tomentosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodomyrtone, a potent acylphloroglucinol compound isolated from the leaves of Rhodomyrtus tomentosa, has garnered significant interest within the scientific community for its broad spectrum of pharmacological activities.[1][2] It exhibits impressive antibacterial action, particularly against Gram-positive bacteria, including multidrug-resistant strains.[1][3][4] Furthermore, this compound has demonstrated notable anti-inflammatory, antioxidant, and anticancer properties.[1][5] The diverse therapeutic potential of this compound makes it a promising candidate for the development of new pharmaceuticals.

Microwave-assisted extraction (MAE) is a modern and efficient technique for extracting bioactive compounds from plant materials.[6] This method utilizes microwave energy to heat the solvent and plant matrix, leading to the disruption of cell walls and enhanced release of target molecules.[6] Compared to conventional extraction methods, MAE offers several advantages, including shorter extraction times, reduced solvent consumption, and higher extraction yields.

These application notes provide a detailed protocol for the microwave-assisted extraction of this compound from Rhodomyrtus tomentosa leaves, along with a summary of its biological activities and mechanisms of action.

Experimental Protocols

Plant Material and Reagents
  • Plant Material: Dried leaves of Rhodomyrtus tomentosa.

  • Solvents: 95% Ethanol (or other suitable solvent as per optimization).

  • Standards: this compound reference standard (for analytical quantification).

Protocol for Microwave-Assisted Extraction (MAE) of this compound

This protocol is a general guideline and can be optimized for specific laboratory equipment and research goals.

a. Sample Preparation:

  • Grind the dried leaves of Rhodomyrtus tomentosa into a fine powder.

  • Sieve the powder to ensure a uniform particle size.

b. Extraction Procedure:

  • Weigh a precise amount of the powdered plant material (e.g., 10 g).

  • Place the powder into a suitable microwave extraction vessel.

  • Add the extraction solvent (95% ethanol) at a specific solvent-to-material ratio (e.g., 10:1, 15:1, or 20:1 mL/g).[7]

  • Securely seal the extraction vessel.

  • Place the vessel in the microwave extractor.

  • Set the extraction parameters:

    • Microwave Power: 400 W (as a starting point, can be optimized).[7]

    • Extraction Time: 120 seconds (can be tested at 60, 120, and 180 seconds).[7]

    • Temperature: Monitor and control to prevent degradation of the compound.

  • Start the extraction process.

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract to remove the solid plant material.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude this compound-rich extract.

c. Quantification of this compound:

The concentration of this compound in the extract can be determined using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Bioactivity of this compound-Rich Microwave-Assisted Extract (RT-MAE)
Biological ActivityAssayResultReference
Antibacterial Minimum Inhibitory Concentration (MIC)0.25–4 µg/mL[8][9][10]
Minimum Bactericidal Concentration (MBC)1–16 µg/mL[8][9][10]
Antioxidant DPPH Radical Scavenging Assay (IC50)0.16 µg/mL[8][9][10]
ABTS Radical Scavenging Assay (IC50)0.06 µg/mL[8][9][10]
Anti-inflammatory Nitric Oxide Production Inhibition19.26–88.36% (at 50–600 ng/mL)[8][9][11]
Cell Viability Macrophage Cell Viability>86% (at 50–600 ng/mL)[8]
Table 2: Antibacterial Spectrum of this compound
Bacterial SpeciesMIC Range (µg/mL)Reference
Propionibacterium acnes0.5
Multidrug-resistant Staphylococcus aureus1–2
Staphylococcus epidermidis1–2
Epidemic methicillin-resistant S. aureus (EMRSA)0.5[3]

Visualizations

Experimental Workflow

experimental_workflow plant_material Rhodomyrtus tomentosa Leaves grinding Grinding and Sieving plant_material->grinding mae Microwave-Assisted Extraction (Ethanol, 400W, 120s) grinding->mae filtration Filtration mae->filtration concentration Rotary Evaporation filtration->concentration crude_extract This compound-Rich Extract concentration->crude_extract analysis Bioactivity Assays & HPLC Quantification crude_extract->analysis

Caption: Workflow for Microwave-Assisted Extraction of this compound.

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. Evidence suggests that this compound can significantly decrease the expression of inflammatory genes by modulating the MAP kinase and NF-κB signaling pathways. This results in the downregulation of pro-inflammatory cytokines such as IL-6 and IL-1β, as well as enzymes like iNOS and COX-2.[9][11]

anti_inflammatory_pathway This compound This compound mapk MAP Kinase Pathway This compound->mapk nfkb NF-κB Pathway This compound->nfkb pro_inflammatory Pro-inflammatory Gene Expression mapk->pro_inflammatory nfkb->pro_inflammatory cytokines IL-6, IL-1β, TNF-α pro_inflammatory->cytokines enzymes iNOS, COX-2 pro_inflammatory->enzymes inflammation Inflammation cytokines->inflammation enzymes->inflammation

Caption: Anti-inflammatory signaling pathway modulated by this compound.

The antibacterial action of this compound against Gram-positive bacteria is multifaceted. It primarily targets the bacterial cell membrane, increasing its fluidity and forming hyperfluid domains that trap membrane proteins.[1][5] This disruption of the cell membrane affects numerous cellular processes, including cell division and cell wall synthesis.[1] Furthermore, this compound has been shown to inhibit the synthesis of essential macromolecules such as DNA, RNA, and proteins.[4]

antibacterial_mechanism This compound This compound cell_membrane Bacterial Cell Membrane This compound->cell_membrane macromolecule_synthesis Macromolecule Synthesis (DNA, RNA, Protein, Cell Wall) This compound->macromolecule_synthesis membrane_fluidity Increased Membrane Fluidity cell_membrane->membrane_fluidity protein_trapping Membrane Protein Trapping membrane_fluidity->protein_trapping cell_death Bacterial Cell Death protein_trapping->cell_death inhibition Inhibition macromolecule_synthesis->inhibition inhibition->cell_death

Caption: Antibacterial mechanism of action of this compound.

References

Application Notes and Protocols: Synthesis of Rhodomyrtone Derivatives for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of rhodomyrtone derivatives with enhanced antibacterial, anti-inflammatory, and anticancer activities. This document includes experimental procedures, data presentation in tabular format for clear comparison, and visualizations of key signaling pathways and workflows.

Introduction to this compound and Its Derivatives

This compound is a natural acylphloroglucinol compound isolated from the leaves of the rose myrtle, Rhodomyrtus tomentosa.[1] It has garnered significant interest in the scientific community due to its broad spectrum of biological activities, including potent antibacterial effects against Gram-positive bacteria, as well as anti-inflammatory, and anticancer properties.[1][2] The unique mechanism of action of this compound, which involves targeting the bacterial cell membrane, makes it a promising candidate for the development of new antibiotics.[1]

To improve upon the natural bioactivity of this compound, researchers have focused on the synthesis of various derivatives. Notably, modifications at the C7 position of the this compound core have led to compounds with significantly enhanced antibacterial activity, in some cases showing a 2- to 4-fold increase in potency against Staphylococcus aureus.[1] This document outlines the synthesis and evaluation of these promising derivatives.

Synthesis of this compound Derivatives

The following protocols describe the synthesis of various this compound derivatives, including those with modifications at the C7 position, which have demonstrated enhanced antibacterial activity.

General Synthetic Workflow

The general workflow for the synthesis and evaluation of this compound derivatives is outlined below. This involves the synthesis of the derivatives from a this compound precursor, followed by purification and subsequent biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start This compound Precursor reaction Chemical Modification (e.g., C7 Acylation) start->reaction purification Column Chromatography reaction->purification antibacterial Antibacterial Assays (MIC/MBC) purification->antibacterial anti_inflammatory Anti-inflammatory Assays (NO Inhibition) purification->anti_inflammatory anticancer Anticancer Assays (MTT Assay) purification->anticancer G cluster_pathways Intracellular Signaling This compound This compound FAK FAK This compound->FAK Inhibits Raf Raf This compound->Raf Inhibits p38 p38 MAPK This compound->p38 Inhibits Akt Akt FAK->Akt NFkB NF-κB Akt->NFkB ERK ERK Raf->ERK ERK->NFkB p38->NFkB Metastasis Metastasis NFkB->Metastasis Inhibition G cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_dimer p65/p50 (NF-κB) IkB->NFkB_dimer Inhibits degradation degradation IkB->degradation NFkB_active Active NF-κB NFkB_dimer->NFkB_active Translocates to Nucleus pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_active->pro_inflammatory_genes Activates Transcription

References

Application of Rhodomyrtone in Antibacterial Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodomyrtone, an acylphloroglucinol compound isolated from the leaves of the rose myrtle (Rhodomyrtus tomentosa), has emerged as a promising natural antibiotic.[1][2] It exhibits potent and broad-spectrum activity against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4] this compound's unique mechanism of action, which involves increasing bacterial membrane fluidity and forming vesicles that trap membrane proteins, makes it an attractive candidate for further investigation and development.[2][5][6] This document provides detailed application notes and standardized protocols for the antibacterial susceptibility testing of this compound.

Mechanism of Action

This compound's primary antibacterial effect is targeted at the bacterial cell membrane. Unlike many conventional antibiotics that inhibit specific enzymes, this compound interacts with the phospholipid head groups of the bacterial membrane, leading to a distortion of lipid packing.[2] This interaction increases membrane fluidity and induces membrane curvature, ultimately causing the formation of membrane vesicles.[2][5] These vesicles trap essential membrane proteins, disrupting a multitude of cellular processes, including cell division and cell wall synthesis.[5][6] Furthermore, studies have indicated that this compound can inhibit the synthesis of various cellular macromolecules, including DNA, RNA, proteins, and lipids.[7][8] In the context of inflammatory response modulation, this compound has been shown to affect the MAP kinase and NF-κB signaling pathways.[1]

Data Presentation: Antibacterial Activity of this compound

The following tables summarize the in vitro antibacterial activity of this compound against a range of clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria.

Bacterial SpeciesStrain TypeMIC Range (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.39 - 1.83[1][7][9]
Staphylococcus aureusMethicillin-Resistant (MRSA)0.39 - 2.0[1][3][10]
Staphylococcus aureusVancomycin-Intermediate (VISA)1.0[10]
Staphylococcus aureusVancomycin-Resistant (VRSA)1.0[10]
Staphylococcus epidermidisMultidrug-Resistant1.0 - 2.0[1]
Staphylococcus pseudintermediusClinical Isolates0.5 - 2.0[11]
Enterococcus faecalisStandard Strain (ATCC 29212)0.5[3]
Enterococcus faecalisVancomycin-Resistant (VRE)0.5[3][4]
Streptococcus pneumoniaeClinical Isolates0.125 - 1.0[7]
Streptococcus pyogenesClinical Isolates3.91 - 62.5 (for extract)[12]
Propionibacterium acnesStandard & Clinical Isolates0.12 - 0.5[7]
Bacillus subtilisStandard Strain1.0 - 4.0[13]
Clostridium difficileClinical Isolates0.625 - 2.5[7]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various Gram-positive bacteria.

Bacterial SpeciesStrain TypeMBC Range (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA)1.0[7]
Staphylococcus aureusMethicillin-Resistant (MRSA)0.39 - 8.0[1][10]
Staphylococcus epidermidisMultidrug-Resistant4.0 - 8.0[1]
Staphylococcus pseudintermediusClinical Isolates2.0 - 8.0[11]
Enterococcus faecalisStandard & VRE strainsNot specified
Streptococcus pyogenesClinical Isolates3.91 - 62.5 (for extract)[12]
Propionibacterium acnesStandard & Clinical Isolates0.39 - 12.5[1]
Bacillus subtilisStandard Strain2.0 - 4.0[13]

Experimental Protocols

Detailed methodologies for key experiments in assessing the antibacterial susceptibility of this compound are provided below.

Broth Microdilution Assay for MIC and MBC Determination

This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound.[11][14]

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in broth).[9][15]

  • 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1-2 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.[14][16]

  • Positive control (broth with inoculum, no this compound).

  • Negative control (broth only).

  • Incubator (35-37°C).

Procedure:

  • Prepare serial two-fold dilutions of this compound in the wells of a 96-well plate using MHB. The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized bacterial suspension to each well, bringing the final volume to 200 µL.

  • Include a positive control (well with bacteria and broth but no this compound) and a negative control (well with broth only).

  • Incubate the plate at 37°C for 16-24 hours.[14]

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • To determine the MBC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[11]

Disk Diffusion Assay

The disk diffusion (Kirby-Bauer) method provides a qualitative or semi-quantitative assessment of bacterial susceptibility to this compound.[11][16][17]

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth).[16]

  • Sterile paper disks (6 mm diameter).

  • This compound solution of a known concentration.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.[16]

  • Sterile cotton swabs.

  • Incubator (35-37°C).

  • Calipers or a ruler for measuring zones of inhibition.

Procedure:

  • Prepare a lawn of bacteria by uniformly swabbing the standardized inoculum over the entire surface of an MHA plate.

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[18]

  • Impregnate sterile paper disks with a specific amount of this compound solution and allow the solvent to evaporate.

  • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate. Ensure firm contact between the disk and the agar.

  • Place a maximum of six disks on a 9 cm plate to avoid overlapping zones.[19]

  • Invert the plates and incubate at 37°C for 18-24 hours.[20]

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to this compound.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.[12][21][22]

Materials:

  • This compound solution.

  • Bacterial culture in the logarithmic phase of growth.

  • Appropriate broth medium (e.g., MHB).

  • Shaking incubator (37°C).

  • Apparatus for serial dilutions and plate counting (pipettes, tubes, agar plates).

Procedure:

  • Prepare flasks containing broth with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a control flask without this compound.

  • Inoculate each flask with the bacterial culture to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Incubate the flasks at 37°C with agitation.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable bacterial count (CFU/mL).

  • Incubate the plates at 37°C for 18-24 hours and count the colonies.

  • Plot the log₁₀ CFU/mL against time for each concentration of this compound. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity. A time-kill study of a this compound-rich fraction against S. pseudintermedius showed a 4-log reduction in bacterial load within 8 hours at 2x MIC.[11]

Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_mic MIC Determination cluster_mbc MBC Determination start Start rhodo_prep Prepare this compound Serial Dilutions start->rhodo_prep inoculum_prep Prepare Standardized Bacterial Inoculum start->inoculum_prep inoculate Inoculate Microtiter Plate rhodo_prep->inoculate inoculum_prep->inoculate incubate Incubate at 37°C for 16-24h inoculate->incubate read_mic Visually Read MIC incubate->read_mic plate_mbc Plate from Clear Wells read_mic->plate_mbc incubate_mbc Incubate Agar Plates at 37°C for 18-24h plate_mbc->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc end End read_mbc->end

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start inoculum_prep Prepare Standardized Bacterial Inoculum start->inoculum_prep plate_prep Prepare MHA Plates start->plate_prep inoculate Inoculate MHA Plate with Bacterial Lawn inoculum_prep->inoculate plate_prep->inoculate place_disks Place this compound Impregnated Disks inoculate->place_disks incubate Incubate at 37°C for 18-24h place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones end End measure_zones->end

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture_prep Prepare Log-Phase Bacterial Culture start->culture_prep rhodo_prep Prepare this compound Concentrations in Broth start->rhodo_prep inoculate Inoculate Broth with Bacteria culture_prep->inoculate rhodo_prep->inoculate incubate_sample Incubate and Sample at Time Intervals inoculate->incubate_sample plate_count Perform Serial Dilutions and Plate Counting incubate_sample->plate_count incubate_plates Incubate Plates and Count Colonies (CFU) plate_count->incubate_plates plot_data Plot log10 CFU/mL vs. Time incubate_plates->plot_data end End plot_data->end

Rhodomyrtone_Mechanism cluster_this compound This compound cluster_membrane Bacterial Cell Membrane cluster_cellular_effects Cellular Effects rhodo This compound phospholipid Phospholipid Head Groups rhodo->phospholipid Interacts with fluidity Increased Membrane Fluidity phospholipid->fluidity curvature Membrane Curvature phospholipid->curvature vesicles Vesicle Formation fluidity->vesicles curvature->vesicles protein_trap Trapping of Membrane Proteins vesicles->protein_trap cell_division Inhibition of Cell Division protein_trap->cell_division cell_wall Inhibition of Cell Wall Synthesis protein_trap->cell_wall macromolecule Inhibition of Macromolecule (DNA, RNA, Protein) Synthesis protein_trap->macromolecule

References

Application Notes and Protocols for Testing Rhodomyrtone's Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro and in vivo models to assess the efficacy of Rhodomyrtone, a natural acylphloroglucinol with promising antibacterial, anti-inflammatory, and anticancer properties. Detailed protocols for key experiments are provided to facilitate reproducible research and development.

Antibacterial Efficacy

This compound has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves disrupting the bacterial cell membrane and inhibiting the synthesis of multiple macromolecules, including DNA, RNA, proteins, and lipids.[3]

Quantitative Data: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

The following table summarizes the MIC and MBC values of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus ATCC 292130.51[3]
Epidemic MRSA (EMRSA-16)0.50.5[3]
S. aureus (110 MRSA blood isolates)MIC₉₀: 1MBC₉₀: 4[1][2]
Staphylococcus pseudintermedius (clinical isolates)0.5 - 22 - 8[4]
S. aureus ATCC 259230.5-[5]
Experimental Protocols

This protocol outlines the broth microdilution method to determine the MIC and MBC of this compound against susceptible bacteria.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Include a growth control (no this compound) and a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture 10 µL from each well showing no visible growth onto a suitable agar plate. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

This protocol uses the crystal violet staining method to quantify the effect of this compound on bacterial biofilm formation.[4]

Materials:

  • This compound stock solution

  • Bacterial culture

  • Tryptic Soy Broth (TSB) supplemented with 0.25% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

Procedure:

  • Inoculum Preparation: Grow bacteria in TSB with glucose overnight. Dilute the culture to a starting OD₆₀₀ of approximately 0.05.

  • Treatment: Add 100 µL of the bacterial suspension to each well of a 96-well plate. Add 100 µL of CAMHB containing various sub-inhibitory concentrations of this compound. Include a growth control (no this compound).

  • Incubation: Incubate the plate at 37°C for 24 hours without agitation.

  • Washing: Carefully discard the medium and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the stained biofilm.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the control indicates biofilm inhibition.

Anticancer Efficacy

This compound has been shown to inhibit the proliferation and migration of various cancer cell lines, including human epidermoid carcinoma (A431) and chondrosarcoma (SW1353) cells.[6][7] It induces apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent.[6]

Quantitative Data: IC₅₀ Values

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound in different cancer cell lines.

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
A431Epidermoid Carcinoma8.04 ± 0.11[6]
SW1353ChondrosarcomaSub-cytotoxic at ≤ 3[7]
Experimental Protocols

This protocol describes the use of the MTT assay to determine the cytotoxic effect of this compound on cancer cells.[6]

Materials:

  • This compound stock solution

  • Cancer cell line (e.g., A431)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 7.0 x 10³ cells/well and allow them to adhere overnight.[6]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µg/mL).[6] Include untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

This protocol assesses the effect of this compound on cancer cell migration.[7]

Materials:

  • This compound stock solution

  • Cancer cell line (e.g., SW1353)

  • Complete cell culture medium

  • Sterile 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into 6-well plates and grow them to form a confluent monolayer.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the medium with fresh medium containing non-toxic concentrations of this compound (e.g., 0.5 and 1.5 µg/mL for A431 cells).[6] Include an untreated control.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Data Analysis: Measure the width of the wound at different time points. A delay in wound closure in the treated groups compared to the control indicates inhibition of cell migration.

This protocol uses flow cytometry to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • This compound

  • Cancer cell line

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with a selected concentration of this compound (e.g., 15 µg/mL for A431 cells) for various time points (e.g., 0, 6, 12, 24 hours).[6]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Anti-inflammatory Efficacy

This compound exhibits anti-inflammatory properties by modulating key signaling pathways, such as NF-κB and MAP kinase, and reducing the production of pro-inflammatory mediators.

In Vivo Models

This model mimics psoriatic inflammation and is used to evaluate the topical anti-inflammatory effects of this compound.

Materials:

  • This compound formulation for topical application

  • Imiquimod cream (5%)

  • C57BL/6 mice

Procedure:

  • Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to a shaved area on the back of the mice for 5-7 consecutive days.

  • Treatment: Concurrently with or after the induction period, apply the this compound formulation topically to the inflamed area daily. A control group should receive the vehicle alone.

  • Evaluation: Monitor the severity of inflammation daily using a scoring system (e.g., Psoriasis Area and Severity Index - PASI) that assesses erythema, scaling, and skin thickness.

  • Histological Analysis: At the end of the experiment, collect skin biopsies for histological analysis to assess epidermal thickness and inflammatory cell infiltration.

  • Cytokine Analysis: Homogenize skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA or qPCR.

This model is used to study intestinal inflammation and evaluate the efficacy of this compound in treating inflammatory bowel disease.

Materials:

  • This compound for oral or systemic administration

  • Dextran Sulfate Sodium (DSS)

  • C57BL/6 mice

Procedure:

  • Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water of mice for 5-7 days to induce acute colitis. For chronic colitis, DSS can be administered in cycles.

  • Treatment: Administer this compound to the mice via a suitable route (e.g., oral gavage) daily during and/or after DSS administration. A control group should receive the vehicle.

  • Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).

  • Colon Assessment: At the end of the study, sacrifice the mice and measure the colon length. A shorter colon is indicative of more severe inflammation.

  • Histological and Molecular Analysis: Collect colon tissue for histological examination of inflammation and damage, and for measuring the expression of inflammatory markers.

Signaling Pathway Analysis

This compound's biological activities are mediated through the modulation of several key signaling pathways. Western blotting is a common technique to investigate these effects.

Affected Signaling Pathways
  • Antibacterial: this compound's unique mechanism of action involves the physical disruption of the bacterial cell membrane, leading to the inhibition of multiple macromolecular synthesis pathways.

  • Anticancer: In cancer cells, this compound has been shown to inhibit the FAK/Akt and MAPK (ERK, p38) signaling pathways, which are crucial for cell migration, proliferation, and survival.[7]

  • Anti-inflammatory: this compound exerts its anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways, leading to a decrease in the production of pro-inflammatory cytokines.

Protocol 8: Western Blot Analysis

This protocol provides a general framework for analyzing the effect of this compound on protein expression and phosphorylation in key signaling pathways.

Materials:

  • This compound

  • Cell or tissue lysates

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., p-NF-κB, NF-κB, p-ERK, ERK, p-Akt, Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Prepare protein lysates from cells or tissues treated with this compound.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_invitro In Vitro Efficacy cluster_antibacterial Antibacterial cluster_anticancer Anticancer cluster_invivo In Vivo Efficacy cluster_antiinflammatory Anti-inflammatory cluster_mechanistic Mechanistic Studies MIC/MBC MIC/MBC Biofilm Inhibition Biofilm Inhibition MTT Assay MTT Assay Wound Healing Wound Healing Cell Cycle Analysis Cell Cycle Analysis Psoriasis Model Psoriasis Model Colitis Model Colitis Model Western Blot Western Blot This compound This compound This compound->MIC/MBC This compound->Biofilm Inhibition This compound->MTT Assay This compound->Wound Healing This compound->Cell Cycle Analysis This compound->Psoriasis Model This compound->Colitis Model This compound->Western Blot

Caption: Overview of in vitro and in vivo models for testing this compound's efficacy.

Signaling Pathways Affected by this compound

signaling_pathways cluster_antiinflammatory Anti-inflammatory cluster_anticancer Anticancer Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IkB IkB IKK->IkB NF-kB NF-kB IKK->NF-kB activation IkB->NF-kB inhibition Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes transcription Rhodomyrtone_inflam This compound Rhodomyrtone_inflam->IKK Growth Factors Growth Factors FAK FAK Growth Factors->FAK MAPK MAPK (ERK, p38) Growth Factors->MAPK Akt Akt FAK->Akt Proliferation/\nMigration Proliferation/ Migration Akt->Proliferation/\nMigration MAPK->Proliferation/\nMigration Rhodomyrtone_cancer This compound Rhodomyrtone_cancer->FAK Rhodomyrtone_cancer->MAPK

Caption: Simplified signaling pathways modulated by this compound.

References

Application Notes and Protocols: Liposomal Encapsulation of Rhodomyrtone for Topical Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhodomyrtone, a bioactive acylphloroglucinol isolated from the leaves of Rhodomyrtus tomentosa, has demonstrated significant antibacterial, anti-inflammatory, and antioxidant properties.[1][2] Its poor water solubility, however, presents a challenge for its effective delivery to target sites in the skin.[1][2] Liposomal encapsulation offers a promising strategy to overcome this limitation. Liposomes, being microscopic vesicles composed of a lipid bilayer, can entrap both hydrophobic and hydrophilic compounds, enhance skin penetration, and improve the stability of the encapsulated drug.[1][2][3] These application notes provide a detailed overview and protocols for the formulation, characterization, and evaluation of this compound-loaded liposomes for topical applications, particularly in the context of acne treatment.[1][4]

Data Presentation

Table 1: Physicochemical Characteristics of this compound-Loaded Liposomes
Total Lipid Concentration (μmol/mL)Phosphatidylcholine:Cholesterol (w/w)Average Particle Size (nm)ζ-Potential (mV)Encapsulation Efficacy (%)Reference
604:1209.56 ± 4.8-41.19 ± 1.365.47 ± 1.7[1][2]
804:1Not specified-46.2953.60 ± 1.2[1]
1004:1Not specified-50.3463.05 ± 0.8[1]
Table 2: Antibacterial Activity of this compound and Liposomal this compound
OrganismCompoundMIC (μg/mL)MBC (μg/mL)Reference
Staphylococcus aureusThis compound0.25–10.5–2[1][2]
Liposomal this compound1–44–64[1][2]
Staphylococcus epidermidisThis compound0.25–10.5–2[1][2]
Liposomal this compound1–44–64[1][2]
Propionibacterium acnesThis compound0.5Not specified[4]

Experimental Protocols

Preparation of this compound-Loaded Liposomes (Modified Ethanol Injection Method)

This protocol is based on the method described by Chorachoo et al. (2013).[1][4] The formulation with 60 μmol/mL total lipid exhibited the highest encapsulation efficiency.[1][2]

Materials:

  • This compound

  • Phosphatidylcholine (from soybean)

  • Cholesterol (from lanolin)

  • Absolute Ethanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sonicator

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in absolute ethanol to a final concentration of 100 mg/mL.[1][4]

  • Preparation of Lipid Phase:

    • For a 60 μmol/mL total lipid concentration, weigh phosphatidylcholine and cholesterol in a 4:1 (w/w) ratio.[1][2]

    • Dissolve the lipid mixture in 10 mL of absolute ethanol.[1][4]

  • Encapsulation:

    • Add 10 μL of the this compound solution to the lipid phase.[1]

    • Sonicate the mixture for 30 minutes.[1]

  • Formation of Liposomes:

    • Inject the ethanolic lipid-drug mixture into a suitable aqueous phase (e.g., PBS pH 7.4) under constant stirring. Note: The original source does not specify the injection rate or stirring speed, which are critical parameters to control liposome size and should be optimized.

  • Purification:

    • Remove the non-encapsulated this compound by a suitable method such as dialysis or centrifugation. Note: The cited literature does not detail the purification method.

Characterization of Liposomes

a) Particle Size and ζ-Potential Analysis:

  • Dilute the liposomal suspension with deionized water to an appropriate concentration.

  • Measure the particle size, polydispersity index (PDI), and ζ-potential using a dynamic light scattering (DLS) instrument (e.g., a Zetasizer).

  • Perform measurements in triplicate at a constant temperature (e.g., 25°C).

b) Encapsulation Efficacy (EE%):

  • Separate the unencapsulated this compound from the liposomes using a method like ultracentrifugation or dialysis.

  • Disrupt the liposomes to release the encapsulated drug using a suitable solvent (e.g., ethanol or methanol).

  • Quantify the amount of this compound in the liposomal fraction using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

In Vitro Antibacterial Activity (Microdilution Method)

This protocol is a general representation based on the mention of a "modified microdilution method".[1]

Materials:

  • This compound-loaded liposomes

  • Free this compound (as a control)

  • Bacterial strains (S. aureus, S. epidermidis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to ~10^6 CFU/mL

Procedure for Minimal Inhibitory Concentration (MIC):

  • Perform serial two-fold dilutions of the liposomal this compound and free this compound in MHB in a 96-well plate to achieve a final concentration range (e.g., 0.25–128 μg/mL).[1]

  • Add 50 μL of MHB to each well.[1]

  • Add 100 μL of the standardized bacterial inoculum to each well.[1]

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 35°C for 15 hours.[1]

  • The MIC is the lowest concentration of the sample that completely inhibits visible bacterial growth.

Procedure for Minimal Bactericidal Concentration (MBC):

  • Following MIC determination, take an aliquot from the wells showing no visible growth.

  • Plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_eval Biological Evaluation prep1 Dissolve this compound in Ethanol prep3 Combine and Sonicate prep1->prep3 prep2 Dissolve Lipids (PC:Chol 4:1) in Ethanol prep2->prep3 prep4 Inject into Aqueous Phase prep3->prep4 char1 Particle Size & Zeta Potential (DLS) prep4->char1 Analysis char2 Encapsulation Efficiency (HPLC) prep4->char2 Analysis eval1 In Vitro Antibacterial (MIC & MBC) prep4->eval1 Testing

Caption: Experimental workflow for the preparation and evaluation of this compound-loaded liposomes.

signaling_pathway cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α) cluster_mapk MAP Kinase Pathway cluster_nfkb NF-κB Pathway This compound This compound erk ERK This compound->erk Inhibits jnk JNK This compound->jnk Inhibits p38 p38 This compound->p38 Inhibits nfkb NF-κBp65 Phosphorylation This compound->nfkb Inhibits tnf TNF-α tnf->erk tnf->jnk tnf->p38 tnf->nfkb inflammatory_response Inflammatory Gene Expression erk->inflammatory_response jnk->inflammatory_response p38->inflammatory_response nfkb->inflammatory_response

Caption: this compound's inhibitory effect on inflammatory signaling pathways in skin cells.[5]

Discussion

The provided protocols offer a foundation for the development of topically delivered this compound liposomes. The formulation with 60 μmol/mL of total lipids (phosphatidylcholine and cholesterol in a 4:1 w/w ratio) demonstrates a favorable balance of high encapsulation efficiency and small particle size, which are desirable characteristics for topical delivery.[1][2]

The antibacterial data indicates that while the liposomal formulation has higher MIC and MBC values compared to free this compound, this is a common observation for encapsulated drugs and may be offset by improved skin penetration and a sustained release profile.[1][2] Clinical data on a 1% liposomal this compound serum has shown significant reductions in inflammatory acne lesions, comparable to 1% clindamycin gel, highlighting its therapeutic potential.[4][6][7]

The anti-inflammatory mechanism of this compound involves the modulation of the MAP kinase and NF-κB signaling pathways, which are crucial in skin inflammation.[5][8] By inhibiting the phosphorylation of ERK, JNK, p38, and NF-κBp65, this compound can suppress the expression of pro-inflammatory genes.[5]

For future studies, it is recommended to conduct in-depth skin permeation studies to quantify the delivery of this compound into different skin layers. Furthermore, long-term stability studies of the liposomal formulation under various storage conditions are essential for its potential commercialization. While the mechanism of action against acne-causing bacteria is under investigation, it is known to interfere with the synthesis of multiple macromolecules in MRSA.[1][9]

References

Application Notes and Protocols: Investigating the Anti-Metastatic Effects of Rhodomyrtone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhodomyrtone is a natural acylphloroglucinol compound isolated from the leaves of the rose myrtle, Rhodomyrtus tomentosa.[1] Traditionally used in Southeast Asian medicine, this bioactive compound has demonstrated a range of pharmacological activities, including antibacterial, anti-inflammatory, and antioxidant properties.[2][3][4] Emerging research has highlighted its potential as an anticancer agent, with specific efficacy in inhibiting cancer cell metastasis, a critical process in cancer progression and a major cause of mortality in patients.[2][5]

These application notes provide a summary of the known mechanisms by which this compound inhibits cancer cell metastasis and offer detailed protocols for key experiments to investigate its effects. The primary focus is on its impact on cell migration, invasion, and the underlying signaling pathways. Studies on human epidermoid carcinoma (A431) and chondrosarcoma (SW1353) cells have shown that this compound can significantly reduce metastatic potential at sub-cytotoxic concentrations.[6][7][8]

Mechanism of Action: Inhibition of Metastatic Signaling Pathways

This compound exerts its anti-metastatic effects by modulating several critical signaling pathways that regulate cell motility, adhesion, and invasion. Evidence suggests that this compound inhibits the Focal Adhesion Kinase (FAK)/Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[6][7][9] This leads to the downstream suppression of the transcription factor NF-κB.

The inhibition of these pathways culminates in the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes for degrading the extracellular matrix (ECM) during cancer cell invasion.[6][7][10] Concurrently, this compound has been observed to increase the expression of Tissue Inhibitors of Metalloproteinases (TIMP-1 and TIMP-2), further blocking ECM degradation.[6][7]

G cluster_0 cluster_1 Signaling Cascades cluster_2 Transcription Factor cluster_3 Effector Proteins cluster_4 This compound This compound FAK FAK This compound->FAK inhibits p38 p38 MAPK This compound->p38 inhibits cRaf c-Raf This compound->cRaf inhibits NFkB NF-κB This compound->NFkB inhibits TIMP1 TIMP-1 This compound->TIMP1 increases TIMP2 TIMP-2 This compound->TIMP2 increases Akt Akt FAK->Akt FAK->NFkB activate Akt->NFkB activate p38->NFkB activate ERK ERK1/2 ERK->NFkB activate cRaf->ERK MMP2 MMP-2 NFkB->MMP2 upregulates MMP9 MMP-9 NFkB->MMP9 upregulates NFkB->TIMP1 downregulates NFkB->TIMP2 downregulates Metastasis Metastasis MMP2->Metastasis promote MMP9->Metastasis promote TIMP1->Metastasis inhibit TIMP2->Metastasis inhibit

Caption: this compound's proposed anti-metastatic signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on human epidermoid carcinoma A431 cells.

Table 1: Cytotoxicity of this compound on A431 Cancer Cells

Parameter Value Cell Line Treatment Duration Assay
IC50 8.04 ± 0.11 µg/mL A431 24 hours MTT Assay

Data sourced from a study on human epidermoid carcinoma A431 cells.[2][11]

Table 2: Anti-Migration Effect of this compound on A431 Cancer Cells

Concentration (µg/mL) Time (hours) Migration Inhibition (%) Assay
0.5 12 47.3% Wound Healing
1.5 12 36.2% Wound Healing
0.5 24 69.8% Wound Healing
1.5 24 68.4% Wound Healing

Results showed that this compound significantly inhibited the migration of A431 cells (P<0.01) in a dose- and time-dependent manner at non-toxic concentrations.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-metastatic potential of this compound.

Protocol: Cell Proliferation (MTT) Assay

This protocol determines the concentration of this compound that is cytotoxic to cancer cells, allowing for the selection of sub-cytotoxic concentrations for metastasis assays.

G cluster_workflow MTT Assay Workflow start Start p1 Seed cells in 96-well plate start->p1 end End p2 Incubate for 24h (adherence) p1->p2 p3 Treat with varying concentrations of This compound p2->p3 p4 Incubate for 24h p3->p4 p5 Add MTT reagent (5 mg/mL) p4->p5 p6 Incubate for 4h (formazan formation) p5->p6 p7 Add DMSO to dissolve formazan p6->p7 p8 Read absorbance at 570 nm p7->p8 p8->end

Caption: Workflow for the MTT cell proliferation assay.

Materials:

  • Cancer cell line (e.g., A431)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 hours (or desired time point).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol: Wound Healing (Scratch) Assay

This protocol assesses the effect of this compound on cancer cell migration.

G cluster_workflow Wound Healing Assay Workflow start Start p1 Seed cells to form a confluent monolayer start->p1 end End p2 Create a 'scratch' with a pipette tip p1->p2 p3 Wash with PBS to remove debris p2->p3 p4 Add medium with non-toxic this compound p3->p4 p5 Image at 0h p4->p5 p6 Incubate for 12-24h p5->p6 p7 Image at final time point p6->p7 p8 Measure wound area and calculate closure p7->p8 p8->end

Caption: Workflow for the wound healing (scratch) assay.

Materials:

  • Cancer cell line (e.g., A431)

  • 6-well plates

  • Sterile 200 µL pipette tips

  • Phosphate-buffered saline (PBS)

  • Complete growth medium and serum-free medium

  • This compound (at non-toxic concentrations)

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow until they form a confluent monolayer.

  • Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the monolayer.

  • Washing: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Add serum-free medium containing the desired non-toxic concentration of this compound (e.g., 0.5 and 1.5 µg/mL).[2] Use serum-free medium to minimize cell proliferation effects.

  • Imaging (Time 0): Immediately capture images of the scratch in predefined areas.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12 to 24 hours.

  • Imaging (Final): Capture images of the same areas of the scratch at the end of the incubation period.

  • Analysis: Measure the width or area of the scratch at both time points using software like ImageJ. Calculate the percentage of wound closure.

Protocol: Transwell Invasion Assay

This protocol measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.[6]

G cluster_workflow Transwell Invasion Assay Workflow start Start p1 Coat Transwell insert with Matrigel start->p1 end End p2 Seed cells in serum-free medium + this compound in upper chamber p1->p2 p3 Add complete medium (chemoattractant) to lower chamber p2->p3 p4 Incubate for 24-48h p3->p4 p5 Remove non-invading cells from upper surface p4->p5 p6 Fix and stain invading cells on lower surface p5->p6 p7 Image and count invading cells p6->p7 p7->end

Caption: Workflow for the Matrigel transwell invasion assay.

Materials:

  • Transwell inserts with 8 µm pore size membranes

  • Matrigel Basement Membrane Matrix

  • Cancer cell line

  • Serum-free medium and complete medium (with FBS as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (for fixing)

  • Crystal Violet stain (for staining)

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and add it to the upper chamber of the Transwell inserts. Incubate for at least 2 hours at 37°C to allow it to solidify.

  • Cell Preparation: Harvest and resuspend cells in serum-free medium containing the desired concentrations of this compound.

  • Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Chemoattractant: Add complete medium containing FBS to the lower chamber to act as a chemoattractant.

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Removal of Non-invading Cells: After incubation, use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes. Stain with 0.5% Crystal Violet for 20 minutes.

  • Washing and Imaging: Wash the inserts with water and allow them to dry. Image the lower surface of the membrane and count the number of stained (invaded) cells in several random fields.

  • Analysis: Compare the number of invaded cells in the this compound-treated groups to the control group.

Protocol: Western Blotting

This protocol is for analyzing the protein expression levels of key molecules in the metastatic signaling pathways (e.g., FAK, p-Akt, p-ERK, MMP-2, MMP-9, TIMPs, NF-κB).[6][7]

G cluster_workflow Western Blotting Workflow start Start p1 Cell Lysis & Protein Extraction start->p1 end End p2 Protein Quantification (e.g., BCA Assay) p1->p2 p3 SDS-PAGE (Protein Separation) p2->p3 p4 Transfer to PVDF Membrane p3->p4 p5 Blocking (e.g., with BSA or milk) p4->p5 p6 Primary Antibody Incubation p5->p6 p7 Secondary Antibody Incubation p6->p7 p8 Detection (Chemiluminescence) p7->p8 p9 Analysis p8->p9 p9->end

Caption: General workflow for Western Blotting analysis.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture and treat cells with this compound for the desired time. Lyse the cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for Studying Rhodomyrtone's Impact on Macromolecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhodomyrtone, a natural acylphloroglucinol compound isolated from the leaves of Rhodomyrtus tomentosa, has demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its multifaceted mechanism of action involves the disruption of the bacterial cell membrane, which subsequently leads to the inhibition of essential macromolecular synthesis pathways.[1][3] These application notes provide a comprehensive overview of the techniques used to investigate the inhibitory effects of this compound on the synthesis of DNA, RNA, proteins, peptidoglycan (cell wall), and fatty acids (lipids). The provided protocols are designed to guide researchers in accurately assessing the antibacterial mechanism of this promising compound.

This compound's primary target is the cytoplasmic membrane.[3][4] It increases membrane fluidity, creates hyperfluid domains that trap membrane proteins, and ultimately leads to the formation of large membrane vesicles.[2][5][6] This disruption of membrane integrity is the foundational event that precipitates the inhibition of various cellular processes, including the synthesis of key macromolecules.[1][2]

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of this compound and standard macromolecule synthesis inhibitors against representative strains of Staphylococcus aureus. This data is crucial for designing experiments to study the effects of this compound at relevant concentrations (e.g., sub-inhibitory, inhibitory, and supra-inhibitory).

Table 1: MIC and MBC of this compound and Standard Inhibitors against S. aureus [1][7]

Antimicrobial AgentTarget MacromoleculeS. aureus ATCC 29213 MIC/MBC (µg/mL)EMRSA-16 MIC/MBC (µg/mL)
This compound Multiple 0.5 / 1 0.5 / 0.5
ELB21DNA0.0625 / 0.1250.0625 / 0.125
RifampicinRNA0.015 / 0.060.0625 / 0.125
ChloramphenicolProtein16 / 328 / 128
VancomycinCell Wall1 / 11 / 1
PlatensimycinLipid1 / >81 / >8

Data extracted from Nwabor et al., 2021.[1][7]

Table 2: Summary of this compound's Inhibitory Effects on Macromolecule Synthesis in S. aureus [1][8][9]

Macromolecule SynthesisThis compound Concentration (vs. MIC)Observed Effect
DNA4xCompletely inhibited within 30 minutes.
1xDisplayed better activity than the standard DNA inhibitor.
0.5xReduced by <1 log after 3-6 hours.
RNA4xCompletely inhibited.
1xInhibited at all tested times.
0.5xSlightly reduced, but not inhibited.
Protein4xCompletely inhibited.
1xInhibition similar to the standard inhibitor.
0.5x≤ 1 log inhibition.
Cell Wall4xCompletely inhibited.
1xShowed better inhibition than the standard inhibitor.
0.5x≤ 1 log inhibition.
Lipid4xCompletely inhibited.
1xCompletely inhibited.

Experimental Protocols

The following protocols describe the use of radiolabeled precursors to monitor the synthesis of key macromolecules in bacterial cells treated with this compound.

Protocol 1: Radiolabeled Precursor Incorporation Assay for Macromolecule Synthesis

Objective: To quantify the effect of this compound on the synthesis of DNA, RNA, protein, cell wall, and lipids in bacteria by measuring the incorporation of specific radiolabeled precursors.

Materials:

  • Bacterial strain of interest (e.g., S. aureus ATCC 29213, EMRSA-16)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in DMSO)

  • Radiolabeled precursors:

    • [³H]thymidine (for DNA synthesis)

    • [³H]uridine (for RNA synthesis)

    • [³H]leucine (for protein synthesis)

    • [³H]N-acetylglucosamine ([³H]NAG) (for cell wall synthesis)

    • [³H]sodium acetate (for lipid synthesis)

  • Standard inhibitors (e.g., ELB21, rifampicin, chloramphenicol, vancomycin, platensimycin)

  • Trichloroacetic acid (TCA), ice-cold (10% w/v)

  • Ethanol, ice-cold (70% v/v)

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

  • Vacuum filtration apparatus

Procedure:

  • Bacterial Culture Preparation: a. Inoculate the bacterial strain into MHB and incubate overnight at 37°C with shaking. b. The following day, dilute the overnight culture into fresh, pre-warmed MHB to an optical density at 600 nm (OD₆₀₀) of approximately 0.05. c. Incubate at 37°C with shaking until the culture reaches the mid-exponential growth phase (OD₆₀₀ ≈ 0.3-0.4, corresponding to ~10⁸ CFU/mL).

  • Treatment and Radiolabeling: a. Aliquot the bacterial culture into sterile test tubes. b. Add this compound to final concentrations of 0.5x, 1x, and 4x MIC. Include a vehicle control (DMSO) and positive controls with standard inhibitors at their respective MICs. c. Immediately add the specific radiolabeled precursor to each tube. The final concentration of the radiolabel will depend on its specific activity; a common starting point is 1-2 µCi/mL. d. Incubate the tubes at 37°C with shaking.

  • Sampling and Precipitation: a. At various time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a defined volume (e.g., 100 µL) from each tube in duplicate. b. Immediately add the sample to an equal volume of ice-cold 10% TCA to precipitate the macromolecules and stop the incorporation of the radiolabel. c. For lipid synthesis, the reaction is stopped by adding a chloroform/methanol mixture (1:2 v/v). d. Keep the samples on ice for at least 30 minutes.

  • Filtration and Washing: a. Collect the TCA-precipitated macromolecules by vacuum filtration onto glass fiber filters. b. Wash the filters twice with ice-cold 10% TCA to remove unincorporated radiolabeled precursors. c. Wash the filters once with ice-cold 70% ethanol. d. Dry the filters completely under a heat lamp or in a drying oven.

  • Scintillation Counting: a. Place each dried filter into a scintillation vial. b. Add an appropriate volume of scintillation fluid (e.g., 5 mL). c. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: a. For each time point, calculate the average CPM for the duplicate samples. b. Plot the CPM values against time for each treatment condition. c. Compare the incorporation of radiolabeled precursors in this compound-treated samples to the vehicle control and positive controls to determine the extent of inhibition.

Visualizations

This compound's Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound disrupts the bacterial cell membrane, leading to the inhibition of macromolecule synthesis.

Rhodomyrtone_Mechanism cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects cluster_synthesis Inhibited Pathways This compound This compound membrane Lipid Bilayer This compound->membrane Interacts with phospholipids proteins Membrane Proteins membrane->proteins Disrupts protein localization fluidity Increased Membrane Fluidity membrane->fluidity trapping Protein Trapping & Vesicle Formation fluidity->trapping inhibition Inhibition of Macromolecule Synthesis trapping->inhibition dna DNA Synthesis inhibition->dna rna RNA Synthesis inhibition->rna protein Protein Synthesis inhibition->protein cellwall Cell Wall Synthesis inhibition->cellwall lipid Lipid Synthesis inhibition->lipid

This compound's disruption of the cell membrane and subsequent inhibition of macromolecule synthesis.
Experimental Workflow for Macromolecule Synthesis Assay

The following diagram outlines the key steps in the radiolabeled precursor incorporation assay.

Macromolecule_Assay_Workflow start Start: Mid-exponential bacterial culture treatment Treat with this compound (0.5x, 1x, 4x MIC) & Controls (DMSO, Std. Inhibitors) start->treatment radiolabel Add specific radiolabeled precursor ([3H]thymidine, [3H]uridine, etc.) treatment->radiolabel incubation Incubate at 37°C with shaking radiolabel->incubation sampling Collect samples at time points incubation->sampling precipitation Precipitate macromolecules with ice-cold 10% TCA sampling->precipitation filtration Filter and wash on glass fiber filters precipitation->filtration counting Add scintillation fluid and measure CPM filtration->counting analysis Analyze data: Plot CPM vs. time, calculate inhibition counting->analysis end End: Quantification of inhibition analysis->end

Workflow for the radiolabeled precursor incorporation assay to measure macromolecule synthesis.

References

Application Notes and Protocols: Utilizing Rhodomyrtone in Skin Cancer Cell Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing rhodomyrtone, a natural bioactive compound, in the study of apoptosis in skin cancer cells. The protocols and data presented are primarily based on research conducted on the human epidermoid carcinoma cell line, A431, and serve as a foundational resource for investigating the anticancer properties of this compound.

Introduction

This compound, a bioactive acylphloroglucinol compound isolated from the leaves of Rhodomyrtus tomentosa, has demonstrated significant potential as an anticancer agent.[1][2] Research has shown its ability to inhibit cell proliferation and induce apoptosis in human epidermoid carcinoma A431 cells.[3][4] This document outlines the key findings, presents quantitative data in a structured format, provides detailed experimental protocols for replicating and expanding upon this research, and visualizes the known signaling pathways and experimental workflows. While the majority of the data pertains to the A431 cell line, these protocols can be adapted for investigating the effects of this compound on other skin cancer cell lines.

Data Presentation

Table 1: Cytotoxicity of this compound on A431 Cells
Cell LineAssayIC50 Value (µg/mL)Treatment Duration (hours)Citation
A431MTT8.04 ± 0.1124[3]
Table 2: Anti-migratory Effects of Non-toxic Concentrations of this compound on A431 Cells
Concentration (µg/mL)Treatment Duration (hours)Inhibition of Cell Migration (%)Citation
0.51247.3[3]
1.51236.2[3]
0.52469.8[3]
1.52468.4[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general workflow for investigating its apoptotic effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FAK FAK This compound->FAK Inhibits Akt Akt This compound->Akt Inhibits ERK ERK This compound->ERK Inhibits p38 p38 This compound->p38 Inhibits FAK->Akt NFkB NFkB Akt->NFkB ERK->NFkB p38->NFkB Apoptosis Apoptosis NFkB->Apoptosis Regulates

Caption: Proposed signaling pathways affected by this compound in A431 cells.

G start Start cell_culture A431 Cell Culture start->cell_culture rhodomyrtone_treatment This compound Treatment cell_culture->rhodomyrtone_treatment mtt_assay MTT Assay for Cell Viability (IC50) rhodomyrtone_treatment->mtt_assay hoechst_staining Hoechst Staining for Morphological Changes rhodomyrtone_treatment->hoechst_staining western_blot Western Blot for Apoptotic Proteins rhodomyrtone_treatment->western_blot data_analysis Data Analysis mtt_assay->data_analysis hoechst_staining->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying this compound-induced apoptosis.

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

  • Human epidermoid carcinoma A431 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other sterile consumables

Protocol:

  • Culture A431 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • For experiments, seed the cells in appropriate culture plates (e.g., 96-well, 6-well) and allow them to adhere overnight.

  • Prepare working solutions of this compound in complete culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.

  • Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for the specified duration as required by the downstream assay.

MTT Assay for Cell Viability

Materials:

  • A431 cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed A431 cells in a 96-well plate at a density of 7 x 10³ cells/well and incubate overnight.[1]

  • Treat the cells with various concentrations of this compound (e.g., 0-100 µg/mL) for 24 hours.[1]

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.

Hoechst 33342 Staining for Apoptotic Morphology

Materials:

  • A431 cells cultured in a 6-well plate or on coverslips

  • This compound (15 µg/mL)

  • Hoechst 33342 staining solution

  • PBS

  • Fluorescence microscope

Protocol:

  • Seed A431 cells in a 6-well plate at a density of 3 x 10⁵ cells/well and allow them to attach overnight.[1]

  • Treat the cells with 15 µg/mL of this compound for various time points (e.g., 0, 3, 6, 9, and 12 hours).[1]

  • After treatment, wash the cells twice with PBS.

  • Add Hoechst 33342 staining solution to each well and incubate for 10-15 minutes at room temperature, protected from light.[1]

  • Wash the cells again with PBS to remove excess stain.

  • Observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, larger nuclei with less intense fluorescence.[1]

Western Blot Analysis for Apoptotic Markers

Materials:

  • A431 cells cultured in 6-well plates

  • This compound (15 µg/mL)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-7, anti-PARP, anti-phospho-ERK, anti-phospho-p38, anti-phospho-Akt, anti-NF-κB, and corresponding total protein antibodies, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed A431 cells in 6-well plates and treat with 15 µg/mL of this compound for different time points (e.g., 0, 3, 6, 9 hours).[1]

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry analysis can be performed to quantify the changes in protein expression, normalizing to a loading control like β-actin.

Note on Other Skin Cancer Cell Lines: While the provided protocols are specific to the A431 cell line, the principles and techniques can be readily adapted to investigate the effects of this compound on other skin cancer cell lines, including melanoma cell lines such as A375 and SK-MEL-28. It is recommended to first perform a dose-response curve using the MTT assay to determine the IC50 of this compound for the specific cell line of interest. Subsequently, the other assays can be performed using concentrations around the determined IC50 value.

Conclusion

This compound demonstrates promising pro-apoptotic and anti-proliferative activities in human epidermoid carcinoma A431 cells. The compound induces apoptosis through the activation of caspase-7 and subsequent cleavage of PARP. Furthermore, it appears to modulate key signaling pathways involved in cell survival and metastasis, including the ERK, p38, FAK/Akt, and NF-κB pathways. The detailed protocols provided herein offer a robust framework for researchers to further explore the anticancer potential of this compound in skin cancer and to elucidate its precise molecular mechanisms of action. Future research should extend these investigations to a broader range of skin cancer cell lines to validate its therapeutic potential.

References

Troubleshooting & Optimization

Overcoming low yield in Rhodomyrtone extraction processes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low yield in Rhodomyrtone extraction processes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is consistently low. What are the potential causes?

Low this compound yield can stem from several factors throughout the extraction and purification process. Key areas to investigate include:

  • Plant Material Quality: The concentration of this compound can vary significantly between different genotypes of Rhodomyrtus tomentosa. One study found that the average amount of this compound in the Surat Thani genotype was 149.83 ± 0.08 µg/mL, while the Songkhla genotype yielded only 25.89 ± 0.09 µg/mL[1]. The age of the leaves, harvesting time, and drying and storage conditions also play a crucial role.

  • Extraction Method and Parameters: The choice of extraction technique and the optimization of its parameters are critical. Inefficient extraction will naturally lead to lower yields. Key parameters to consider are the solvent type and polarity, temperature, extraction time, and the solid-to-liquid ratio.

  • Compound Degradation: this compound may degrade during the extraction or storage process if not handled correctly. Factors such as exposure to high temperatures for extended periods, light, and oxidative conditions can contribute to degradation. Stability studies have shown that this compound is relatively stable under specific storage conditions, but deviations can lead to loss of the compound[2].

  • Inefficient Purification: During fractionation and purification steps, such as column chromatography, significant amounts of this compound can be lost if the methodology is not optimized. A study on fractionating an ethanolic extract noted that while it's possible to obtain this compound-rich fractions, the process needs to be carefully controlled to minimize loss[3].

  • Inaccurate Quantification: Errors in the analytical method used to quantify this compound, such as High-Performance Liquid Chromatography (HPLC), can lead to an underestimation of the yield. This can include improper calibration, instability of the standard, or issues with the sample preparation for analysis[2].

Q2: How does the choice of solvent affect this compound extraction yield?

The polarity of the solvent is a critical factor in determining the extraction efficiency of this compound.

  • Ethanol: 95% ethanol is a commonly used and effective solvent for this compound extraction through maceration[3]. Ethanolic extracts have been shown to yield significant amounts of this compound[4].

  • Propylene Glycol: In a study comparing various solvents, propylene glycol was identified as a promising "green" solvent for extracting phenolic compounds from Rhodomyrtus tomentosa leaves using ultrasound-assisted extraction (UAE)[5].

  • Solvent Polarity Principle: The principle of "like dissolves like" applies. This compound is a relatively non-polar compound, so solvents with lower polarity are generally more effective. However, a mixture of solvents is often used to balance the extraction of the target compound with the exclusion of unwanted substances. The use of a solvent series with increasing polarity can be employed for selective extraction[6][7]. For instance, an initial extraction with a non-polar solvent like hexane can remove lipids before extracting with a more polar solvent like ethanol to isolate this compound.

Q3: What are the advantages of using modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE)?

MAE and UAE offer several advantages over traditional maceration, primarily by improving efficiency and yield.

  • Increased Efficiency and Yield: These techniques use microwave or ultrasonic energy to disrupt the plant cell walls, facilitating the release of bioactive compounds into the solvent[8][9]. This leads to higher extraction yields in a shorter amount of time. For example, a study on polysaccharide extraction from Rhodomyrtus tomentosa berries found that UAE resulted in a higher yield (35.67 ± 0.32%) compared to other methods[10].

  • Reduced Extraction Time and Solvent Consumption: MAE and UAE can significantly reduce the extraction time from days (for maceration) to minutes[8][10]. This also leads to a reduction in the amount of solvent required.

  • Improved Quality of the Extract: The shorter extraction times and often lower operating temperatures can help to minimize the degradation of thermolabile compounds like this compound[11].

Q4: How can I optimize the parameters for Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE)?

Optimizing the extraction parameters is crucial for maximizing the yield of this compound. The key parameters to consider are:

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, therefore, the mass transfer of the target compound. A study on UAE of polysaccharides from R. tomentosa found an optimal liquid-to-solid ratio of 35 mL/g[10].

  • Extraction Time: Longer extraction times can increase the yield up to a certain point, after which degradation may occur. For UAE of polysaccharides, an optimal time of 11 minutes was reported[10].

  • Microwave/Ultrasonic Power: Higher power can enhance extraction by increasing cell disruption but can also lead to degradation if it causes a significant rise in temperature. An optimal ultrasonic power of 240 W was identified for polysaccharide extraction[10].

  • Temperature: Temperature affects the solubility and diffusion rate of the compound. However, higher temperatures can also cause degradation. For the extraction of phenolic compounds from R. tomentosa, an optimal temperature of 30°C was found using UAE with propylene glycol[5].

Q5: My this compound seems to be degrading during storage. What are the best practices for storage?

Proper storage is essential to prevent the degradation of this compound.

  • Temperature: this compound stock solutions are typically stored at -20°C for long-term stability[2].

  • Light: Protect the samples from light, as photodecomposition can occur. Store extracts and purified compounds in amber vials or in the dark.

  • Atmosphere: For highly purified samples, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation. Aliquoting the sample into smaller volumes for single use is recommended[2]. A study on the stability of this compound in plasma found that it was stable for up to three freeze-thaw cycles[2].

Data Presentation

Table 1: Comparison of this compound Content in Different Rhodomyrtus tomentosa Genotypes

GenotypeAverage this compound Content (µg/mL)
Surat Thani149.83 ± 0.08
Songkhla25.89 ± 0.09
Data from a study using supercritical fluid extraction (SFE) and HPLC for quantification.[1]

Table 2: Comparison of Extraction Yields for Rhodomyrtus tomentosa Polysaccharides using Different Methods

Extraction MethodOptimal Extraction Yield (%)
Ultrasound-Assisted Enzymatic Extraction (UAE)35.67 ± 0.32
Microwave-Assisted Enzymatic Extraction (MAE)Not specified as optimal in the comparative study
While this data is for polysaccharides, it demonstrates the high efficiency of UAE for compounds from this plant.[10]

Table 3: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from R. tomentosa Leaves

ParameterOptimal Value
SolventPropylene Glycol
Temperature30°C
Extraction Time40 minutes
Solid-to-Liquid Ratio0.05 g/mL
Data from a study optimizing for total phenolic compounds.[5]

Experimental Protocols

Protocol 1: Ethanolic Maceration for this compound Extraction

This protocol is adapted from a method used for extracting this compound from dried leaves[3].

  • Preparation of Plant Material: Grind dried leaves of Rhodomyrtus tomentosa into a fine powder.

  • Maceration:

    • Soak the ground leaf powder in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) at room temperature (25°C).

    • Allow the mixture to stand for 7 days, with occasional agitation.

    • Repeat the extraction process three times with fresh solvent.

  • Filtration and Concentration:

    • Pool the filtrates from the three extraction cycles.

    • Filter the pooled extract to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude ethanolic extract.

  • Fractionation (Optional):

    • Partition the crude extract with a non-polar solvent like hexane to remove lipids.

    • The remaining extract can be further purified using column chromatography.

Protocol 2: Microwave-Assisted Extraction (MAE) of Bioactive Compounds

This is a general protocol based on the principles of MAE[8][9].

  • Preparation of Plant Material: Place a known amount of powdered Rhodomyrtus tomentosa leaves into the extraction vessel.

  • Solvent Addition: Add the chosen solvent (e.g., ethanol) at a predetermined solid-to-liquid ratio.

  • Extraction:

    • Place the vessel in the microwave extractor.

    • Set the extraction parameters: microwave power, temperature, and time. These should be optimized for this compound.

  • Cooling and Filtration:

    • After extraction, allow the mixture to cool to room temperature.

    • Filter the extract to separate the supernatant from the plant residue.

  • Concentration: Concentrate the supernatant using a rotary evaporator to obtain the crude extract.

Protocol 3: Ultrasound-Assisted Extraction (UAE) of Bioactive Compounds

This protocol is based on the principles of UAE[5][10].

  • Preparation of Plant Material: Place a known amount of powdered Rhodomyrtus tomentosa leaves into a beaker.

  • Solvent Addition: Add the chosen solvent (e.g., 95% ethanol or propylene glycol) at an optimized solid-to-liquid ratio.

  • Extraction:

    • Place the beaker in an ultrasonic bath.

    • Set the extraction parameters: sonication power, temperature, and time.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract using a rotary evaporator.

Protocol 4: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated HPLC-UV method for this compound analysis[2].

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile and deionized water (e.g., 80:20 v/v).

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 302 nm.

    • Column Temperature: 25°C.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

  • Sample Preparation:

    • Dissolve a known amount of the crude extract or purified fraction in the mobile phase.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Visualizations

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Collect Rhodomyrtus tomentosa leaves dry Dry the leaves start->dry grind Grind into a fine powder dry->grind maceration Maceration grind->maceration mae Microwave-Assisted Extraction (MAE) grind->mae uae Ultrasound-Assisted Extraction (UAE) grind->uae filter Filtration maceration->filter mae->filter uae->filter concentrate Concentration (Rotary Evaporator) filter->concentrate fractionate Fractionation (e.g., Column Chromatography) concentrate->fractionate hplc Quantification (HPLC) fractionate->hplc end Pure this compound hplc->end

Caption: General workflow for this compound extraction, purification, and analysis.

troubleshooting_workflow cluster_investigation Initial Investigation cluster_optimization Process Optimization cluster_validation Analysis & Validation start Low this compound Yield check_plant Verify Plant Material Quality (Genotype, Storage) start->check_plant check_protocol Review Extraction Protocol start->check_protocol optimize_solvent Optimize Solvent System (Polarity, Ratio) check_plant->optimize_solvent optimize_method Optimize Extraction Method (MAE, UAE parameters) check_protocol->optimize_method optimize_purification Refine Purification Steps optimize_method->optimize_purification check_stability Assess this compound Stability (Degradation) optimize_purification->check_stability validate_hplc Validate Quantification Method (HPLC) check_stability->validate_hplc end Improved Yield validate_hplc->end

References

Rhodomyrtone Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation and purification of rhodomyrtone.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound, focusing on column chromatography and recrystallization techniques.

Column Chromatography Troubleshooting

Issue 1: this compound is not eluting from the silica gel column or elution is very slow.

  • Possible Cause: The solvent system is not polar enough to move this compound down the column. This compound, while soluble in less polar solvents like hexane/ethyl acetate mixtures, may bind strongly to the silica gel.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For a hexane-ethyl acetate system, incrementally increase the percentage of ethyl acetate.

    • If a significant increase in ethyl acetate is ineffective, a stronger solvent like acetone or methanol can be added in small percentages to the mobile phase to increase its polarity.

    • Ensure the flow rate is optimal; a rate that is too slow can lead to diffusion and band broadening, while a rate that is too fast may not allow for proper equilibrium and can cause tailing.[1][2]

Issue 2: Poor separation of this compound from impurities (co-elution).

  • Possible Cause: The chosen solvent system has poor selectivity for this compound and the impurities.

  • Solution:

    • Optimize the solvent system by testing different ratios of hexane and ethyl acetate using Thin Layer Chromatography (TLC) before running the column.

    • Consider using a different solvent system altogether. For instance, a dichloromethane/acetone or chloroform/methanol system might offer different selectivity.

    • Ensure the column is not overloaded. Too much crude extract can lead to broad bands and poor separation. A general rule is to use 25-50 g of silica for every gram of crude extract for complex mixtures.[3]

    • Dry loading the sample onto the silica gel can improve separation, especially if the crude mixture is not fully soluble in the initial mobile phase.[1]

Issue 3: this compound appears to be degrading on the column.

  • Possible Cause: Silica gel is acidic and can cause the degradation of sensitive compounds.

  • Solution:

    • Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the mobile phase.

    • Alternatively, use a different stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.

    • Perform a quick stability test by spotting the crude mixture on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation occurs.[4]

Recrystallization Troubleshooting

Issue 1: this compound does not crystallize from the solution upon cooling.

  • Possible Cause: The solution is not supersaturated, meaning too much solvent was used, or the wrong solvent was chosen. This compound is soluble in a range of organic solvents, and finding one where its solubility is significantly lower at cold temperatures is key.[5]

  • Solution:

    • Evaporate some of the solvent to increase the concentration of this compound.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of pure this compound if available.

    • If the initial solvent is not working, select a solvent in which this compound is soluble when hot but poorly soluble when cold. A solvent system of hexane/ethyl acetate or hexane/acetone could be effective, where this compound is dissolved in a minimal amount of the more soluble solvent (ethyl acetate or acetone) at an elevated temperature, and then the less soluble solvent (hexane) is slowly added until the solution becomes cloudy.[6]

Issue 2: The product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of this compound, or the solution is too concentrated.

  • Solution:

    • Choose a solvent with a lower boiling point.

    • Add slightly more solvent to the hot solution to reduce the concentration.

    • Allow the solution to cool more slowly to give the molecules time to form an ordered crystal lattice.

Issue 3: The resulting crystals are colored or appear impure.

  • Possible Cause: Impurities are co-crystallizing with the this compound.

  • Solution:

    • Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool and crystallize.

    • A second recrystallization step may be necessary to achieve higher purity.

    • Consider treating the hot solution with activated charcoal to adsorb colored impurities before filtration.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of this compound isolated directly from plant extracts?

The purity of this compound after initial extraction and a single chromatographic step can vary significantly depending on the efficiency of the separation. It is often necessary to perform multiple purification steps to achieve high purity (>98%).

Q2: How can I assess the purity of my isolated this compound?

Purity is typically confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A sharp, single peak at the correct retention time is indicative of high purity.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should match the known spectra of this compound and be free of significant impurity peaks.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups.

Q3: What are the best solvents for extracting this compound from Rhodomyrtus tomentosa leaves?

Ethanol (typically 95%) is widely reported as an effective solvent for the initial maceration and extraction of this compound from dried, ground leaves.[8][9]

Q4: Is this compound stable during storage?

This compound stock solutions are generally stored at -20°C and are stable for several months under these conditions.[5][7] It is recommended to prepare and use solutions on the same day if possible. Bench-top stability studies have shown good accuracy and precision after several hours at room temperature.[7]

Data Presentation

Table 1: Quantitative Analysis of this compound in Chromatographic Fractions

FractionThis compound Concentration (mg/g of fraction)
F3217.12
F4489.08
F5242.56
F6233.83
F7119.63

Data derived from a study on this compound-rich fractions, where fraction F4 showed the highest concentration.

Table 2: HPLC Method Validation Parameters for this compound Analysis

ParameterValue
Retention Time5.937 min
Linearity Range0.04 to 128 µg/mL
Correlation Coefficient (r)≥ 0.999
Lower Limit of Quantification (LLOQ)0.04 µg/mL
Accuracy at LLOQ93.64% to 106.36%
Precision at LLOQ6.59%
Recovery100.68% to 102.36%

This table summarizes typical validation data for a reverse-phase HPLC-UV method for quantifying this compound.[7]

Experimental Protocols

Protocol 1: Extraction and Column Chromatography Purification of this compound
  • Extraction:

    • Dried leaves of Rhodomyrtus tomentosa are ground into a fine powder.

    • The powder is macerated in 95% ethanol at room temperature for 5-7 days, with the process repeated three times.[8][9]

    • The ethanol extracts are pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography:

    • A glass column is packed with silica gel 60 as the stationary phase, using a slurry method with hexane.

    • The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and loaded onto the top of the silica gel column. Alternatively, the extract can be dry-loaded by adsorbing it onto a small amount of silica gel.[1]

    • The column is eluted with a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.

    • Fractions are collected and monitored by TLC to identify those containing this compound.

    • Fractions containing pure this compound are combined and the solvent is evaporated.

Protocol 2: Purity Analysis by HPLC
  • Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column.

  • Mobile Phase: An optimized mobile phase, for example, a mixture of acetonitrile and deionized water (e.g., 7:3 v/v) with 0.1% phosphoric acid.

  • Flow Rate: A typical flow rate is 1.0 - 1.2 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Sample Preparation: A known concentration of the purified this compound is dissolved in the mobile phase or a compatible solvent.

  • Injection: A specific volume (e.g., 20-80 µL) of the sample solution is injected into the HPLC system.

  • Analysis: The purity is determined by the peak area percentage of the this compound peak in the chromatogram.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Purity Analysis plant_material Dried R. tomentosa Leaves extraction Maceration with 95% Ethanol plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions recrystallization Recrystallization fractions->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound hplc HPLC pure_this compound->hplc nmr NMR pure_this compound->nmr ms Mass Spectrometry pure_this compound->ms

Caption: Experimental workflow for the isolation and purification of this compound.

signaling_pathway cluster_bacterial_cell Bacterial Cell cluster_inflammatory_response Host Inflammatory Response This compound This compound CellWall Cell Wall Synthesis This compound->CellWall Inhibits CellMembrane Cell Membrane Integrity This compound->CellMembrane Disrupts Macromolecule Macromolecule Synthesis (DNA, RNA, Protein) This compound->Macromolecule Inhibits MAPK MAP Kinase Pathway This compound->MAPK Modulates NFkB NF-κB Pathway This compound->NFkB Modulates ProInflammatory Pro-inflammatory Cytokines MAPK->ProInflammatory NFkB->ProInflammatory

Caption: Signaling pathways affected by this compound.

References

Technical Support Center: Rhodomyrtone Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with rhodomyrtone. Find answers to frequently asked questions and troubleshoot common issues related to the preparation and stability of experimental solutions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Precipitation or cloudiness upon dilution of stock solution in aqueous buffer (e.g., PBS). This compound has poor water solubility.[1][2] Direct dilution of a concentrated DMSO or ethanol stock into an aqueous buffer can cause it to crash out of solution.1. Reduce Final DMSO/Ethanol Concentration Gradually: Instead of a single large dilution, perform serial dilutions. 2. Maintain a Low Percentage of Organic Solvent: For cell-based assays, ensure the final concentration of DMSO or ethanol is non-toxic to your cells. It is common to keep the final DMSO concentration well below 1%. 3. Use a Co-solvent System: For certain applications, a mixture of solvents might maintain solubility better than a single one. 4. Consider Encapsulation: For in vivo or clinical applications, liposomal encapsulation has been used to improve solubility and delivery.[3]
Loss of antibacterial activity over time in prepared solutions. Degradation of the compound. While stable when stored properly as a frozen stock, this compound in diluted, aqueous working solutions at room temperature may be less stable.1. Prepare Fresh Working Solutions: For optimal activity, prepare working solutions fresh from a frozen stock solution for each experiment. 2. Minimize Time at Room Temperature: Keep working solutions on ice and use them as quickly as possible. 3. Check Storage of Stock: Ensure your stock solution is stored at -20°C or -80°C in an airtight container to prevent degradation.[1][4][5][6]
Inconsistent results between experiments. 1. Incomplete Solubilization: The compound may not be fully dissolved in the initial stock solution. 2. Aggregation: Over time, this compound can form nanoclusters and larger aggregates in solution, even if not visibly precipitated, which can affect its bioactivity.[7] 3. Variable Purity: The purity of the this compound batch can affect its potency.1. Ensure Complete Dissolution of Stock: After adding the solvent (e.g., 100% DMSO), vortex thoroughly. Gentle warming may be attempted, but monitor for any signs of degradation. 2. Use Freshly Prepared Stock: Avoid using stock solutions that have been stored for extended periods if you suspect aggregation. Prepare a fresh stock from powder. 3. Verify Compound Purity: Use this compound of high purity (≥95%) confirmed by the supplier.[6]
Difficulty dissolving this compound powder. This compound is insoluble in water and requires an appropriate organic solvent.[2]Use 100% dimethyl sulfoxide (DMSO) or absolute ethanol to dissolve the this compound powder to create a stock solution.[1][3][6][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a this compound stock solution?

A1: 100% Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][6][8][9] Absolute ethanol has also been successfully used.[3] Due to its poor water solubility, you should not use aqueous buffers to prepare the initial stock solution.[2]

Q2: How should I store my this compound stock solution?

A2: this compound stock solutions should be stored in airtight vials at -20°C or -80°C for long-term stability.[1][4][5][6] Under these conditions, stock solutions can be stable for several months.[4] Before use, it is recommended to let the vial warm to room temperature for at least an hour before opening to minimize condensation.[4]

Q3: My experiment is sensitive to DMSO. What can I do?

A3: If your experiment is sensitive to DMSO, you can:

  • Prepare the stock solution in absolute ethanol.[3]

  • Minimize the final DMSO concentration in your working solution by preparing a highly concentrated stock, so only a very small volume is needed for dilution. Always include a vehicle control in your experiments with the same final concentration of DMSO to account for any solvent effects.

  • For specific applications, explore formulation strategies like liposomal encapsulation, which has been used for clinical studies.[3]

Q4: Is this compound sensitive to light or pH?

A4: While specific studies on light sensitivity were not prominent in the reviewed literature, it is general good practice for natural products to be stored protected from light. Regarding pH, the solubility and stability of this compound could be pH-dependent, a common characteristic for phenolic compounds. For consistent results, it is advisable to use well-buffered solutions in your experiments.

Q5: For how long is this compound stable in a working solution at room temperature?

A5: Bench-top stability studies in plasma have shown that this compound is stable for at least 8 hours at 25°C.[1] However, for cell culture or other sensitive assays, it is always best practice to prepare working solutions fresh for each experiment to ensure maximum potency and avoid potential aggregation issues.[7]

Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound under various experimental conditions.

Table 1: Bench-Top Stability of this compound in Plasma at 25°C

Concentration (µg/mL)Duration (hours)Accuracy (%)Precision (% CV)
0.10100.05.2
0.11109.09.8
0.12104.08.5
0.1498.07.1
0.1692.06.5
0.1895.08.2
1000100.03.1
1001105.04.5
1002102.03.9
100499.02.8
100696.04.1
100894.05.3
Data adapted from a study on this compound pharmacokinetics.[1]

Table 2: Freeze-Thaw Stability of this compound in Plasma

Concentration (µg/mL)CycleAccuracy (%)Precision (% CV)
0.1Cycle 1106.04.1
0.1Cycle 2108.03.5
0.1Cycle 3110.04.8
100Cycle 1107.02.9
100Cycle 2109.03.2
100Cycle 3108.02.5
Samples were stored at -20°C and thawed at room temperature for three cycles.[1]

Table 3: Long-Term Storage Stability of this compound in Plasma at -80°C

Concentration (µg/mL)Storage Duration (days)Accuracy (%)Precision (% CV)
0.115105.07.8
0.130101.09.2
0.16098.010.5
0.19094.013.5
10015114.06.5
10030108.08.1
10060102.09.9
1009099.011.2
Data demonstrates stability for up to 90 days when stored at -80°C.[1]

Experimental Protocols & Visualizations

Protocol: Preparation of this compound Stock and Working Solutions

This protocol describes a general method for preparing this compound solutions for in vitro experiments, such as determining Minimum Inhibitory Concentration (MIC).

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (for each experiment) A Weigh this compound Powder B Add 100% DMSO to desired concentration (e.g., 10 mg/mL) A->B C Vortex thoroughly until fully dissolved B->C D Aliquot into airtight vials C->D E Store at -20°C or -80°C D->E F Thaw one aliquot of stock solution E->F For each experiment G Perform serial dilutions in appropriate broth/media F->G H Ensure final DMSO concentration is below toxic level G->H I Use immediately H->I

Caption: Workflow for preparing this compound stock and working solutions.

This compound's Mechanism of Action on Bacterial Membranes

This compound exerts its antibacterial effect primarily by targeting the cytoplasmic membrane of Gram-positive bacteria.[10][11] This unique mechanism involves increasing membrane fluidity and trapping essential membrane proteins.[10][12]

G cluster_membrane Bacterial Cytoplasmic Membrane MembraneProteins Membrane Proteins (e.g., for cell division, transport) Vesicles Formation of Membrane Vesicles MembraneProteins->Vesicles Trapped in LipidBilayer Lipid Bilayer Fluidity Increased Membrane Fluidity LipidBilayer->Fluidity This compound This compound This compound->LipidBilayer Interacts Fluidity->MembraneProteins Attracts Disruption Disruption of Cellular Processes (Cell division, cell wall synthesis) Vesicles->Disruption

Caption: this compound's mechanism of action on the bacterial cell membrane.

References

Technical Support Center: Optimizing Rhodomyrtone Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing rhodomyrtone dosage for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Where should I start when selecting a dose for my in vivo study?

A1: A successful in vivo study with this compound begins with a thorough review of existing literature. Start by considering the following:

  • In Vitro Data: Use your in vitro data, such as the Minimum Inhibitory Concentration (MIC) for antibacterial studies or the IC50 value for anticancer studies, as a preliminary guide.

  • Pharmacokinetic (PK) Data: Initial oral doses in rats have been studied at 50 mg/kg and 100 mg/kg. These studies show linear pharmacokinetics in this range, meaning the drug's absorption is proportional to the administered dose.[1][2][3] Plasma concentrations at these doses have been shown to exceed the MIC for many common Gram-positive pathogens.[2][4][5]

  • Toxicity Data: this compound has demonstrated a high safety profile. Oral toxicity studies in mice showed no systemic toxicity at doses up to 5,000 mg/kg over a 14-day period.[6] In other models, it showed no visible toxic effects at 100 mg/kg in Galleria mellonella larvae or significant mortality in zebrafish embryos at 0.5 µg/mL.[6][7]

A dose-ranging pilot study is highly recommended to determine the optimal dose for your specific animal model and disease state.

Q2: My results show low efficacy. What are the potential causes and how can I troubleshoot?

A2: Suboptimal efficacy can stem from several factors. Consider the following troubleshooting steps:

  • Pharmacokinetics: Was the drug absorbed and distributed to the target tissue effectively? A pharmacokinetic study is crucial to determine parameters like Cmax (peak concentration) and AUC (total exposure). For instance, in rats, a 100 mg/kg oral dose resulted in a Cmax that was 2-3 times the MBC for MRSA.[4][5] If your Cmax is below the required therapeutic concentration, consider adjusting the dose or administration route.

  • Route of Administration: Most studies have utilized oral administration.[1][2][3][4] If oral bioavailability is a concern for your model, you may need to explore alternative routes, though this will require formulation development as this compound is rather insoluble.[4]

  • Dosing Frequency: The half-life of this compound will determine the necessary dosing frequency to maintain therapeutic levels. Based on rat PK studies, plasma concentrations from a 100 mg/kg oral dose remained above the MIC for most staphylococcal isolates for approximately 8 hours.[5] This suggests that a once or twice-daily dosing regimen might be appropriate, but this should be confirmed in your model.

Q3: I'm observing signs of toxicity in my animal model. What should I do?

A3: While this compound generally shows low toxicity, adverse effects can occur, especially at very high doses or with specific formulations.[6][8]

  • Confirm the Dose: Double-check your calculations and preparation protocols to ensure the correct dose was administered.

  • Reduce the Dose: Lower the dose to a level previously reported as safe, such as the 50-100 mg/kg range used in rat PK studies.[2][3]

  • Assess Vehicle Toxicity: Ensure the vehicle used to dissolve or suspend the this compound is not contributing to the observed toxicity.

  • Review Safety Data: Acute oral toxicity tests in mice indicated an absence of systemic toxicity up to 5,000 mg/kg.[6] If you are observing toxicity at doses significantly lower than this, it warrants a thorough investigation of your specific experimental conditions.

Troubleshooting Guide: Decision Workflow

This workflow can help guide your decision-making process during dosage optimization.

G cluster_0 start Start: In Vivo Experiment efficacy Efficacy Observed? start->efficacy optimal Dosage is Optimal efficacy->optimal Yes check_pk Review PK/PD Data: - Is Cmax > MIC/MBC? - Is drug reaching target tissue? efficacy->check_pk No toxicity Toxicity Observed? toxicity->optimal No reduce_dose Reduce Dose or Dosing Frequency toxicity->reduce_dose Yes end End/Refine Protocol optimal->end increase_dose Consider Increasing Dose or Dosing Frequency increase_dose->toxicity check_pk->increase_dose check_formulation Check Formulation & Vehicle for Toxicity reduce_dose->check_formulation check_formulation->end

Caption: A decision tree for troubleshooting common issues in this compound in vivo studies.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Sprague Dawley Rats (Single Oral Dose)

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)
50~0.8 (estimated)23.41 ± 1.04
100~1.8 (estimated)27.82 ± 1.53
Data sourced from references[1][2][4][9].

Table 2: Reported In Vivo Safety and Efficacious Doses of this compound

ApplicationAnimal ModelRouteDosageOutcomeReference
Safety MouseOralUp to 5,000 mg/kgNo systemic toxicity observed over 14 days.[6]
Safety Galleria mellonellaInjection100 mg/kg100% survival over 4 days.[6][7]
Antibacterial RatOral50 - 100 mg/kgPlasma levels exceeded MIC for MRSA for ~4-8 hours.[4][5]
Anti-inflammatory Human (Acne)Topical1% liposomal serumSignificant reduction in inflamed acne lesions.[10][11]
Anticancer Rat (DMBA-induced)Oral300 mg/kgSignificant difference in intralobular duct diameter.[12]

Experimental Protocols

Protocol 1: Pharmacokinetic Study in a Murine Model

This protocol is a summary of the methodology described for determining the pharmacokinetic profile of orally administered this compound in rats.[1][2][3][4]

  • Animal Model: Sprague Dawley rats are typically used.[2][4]

  • Drug Preparation: this compound is prepared for oral administration, often suspended in a suitable vehicle.

  • Administration: A single oral dose (e.g., 50 mg/kg or 100 mg/kg) is administered to the animals.[3][4]

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 3, 4, 5, 6, 7, and 8 hours post-administration).[4]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored (typically at -80°C) until analysis.

  • HPLC Analysis:

    • Method: A reverse-phase HPLC-UV method is used to quantify this compound concentrations in the plasma samples.[1][2]

    • Quantification: A calibration curve is generated using known concentrations of this compound (e.g., 0.04 to 128 µg/mL).[2][3] The Lower Limit of Quantification (LLOQ) in published methods is around 0.04 µg/mL.[1][2]

  • Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Signaling Pathway Inhibition

This compound has been shown to inhibit cancer cell metastasis by targeting key signaling pathways.

cluster_FAK FAK/Akt Pathway cluster_MAPK MAPK/ERK Pathway cluster_NFkB NF-κB Pathway cluster_MMPs MMP Regulation This compound This compound FAK FAK This compound->FAK inhibits Akt Akt This compound->Akt inhibits cRaf c-Raf This compound->cRaf inhibits ERK ERK1/2 This compound->ERK inhibits p38 p38 This compound->p38 inhibits NFkB NF-κB This compound->NFkB inhibits TIMPs TIMP-1 / TIMP-2 (Expression) This compound->TIMPs increases FAK->Akt phosphorylates MMPs MMP-2 / MMP-9 (Expression & Activity) FAK->MMPs activate Akt->MMPs activate cRaf->ERK ERK->MMPs activate p38->MMPs activate NFkB->MMPs activate Metastasis Cell Migration, Adhesion, & Invasion MMPs->Metastasis promotes TIMPs->MMPs inhibit

Caption: this compound's anti-metastatic mechanism via inhibition of FAK/Akt and MAPK signaling pathways.[13][14]

References

Technical Support Center: Understanding and Mitigating Rhodomyrtone Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodomyrtone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in Gram-positive bacteria like Staphylococcus aureus?

A1: The primary mechanism of high-level this compound resistance in Staphylococcus aureus is conferred by a single point mutation in the farR gene, a regulator of fatty acid resistance.[1][2][3][4][5] This mutation alters the function of the FarR regulator, leading to significant upregulation of the divergently transcribed farE gene.[1][2][3][4] FarE is believed to function as a phospholipid efflux pump, actively transporting phospholipids (PGs), such as phosphatidylglycerol, out of the cell.[1][2][3][4] These excreted phospholipids then bind to this compound in the extracellular environment, neutralizing its antimicrobial activity before it can reach its target, the bacterial cell membrane.[1][2][3][4]

Q2: How can I determine if my bacterial culture has developed resistance to this compound?

A2: The most common method to determine if a bacterial culture has developed resistance is by measuring the Minimum Inhibitory Concentration (MIC) of this compound. A significant increase in the MIC value compared to the parental strain indicates the development of resistance. For a detailed procedure, please refer to the "Experimental Protocols" section on MIC determination.

Q3: My MIC values for this compound are inconsistent. What could be the cause?

A3: Inconsistent MIC values can arise from several factors:

  • Inoculum preparation: Ensure the bacterial suspension is standardized to the correct density (e.g., 0.5 McFarland standard).

  • Media composition: The type of broth used can influence the activity of this compound. Use a consistent and recommended medium like Mueller-Hinton Broth (MHB).

  • Solvent effects: this compound is often dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your assay does not affect bacterial growth.

  • Incubation conditions: Maintain consistent incubation times and temperatures.

  • Plate reading: Use a standardized method for reading the MIC, either visually or with a plate reader.

Q4: I suspect efflux pump activity is contributing to this compound resistance in my bacterial strain. How can I test this?

A4: You can investigate the role of efflux pumps by performing an efflux pump activity assay. A common method is the ethidium bromide-agar cartwheel method, which provides a qualitative assessment of efflux pump activity. For a detailed protocol, please see the "Experimental Protocols" section. Additionally, you can perform MIC determination in the presence and absence of a known efflux pump inhibitor. A decrease in the MIC in the presence of the inhibitor suggests the involvement of efflux pumps.

Q5: Are there known resistance mechanisms to this compound in cancer cells?

A5: Research on this compound resistance in cancer cells is less extensive than in bacteria. However, studies suggest that its anticancer activity is linked to the downregulation of adhesion kinases and growth factors.[6][7] Therefore, resistance could potentially arise from alterations in these signaling pathways. Further investigation into the specific molecular mechanisms is ongoing. This compound has been shown to inhibit the proliferation of human epidermoid carcinoma A431 cells with an IC50 of 8.04±0.11 µg/ml.[8]

Q6: Can this compound resistance in bacteria be reversed?

A6: While the genetic mutation in farR is stable, the resistance mechanism relies on the function of the FarE efflux pump. Therefore, the use of an effective FarE inhibitor in combination with this compound could potentially restore its antimicrobial activity. Research into specific inhibitors for FarE is an active area of investigation.

Troubleshooting Guides

Problem 1: No inhibition of bacterial growth observed even at high concentrations of this compound.

Possible Cause Troubleshooting Step
Bacterial contamination Streak the culture on an appropriate agar plate to check for purity.
Degraded this compound Prepare a fresh stock solution of this compound. Store the stock solution protected from light and at the recommended temperature.
High inoculum density Ensure the bacterial inoculum is standardized to the correct McFarland standard before performing the assay.
Development of high-level resistance Sequence the farR gene to check for mutations. Perform an efflux pump activity assay to assess for overexpression of efflux pumps.

Problem 2: High background in Western blot for signaling proteins in cancer cells.

Possible Cause Troubleshooting Step
Insufficient blocking Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).
Primary antibody concentration too high Titrate the primary antibody to determine the optimal concentration.
Inadequate washing Increase the number or duration of washes after primary and secondary antibody incubations.
Secondary antibody nonspecificity Run a control lane with only the secondary antibody to check for non-specific binding.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
S. aureus (EMRSA-16)0.5 - 1-[9]
S. aureus ATCC 29213--[9]
MRSA (110 strains)MIC90: 1MBC90: 4[10]
Daptomycin-resistant S. aureusMIC90: 1MBC90: 4[10]
VISAMIC90: 1MBC90: 4[10]
VRSAMIC90: 1MBC90: 4[10]
LRSAMIC90: 1MBC90: 4[10]
S. pseudintermedius (clinical isolates)0.5 - 22 - 8[11]

Table 2: IC50 of this compound against a human cancer cell line.

Cell LineIC50 (µg/mL)Treatment DurationReference
A431 (human epidermoid carcinoma)8.04 ± 0.1124 hours[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (inoculated broth without this compound)

  • Negative control (uninoculated broth)

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. Concentrations may range from 128 µg/mL to 0.25 µg/mL.[1]

  • Adjust the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Dilute the standardized bacterial suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial culture to each well containing the this compound dilutions.[1]

  • Include a positive control (50 µL of bacterial culture and 50 µL of broth) and a negative control (100 µL of uninoculated broth).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Efflux Pump Activity Assay (Ethidium Bromide-Agar Cartwheel Method)

This method provides a qualitative assessment of efflux pump activity.

Materials:

  • Tryptic Soy Agar (TSA) plates

  • Ethidium Bromide (EtBr)

  • Bacterial strains to be tested (including a known efflux-negative control)

  • UV transilluminator

Procedure:

  • Prepare TSA plates containing varying concentrations of EtBr. The optimal concentration may need to be determined empirically for your bacterial species.

  • Culture the bacterial strains overnight in a suitable broth.

  • Using a sterile cotton swab, inoculate the bacterial strains onto the EtBr-containing TSA plates in a radial or "cartwheel" pattern.[12]

  • Incubate the plates at 37°C for 16-18 hours.

  • Visualize the plates under a UV transilluminator.

  • Strains with high efflux pump activity will extrude the EtBr and show lower fluorescence compared to strains with low efflux activity.[12]

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression of genes like farR and farE.

Materials:

  • Bacterial cultures (wild-type and potentially resistant strains)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Primers for target genes (farR, farE) and a housekeeping gene (e.g., gyrB)

Procedure:

  • RNA Extraction: Grow bacterial cultures to the mid-logarithmic phase and expose them to sub-inhibitory concentrations of this compound for a defined period. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the qPCR master mix, primers, and cDNA template.

    • Use a housekeeping gene for normalization of the expression data. .[13]

    • The cycling conditions will depend on the qPCR instrument and primer specifications but generally include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and untreated samples, or between the resistant and parental strains.[13]

Western Blotting for Signaling Pathway Analysis in Cancer Cells

This protocol provides a general workflow for analyzing protein expression in cancer cells treated with this compound.

Materials:

  • Cancer cell cultures

  • This compound

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cancer cells with this compound for the desired time and concentration. Lyse the cells using a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins based on size by running them on an SDS-PAGE gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[14]

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[15]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Visualizations

Rhodomyrtone_Resistance_Pathway cluster_0 Staphylococcus aureus Cell cluster_1 Extracellular Space cluster_2 Resistance Mechanism farR farR gene FarR FarR (regulator) farR->FarR expression farE farE gene FarR->farE repression FarE FarE (efflux pump) farE->FarE expression PG Phospholipids (PG) FarE->PG efflux Membrane Inactive_Complex Inactive this compound-PG Complex PG->Inactive_Complex This compound This compound This compound->Membrane targets membrane This compound->Inactive_Complex Inactive_Complex->Membrane farR_mutated farR* (mutated gene) FarR_altered FarR* (altered regulator) farR_mutated->FarR_altered expression FarR_altered->farE de-repression Experimental_Workflow_MIC start Start prep_this compound Prepare serial dilutions of this compound in a 96-well plate start->prep_this compound prep_bacteria Standardize bacterial inoculum (0.5 McFarland) prep_this compound->prep_bacteria inoculate Inoculate wells with standardized bacterial suspension prep_bacteria->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Experimental_Workflow_qPCR start Start treat_cells Treat bacterial cells with this compound start->treat_cells extract_rna Extract total RNA treat_cells->extract_rna synthesize_cdna Synthesize cDNA extract_rna->synthesize_cdna run_qpcr Perform qPCR with primers for target and housekeeping genes synthesize_cdna->run_qpcr analyze_data Analyze data using ΔΔCt method run_qpcr->analyze_data end End analyze_data->end

References

Technical Support Center: Enhancing the Oral Bioavailability of Rhodomyrtone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of Rhodomyrtone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its oral bioavailability important?

A1: this compound is a potent acylphloroglucinol compound isolated from the leaves of Rhodomyrtus tomentosa. It exhibits significant antibacterial activity, particularly against Gram-positive bacteria, and also possesses anti-inflammatory properties.[1] However, its therapeutic potential when administered orally is limited by poor bioavailability, estimated to be around 10% in rat models.[2][3] This is primarily due to its low water solubility and significant first-pass metabolism in the liver.[3] Enhancing its oral bioavailability is crucial to achieve therapeutic plasma concentrations at lower doses, thereby increasing its efficacy and potentially reducing side effects.

Q2: What are the primary signaling pathways modulated by this compound?

A2: this compound has been shown to modulate inflammatory responses by affecting key signaling pathways. Evidence suggests that it can significantly decrease the expression of inflammatory genes by modulating the MAP kinase and NF-κB signaling pathways.[1]

Q3: What are the main strategies for enhancing the oral bioavailability of poorly soluble compounds like this compound?

A3: Several advanced formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. These include:

  • Nanoformulations: Such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS), which increase the surface area for dissolution and can enhance lymphatic uptake, bypassing the liver.

  • Solid Dispersions: Dispersing this compound in a polymeric carrier can enhance its dissolution rate by presenting it in an amorphous form.[4][5]

  • Complexation: Techniques like cyclodextrin inclusion complexes and phytosomes can improve solubility and membrane permeability.[6][7]

Troubleshooting Guides

Nanoemulsions & Self-Emulsifying Drug Delivery Systems (SEDDS)

Q: My this compound nanoemulsion is showing signs of instability (creaming, cracking, or phase separation). What could be the cause and how can I fix it?

A: Instability in nanoemulsions can arise from several factors:

  • Inappropriate Surfactant/Co-surfactant Ratio: The choice and concentration of surfactants and co-surfactants are critical for stabilizing the nano-sized droplets.

    • Solution: Conduct a systematic screening of different surfactants (e.g., Tween 80, Cremophor EL) and co-surfactants (e.g., Transcutol, Propylene Glycol) to find the optimal ratio that results in a stable emulsion. Constructing a pseudo-ternary phase diagram can help identify the stable nanoemulsion region.

  • Ostwald Ripening: This is a common issue with nanoemulsions where larger droplets grow at the expense of smaller ones.

    • Solution: Select an oil phase in which this compound is highly soluble. This reduces the concentration gradient between the droplets and the continuous phase. Using a combination of a highly soluble oil and a less soluble oil can also help mitigate this effect.

  • Incorrect Homogenization Parameters: The energy input during homogenization is crucial for achieving a small and uniform droplet size.

    • Solution: Optimize the homogenization pressure and number of cycles. High-pressure homogenization is often effective in producing stable nanoemulsions.

Q: The in vitro drug release from my this compound-SEDDS is slow and incomplete. What are the possible reasons?

A: Slow or incomplete release from SEDDS can be due to:

  • Drug Precipitation upon Dilution: The drug may precipitate out of the formulation when it comes into contact with the aqueous environment of the dissolution medium.

    • Solution: Increase the concentration of the surfactant or use a combination of surfactants to enhance the solubilization capacity of the formulation. The inclusion of a hydrophilic polymer in the formulation can also help to prevent drug precipitation.

  • High Viscosity of the Formulation: A highly viscous SEDDS may not disperse quickly and effectively.

    • Solution: Adjust the oil-to-surfactant ratio or incorporate a co-solvent to reduce the viscosity of the pre-concentrate.

Solid Dispersions

Q: I am preparing a solid dispersion of this compound with PVP, but the resulting product is not fully amorphous and shows signs of crystallinity. Why is this happening?

A: The presence of crystallinity in a solid dispersion can be attributed to:

  • Insufficient Drug-Polymer Interaction: The polymer may not be effectively inhibiting the crystallization of this compound.

    • Solution: Increase the polymer-to-drug ratio. Ensure that the chosen polymer has good miscibility with this compound. Techniques like differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) can be used to assess drug-polymer interactions.

  • Inappropriate Solvent System or Evaporation Rate: In solvent evaporation methods, the choice of solvent and the rate of its removal are critical.

    • Solution: Use a common solvent in which both this compound and the polymer are highly soluble. A rapid solvent evaporation rate, such as in spray drying, is often preferred to "trap" the drug in an amorphous state.

  • Hygroscopicity: Amorphous solid dispersions can be hygroscopic, and absorbed moisture can induce crystallization.

    • Solution: Store the solid dispersion in a desiccator or under low humidity conditions. Incorporating a less hygroscopic polymer or a secondary polymer can also improve stability.

Cyclodextrin Inclusion Complexes

Q: The complexation efficiency of this compound with cyclodextrin is low. How can I improve it?

A: Low complexation efficiency can be due to a mismatch between the size of the this compound molecule and the cyclodextrin cavity, or suboptimal preparation conditions.

  • Solution:

    • Screen Different Cyclodextrins: Evaluate different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to find the one with the best fit for the this compound molecule.

    • Optimize Preparation Method: Techniques like kneading, co-evaporation, and freeze-drying can yield higher complexation efficiencies than simple physical mixing.

    • Adjust pH: The ionization state of this compound can influence its ability to enter the cyclodextrin cavity. Experiment with different pH values of the complexation medium.

Phytosomes

Q: My this compound phytosome formulation has low entrapment efficiency. What could be the reason?

A: Low entrapment efficiency in phytosomes is often related to the stoichiometry of the drug-phospholipid complex and the preparation method.

  • Solution:

    • Optimize Drug-to-Phospholipid Ratio: Vary the molar ratio of this compound to phosphatidylcholine to find the optimal ratio for complex formation.

    • Method of Preparation: The solvent evaporation and antisolvent precipitation methods are commonly used. Ensure that the solvents used are appropriate for both this compound and the phospholipid and that the evaporation/precipitation is controlled to facilitate efficient complexation.

Data Presentation

Table 1: Pharmacokinetic Parameters of Orally Administered this compound in Rats (Baseline)

Parameter50 mg/kg Dose100 mg/kg DoseReference
Cmax (µg/mL) 0.57 ± 0.171.31 ± 0.39[8][9]
Tmax (h) 22[8][9]
AUC₀₋₈ (µg·h/mL) 3.41 ± 1.047.82 ± 1.53[8][9]

Table 2: Expected Improvements in Oral Bioavailability of Poorly Soluble Natural Compounds with Advanced Formulation Strategies (Comparative Data)

Formulation StrategyTypical Fold Increase in BioavailabilityKey AdvantagesPotential Challenges
Nanoemulsion/SEDDS 2 to 10-foldEnhanced solubility and dissolution rate, potential for lymphatic uptake.Formulation stability, potential for drug precipitation upon dilution.
Solid Dispersion (with PVP) 2 to 8-foldIncreased dissolution rate due to amorphous state, improved wettability.Physical instability (recrystallization), hygroscopicity.
Cyclodextrin Complex 1.5 to 5-foldIncreased aqueous solubility, potential for enhanced stability.Low complexation efficiency, potential for drug displacement.
Phytosome 2 to 7-foldEnhanced absorption due to lipid-compatible complex, improved stability.Formulation complexity, potential for low entrapment efficiency.

Experimental Protocols

Preparation of this compound-Loaded Nanoemulsion

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound to enhance its oral bioavailability.

Materials:

  • This compound

  • Oil phase: Medium-chain triglycerides (MCT)

  • Surfactant: Tween 80

  • Co-surfactant: Transcutol HP

  • Aqueous phase: Deionized water

  • High-pressure homogenizer

Methodology:

  • Solubility Study: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Preparation of Oil Phase: Dissolve a predetermined amount of this compound in the selected oil (MCT).

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing the surfactant (Tween 80) and co-surfactant (Transcutol HP).

  • Coarse Emulsion Formation: Add the oil phase to the aqueous phase dropwise under continuous stirring with a magnetic stirrer to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization at an optimized pressure (e.g., 15,000 psi) for a specific number of cycles (e.g., 5-10 cycles) to reduce the droplet size and form a nanoemulsion.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

In Vitro Drug Release Study

Objective: To evaluate the in vitro release profile of this compound from the prepared nanoformulation.

Apparatus: USP Dissolution Apparatus II (Paddle type) or Dialysis bag method.

Methodology (Dialysis Bag Method):

  • Preparation of Dialysis Bags: Soak dialysis bags (with an appropriate molecular weight cut-off) in the dissolution medium for at least 12 hours before use.

  • Sample Loading: Place a known amount of the this compound nanoemulsion into the dialysis bag and seal both ends.

  • Dissolution Test: Suspend the dialysis bag in a vessel containing a defined volume of dissolution medium (e.g., simulated gastric fluid pH 1.2 for 2 hours, followed by simulated intestinal fluid pH 6.8). Maintain the temperature at 37 ± 0.5 °C and stir at a constant speed (e.g., 100 rpm).

  • Sampling: At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.

  • Analysis: Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and its enhanced formulations using an in vitro Caco-2 cell monolayer model.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).

    • Add the this compound formulation (dissolved in transport buffer) to the apical (AP) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (BL) side.

    • Incubate at 37 °C with gentle shaking.

    • At specified time points, collect samples from the BL side and analyze for this compound concentration.

  • Permeability Study (Basolateral to Apical): Perform the same procedure in the reverse direction to assess efflux.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of the enhanced this compound formulation in a rat model.

Methodology:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.

  • Fasting: Fast the rats overnight with free access to water.

  • Dosing: Administer the this compound formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation solubility Solubility Studies formulation Formulation & Optimization (Nanoemulsion, Solid Dispersion, etc.) solubility->formulation characterization Physicochemical Characterization (Size, PDI, Zeta Potential, EE%) formulation->characterization release In Vitro Release Studies characterization->release permeability Caco-2 Permeability Assay characterization->permeability pk_study Pharmacokinetic Study in Rats permeability->pk_study

Caption: Experimental workflow for enhancing this compound's oral bioavailability.

signaling_pathway This compound This compound mapk MAP Kinase Pathway This compound->mapk Modulates nfkb NF-κB Pathway This compound->nfkb Modulates inflammatory_genes Inflammatory Gene Expression (e.g., IL-6, iNOS) mapk->inflammatory_genes Regulates nfkb->inflammatory_genes Regulates

Caption: this compound's modulation of inflammatory signaling pathways.

troubleshooting_logic cluster_solutions Potential Solutions issue Poor Bioavailability of this compound cause1 Low Aqueous Solubility issue->cause1 cause2 First-Pass Metabolism issue->cause2 solution1 Nanoformulations (Nanoemulsions, SEDDS) cause1->solution1 solution2 Solid Dispersions cause1->solution2 solution3 Complexation (Cyclodextrins, Phytosomes) cause1->solution3 cause2->solution1 cause2->solution3

Caption: Logical relationship for addressing this compound's poor bioavailability.

References

Refining protocols for long-term storage and stability of Rhodomyrtone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of Rhodomyrtone.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a natural acylphloroglucinol compound isolated from the leaves of Rhodomyrtus tomentosa. It exhibits a wide range of biological activities, including potent antibacterial effects against Gram-positive bacteria (including multidrug-resistant strains), anti-inflammatory properties, and antioxidant activity.[1] Its novel mechanism of action, which involves disrupting the bacterial cell membrane, makes it a promising candidate for the development of new antibiotics.[1]

2. How should I prepare a stock solution of this compound?

This compound is poorly soluble in water.[2] Therefore, a stock solution is typically prepared by dissolving it in an organic solvent. A common method is to dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution, which can then be further diluted with solvents like acetonitrile or ethanol for experimental use.[3] For cell-based assays, it is crucial to determine the final concentration of DMSO to avoid solvent-induced toxicity.

3. What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound stock solutions should be stored at low temperatures. Storage at -20°C or -80°C is recommended to minimize degradation.[4] When stored as a dry powder, it should be kept in a cool, dark, and dry place. Liposomal formulations of this compound have shown good stability for up to 2 months when stored in the dark at both 4°C and room temperature.[2]

4. Is this compound stable under normal laboratory conditions?

Bench-top stability studies of this compound in plasma have shown that it is relatively stable at room temperature (25°C) for several hours.[4] However, prolonged exposure to light and elevated temperatures should be avoided to prevent potential degradation. For sensitive experiments, it is advisable to prepare fresh dilutions from the stock solution immediately before use.

5. How many freeze-thaw cycles can a this compound solution withstand?

Studies on the freeze-thaw stability of this compound in plasma have demonstrated that it can undergo at least three freeze-thaw cycles without significant degradation.[4] To minimize the potential for degradation, it is good practice to aliquot stock solutions into smaller, single-use volumes.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and experimental use of this compound.

Issue 1: Precipitation of this compound in Aqueous Solutions

  • Problem: this compound precipitates out of solution when added to aqueous buffers or cell culture media.

  • Cause: this compound has low aqueous solubility. The final concentration of the organic solvent used to dissolve it may not be sufficient to keep it in solution upon dilution in an aqueous medium.

  • Solution:

    • Decrease the final concentration of this compound: Working at the lowest effective concentration can help maintain solubility.

    • Increase the co-solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system. Always include a vehicle control with the same final solvent concentration.

    • Use a formulation aid: For in vivo or cell-based assays, consider using a liposomal formulation or other solubilizing agents to improve aqueous compatibility.

Issue 2: Inconsistent Results in Antibacterial Assays (MIC/MBC)

  • Problem: High variability in Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values across experiments.

  • Cause:

    • Inoculum preparation: Inconsistent bacterial inoculum density.

    • Compound precipitation: this compound precipitating in the broth medium.

    • Incomplete dissolution: The compound may not be fully dissolved in the stock solution.

  • Solution:

    • Standardize inoculum: Strictly adhere to standardized protocols for preparing the bacterial inoculum to the correct density (e.g., 0.5 McFarland standard).

    • Visually inspect for precipitation: Before and after incubation, visually check the wells of the microtiter plate for any signs of compound precipitation.

    • Ensure complete dissolution of stock: Gently warm the stock solution and vortex thoroughly before making serial dilutions.

Issue 3: Low or No Activity in Antioxidant Assays (DPPH/ABTS)

  • Problem: this compound shows lower than expected or no antioxidant activity.

  • Cause:

    • Degradation of the compound: Improper storage or handling may have led to the degradation of this compound.

    • Assay interference: Components of the reaction mixture or the solvent may interfere with the assay.

    • Incorrect wavelength: The absorbance is not being read at the optimal wavelength for the specific assay.

  • Solution:

    • Use a fresh stock solution: Prepare a new stock solution from the powdered compound.

    • Run a positive control: Always include a known antioxidant standard (e.g., ascorbic acid, Trolox) to validate the assay performance.

    • Check instrument settings: Verify that the spectrophotometer is set to the correct wavelength (around 517 nm for DPPH and 734 nm for ABTS).[5][6]

Data on this compound Stability

ParameterConditionObservationReference
Long-Term Storage -20°C (in DMSO/acetonitrile)Stable[4]
-80°C (in plasma)Stable for at least 90 days[4]
Bench-Top Stability 25°C (in plasma)Stable for up to 8 hours[4]
Freeze-Thaw Stability 3 cycles (-20°C to 25°C in plasma)No significant degradation[4]
Liposomal Formulation 4°C (in the dark)Good stability for 2 months[2]
Room Temperature (in the dark)Good stability for 2 months[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound in Plasma

This protocol is adapted from a validated method for the analysis of this compound in rat plasma.[4][7]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Waters Bondapak C18 column (5 μm, 4.6 mm × 150 mm).[7]

  • Mobile Phase: A mixture of acetonitrile and deionized water (80:20% v/v).[7]

  • Flow Rate: 1 mL/min.[7]

  • Detection Wavelength: 302 nm.[7]

  • Column Temperature: 25°C.[7]

  • Injection Volume: 80 μL.[7]

  • Internal Standard: Papaverine.

  • Sample Preparation:

    • To a plasma sample, add the internal standard (papaverine).

    • Perform a protein precipitation step, for example, by adding acetonitrile.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and inject it into the HPLC system.

  • Quantification: Create a standard curve using known concentrations of this compound to quantify the amount in the plasma samples. The lower limit of quantification (LLOQ) has been reported to be as low as 0.04 μg/mL.[7][8]

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a common method for assessing the antioxidant capacity of this compound.[9][10]

  • Principle: The antioxidant activity is measured by the ability of this compound to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This reduction causes a color change from purple to yellow, which is measured spectrophotometrically.[9]

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).[10]

    • This compound solutions of various concentrations.

    • Positive control (e.g., ascorbic acid).

    • Solvent (methanol or ethanol) as a blank.

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol.[10]

    • In a 96-well plate or cuvettes, add a specific volume of the this compound sample or standard.

    • Add the DPPH working solution to initiate the reaction.[10]

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[10]

    • Measure the absorbance at approximately 517 nm using a spectrophotometer or microplate reader.[10]

  • Calculation: The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[9]

ABTS Radical Cation Decolorization Assay for Antioxidant Activity

This is another widely used method to determine the antioxidant capacity of a compound.[11][12]

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[6]

  • Reagents:

    • ABTS solution (e.g., 7 mM in water).[13]

    • Potassium persulfate solution (e.g., 2.45 mM in water).[13]

    • This compound solutions of various concentrations.

    • Positive control (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[13]

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.[6]

    • Add a small volume of the this compound sample or standard to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[14]

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay, comparing the absorbance of the sample to that of a control.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.[15][16]

  • Principle: Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized bacterial suspension is added to each well, and the plate is incubated. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[16][17]

  • Materials:

    • 96-well microtiter plates.

    • Bacterial culture in the logarithmic growth phase.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth).

    • This compound stock solution.

    • Positive control (bacteria in broth without this compound).

    • Negative control (broth only).

  • Procedure:

    • Dispense the broth medium into all wells of the microtiter plate.

    • Prepare a two-fold serial dilution of the this compound stock solution across the wells of the plate.

    • Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard, then dilute to the final concentration).

    • Inoculate each well (except the negative control) with the bacterial suspension.

    • Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 16-20 hours.[16]

    • After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration in a well with no visible growth.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_preparation Sample Preparation cluster_assays Experimental Assays cluster_data Data Analysis This compound This compound Powder stock_solution Stock Solution (in DMSO) This compound->stock_solution working_solutions Working Solutions (Serial Dilutions) stock_solution->working_solutions hplc HPLC Analysis working_solutions->hplc Inject antioxidant Antioxidant Assays (DPPH/ABTS) working_solutions->antioxidant Test antibacterial Antibacterial Assays (MIC/MBC) working_solutions->antibacterial Test quantification Quantification hplc->quantification activity Activity Assessment antioxidant->activity mic_determination MIC Determination antibacterial->mic_determination signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound raf Raf This compound->raf Inhibits ikk IKK This compound->ikk Modulates mek MEK raf->mek erk ERK mek->erk inflammation Inflammatory Gene Expression erk->inflammation ikb IκBα ikk->ikb inhibits phosphorylation nfkb NF-κB ikb->nfkb sequesters nfkb->inflammation

References

Rhodomyrtone Cytotoxicity Minimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the cytotoxicity of rhodomyytone in mammalian cell lines. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Is rhodomyrtone cytotoxic to all mammalian cell lines?

A1: this compound generally exhibits low cytotoxicity against normal mammalian cells. For instance, its IC50 value in human fibroblasts is greater than 200 µg/mL.[1][2] However, it can show anti-proliferative and cytotoxic effects in other cell types, including cancer cell lines and human keratinocytes (HaCaT).[3][4] Therefore, it is crucial to determine the cytotoxic profile of this compound in your specific mammalian cell line of interest.

Q2: What are the primary strategies to reduce this compound's cytotoxicity?

A2: The two main strategies to mitigate the cytotoxic effects of this compound are:

  • Nanoencapsulation: Encapsulating this compound in lipid- or polymer-based nanoparticles, such as liposomes or Poly Lactic-co-Glycolic Acid (PLGA) nanoparticles, can control its release and reduce direct interaction with cell membranes, thereby lowering cytotoxicity.

  • Structural Modification: Synthesizing this compound derivatives can alter its physicochemical properties, potentially leading to reduced cytotoxicity while maintaining its desired biological activity.

Q3: How does nanoencapsulation reduce cytotoxicity?

A3: Nanoencapsulation can reduce cytotoxicity through several mechanisms:

  • Controlled Release: Nanoparticles can be engineered for sustained or triggered release of this compound, preventing high initial concentrations that can be toxic to cells.

  • Altered Cellular Uptake: The surface properties of nanoparticles can be modified to control how they interact with and are taken up by cells, potentially reducing accumulation in non-target cells.

  • Reduced Off-Target Effects: By containing this compound within a carrier, its non-specific interactions with cellular components like the cell membrane are minimized.

Q4: Are there any known this compound derivatives with reduced cytotoxicity?

A4: Research into this compound derivatives has primarily focused on enhancing its antibacterial or anticancer activities.[5][6] While some derivatives have been synthesized, there is currently limited publicly available data directly comparing their cytotoxicity in normal mammalian cell lines to that of the parent this compound molecule. Further investigation is required to identify derivatives with a more favorable safety profile.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cytotoxicity observed in a non-cancerous mammalian cell line at low concentrations of this compound. The specific cell line may be particularly sensitive to this compound's membrane-disrupting effects.1. Perform a dose-response curve to accurately determine the IC50 value in your specific cell line.2. Consider nanoencapsulation of this compound (e.g., in liposomes or PLGA nanoparticles) to control its release and reduce direct membrane interaction.3. If synthesizing derivatives is an option, explore modifications that might reduce lipophilicity while preserving the desired activity.
Precipitation of this compound in cell culture media. This compound is a hydrophobic molecule with low aqueous solubility.1. Dissolve this compound in a small amount of a biocompatible solvent like DMSO before diluting it in the culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).2. Use a nanoformulation of this compound (liposomal or PLGA nanoparticles) to improve its dispersion and stability in aqueous media.
Inconsistent results in cytotoxicity assays. Variability in this compound stock solution, cell passage number, or assay conditions.1. Prepare fresh this compound stock solutions regularly and store them appropriately.2. Use cells within a consistent and low passage number range for all experiments.3. Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.
Difficulty in reproducing nanoencapsulation results. Variations in protocol execution, reagent quality, or equipment.1. Strictly adhere to a validated and detailed experimental protocol for nanoparticle formulation.2. Use high-purity lipids, polymers, and solvents from reliable suppliers.3. Ensure that equipment, such as sonicators or homogenizers, are properly calibrated and maintained.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeIC50 Value (µg/mL)Reference
Human FibroblastsNormal> 200[1][2]
HaCaTHuman KeratinocyteAnti-proliferative at 2-32[3]
H460Human Lung Carcinoma~2.71 (6.12 µM)[5][6]
PC3Human Prostate Carcinoma~5.88 (13.30 µM)[5][6]
HeLaHuman Cervical Carcinoma~9.36 (21.16 µM)[7]

Table 2: Characterization of this compound-Loaded Liposomes

Formulation (Total Lipid Concentration)Encapsulation Efficiency (%)Average Particle Size (nm)Zeta Potential (mV)Reference
60 µmol/mL65.47 ± 1.7209.56 ± 4.8-41.19 ± 1.3[8][9]
80 µmol/mL53.60 ± 1.2234.15 ± 5.2-38.74 ± 1.8[8][9]
100 µmol/mL63.05 ± 0.8256.43 ± 6.1-35.67 ± 2.1[8][9]

Experimental Protocols

Protocol 1: Liposomal Encapsulation of this compound (Modified Ethanol Injection Method)

This protocol is adapted from a method used for preparing liposomal encapsulated this compound for anti-acne applications.

Materials:

  • This compound

  • Phosphatidylcholine (from soybean)

  • Cholesterol (from lanolin)

  • Absolute Ethanol

  • Milli-Q water

  • Bath sonicator

  • Water bath

Procedure:

  • Prepare this compound Solution: Dissolve this compound in absolute ethanol to a final concentration of 100 mg/mL.

  • Prepare Lipid Phase:

    • For a 60 µmol/mL total lipid concentration, dissolve phosphatidylcholine and cholesterol in a 4:1 (w/w) ratio in 10 mL of absolute ethanol.

    • Add 10 µL of the this compound in ethanol solution to the lipid phase.

  • Prepare Aqueous Phase: Warm 10 mL of Milli-Q water in a separate container.

  • Heating: Place both the lipid phase and the aqueous phase in a water bath until they reach 60°C.

  • Formation of Liposomes:

    • Rapidly inject the lipid phase into the warm aqueous phase with constant stirring.

    • Immediately sonicate the mixture in a bath sonicator for 30 minutes.

  • Cooling and Storage: Allow the liposomal suspension to cool to room temperature. Store at 4°C for future use.

Protocol 2: General Method for Encapsulation of a Hydrophobic Drug (like this compound) in PLGA Nanoparticles (Nanoprecipitation)

This is a general protocol that can be adapted for this compound. Optimization of parameters will be necessary.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetonitrile

  • Stabilizer solution (e.g., 1% w/v Polyvinyl Alcohol - PVA)

  • Magnetic stir plate and stir bar

  • Syringe or pipette

Procedure:

  • Prepare Drug/Polymer Solution:

    • Dissolve a specific amount of PLGA in acetonitrile (e.g., 50 mg in 1 mL).

    • Dissolve the desired amount of this compound in this PLGA solution.

  • Prepare Stabilizer Solution: Prepare an aqueous solution of a stabilizer, for example, 1% (w/v) PVA in deionized water.

  • Nanoprecipitation:

    • Place a specific volume of the stabilizer solution (e.g., 10 mL) in a glass vial with a stir bar and stir at approximately 1000 rpm at room temperature.

    • Using a syringe or pipette, inject the drug/polymer solution (e.g., 1 mL) into the stirring stabilizer solution.

    • The solution should turn slightly translucent as the nanoparticles form.

  • Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) to allow the acetonitrile to evaporate.

  • Purification: The resulting nanoparticles can be purified by centrifugation and washing steps to remove excess stabilizer and unloaded drug.

Visualizations

Signaling Pathways Potentially Affected by this compound

This compound has been shown to inhibit several signaling pathways in cancer cells, which may also be relevant to its cytotoxic effects in other mammalian cells.

Rhodomyrtone_Signaling_Pathway This compound This compound CellMembrane Cell Membrane Interaction This compound->CellMembrane primary target FAK FAK CellMembrane->FAK Raf Raf CellMembrane->Raf NFkB NF-κB CellMembrane->NFkB Akt Akt FAK->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK Raf->ERK ERK->Proliferation p38 p38 MAPK p38->Proliferation NFkB->Proliferation Cytotoxicity Cytotoxicity Proliferation->Cytotoxicity inhibition leads to

Caption: Potential signaling pathways inhibited by this compound.

Experimental Workflow: Nanoencapsulation to Reduce Cytotoxicity

Nanoencapsulation_Workflow Start Start: High this compound Cytotoxicity Observed Formulation Nanoencapsulation (Liposomes or PLGA NPs) Start->Formulation Characterization Nanoparticle Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization CytotoxicityAssay In Vitro Cytotoxicity Assay (e.g., MTT, LDH) Characterization->CytotoxicityAssay Comparison Compare IC50 of Free vs. Encapsulated this compound CytotoxicityAssay->Comparison Reduced Result: Reduced Cytotoxicity Comparison->Reduced IC50 (Encapsulated) > IC50 (Free) Optimize Optimize Formulation Comparison->Optimize No Significant Improvement Optimize->Formulation

Caption: Workflow for developing and testing nanoformulations.

Logical Relationship: Troubleshooting High Cytotoxicity

Troubleshooting_Cytotoxicity Problem Problem: High this compound Cytotoxicity CheckConcentration Is the concentration too high? Problem->CheckConcentration DoseResponse Action: Perform Dose-Response and Determine IC50 CheckConcentration->DoseResponse Yes CheckSolubility Is there evidence of precipitation? CheckConcentration->CheckSolubility No DoseResponse->CheckSolubility UseDMSO Action: Use DMSO for stock solution (final conc. <0.5%) CheckSolubility->UseDMSO Yes ConsiderNano Is direct membrane interaction the likely cause? CheckSolubility->ConsiderNano No UseDMSO->ConsiderNano Encapsulate Action: Encapsulate this compound (Liposomes/PLGA NPs) ConsiderNano->Encapsulate Yes Solution Solution: Reduced Cytotoxicity ConsiderNano->Solution No, re-evaluate experiment Encapsulate->Solution

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of Rhodomyrtone and Vancomycin Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial efficacy of rhodomyrtone, a novel plant-derived compound, and vancomycin, a long-standing antibiotic of last resort. This analysis is supported by a compilation of experimental data, detailed methodologies for key experiments, and visualizations of their respective mechanisms of action.

Executive Summary

This compound, an acylphloroglucinol isolated from the leaves of Rhodomyrtus tomentosa, has emerged as a promising antibacterial agent with potent activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains.[1][2] This guide presents a comparative analysis of this compound and vancomycin, a glycopeptide antibiotic widely used for treating serious Gram-positive infections. The comparison focuses on their antibacterial efficacy, mechanism of action, activity against biofilms, and toxicity profiles, providing a valuable resource for the scientific community engaged in the discovery and development of new antimicrobial agents. While vancomycin remains a crucial therapeutic option, this compound exhibits comparable, and in some aspects, superior, activity, particularly against antibiotic-resistant strains and bacterial biofilms.

Comparative Antibacterial Efficacy

The in vitro antibacterial activity of this compound and vancomycin has been evaluated against various Gram-positive pathogens, with a significant focus on Staphylococcus aureus, including methicillin-resistant (MRSA), vancomycin-intermediate (VISA), and vancomycin-resistant (VRSA) strains.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Multiple studies have demonstrated that this compound exhibits potent antibacterial activity with MIC values often comparable to or lower than those of vancomycin.

Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)Vancomycin MIC (µg/mL)Reference(s)
Staphylococcus aureus (MRSA)0.39 - 10.39 - 40.5 - 2[3][4][5]
Staphylococcus aureus (VISA)144 - 8[3]
Staphylococcus aureus (VRSA)14≥ 16[3]
Staphylococcus epidermidis0.25 - 24 - 8Not consistently reported in direct comparison[6][7]
Streptococcus pyogenesNot specifiedNot specifiedNot specified[5]
Streptococcus pneumoniae0.125 - 1Not specifiedNot specified[8]

Table 1: Comparative MIC and MBC values of this compound and Vancomycin against various Gram-positive bacteria.

Notably, this compound demonstrates excellent activity against MRSA isolates that have reduced susceptibility or resistance to other anti-MRSA drugs, including vancomycin, daptomycin, and linezolid.[3][9] For 110 strains of MRSA from blood isolates, as well as for daptomycin-resistant, VISA, and VRSA isolates, this compound had a consistent MIC90 of 1 mg/L and an MBC90 of 4 mg/L.[3][9]

Biofilm Inhibition

Bacterial biofilms pose a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. This compound has shown promising activity in both preventing biofilm formation and eradicating mature biofilms. Studies have indicated that this compound demonstrates better activity than vancomycin at inhibiting staphylococcal biofilm formation.[6][10] It can significantly reduce biofilm formation at sub-inhibitory concentrations and decrease the viability of cells within mature biofilms in a dose-dependent manner.[6]

Mechanism of Action

This compound and vancomycin employ fundamentally different mechanisms to exert their antibacterial effects.

This compound: A Multi-Target Approach on the Bacterial Cell Membrane

This compound's primary target is the bacterial cell membrane.[11] Unlike conventional antibiotics that target specific enzymes or biosynthetic pathways, this compound's mechanism is multifaceted:

  • Membrane Fluidity Alteration: It increases membrane fluidity, leading to the formation of hyperfluid domains.[1][2]

  • Membrane Protein Trapping: These fluid domains attract and trap a wide range of membrane proteins, leading to the formation of intracellular vesicles.[1][12]

  • Disruption of Cellular Processes: The sequestration of essential membrane proteins disrupts numerous cellular functions, including cell division, cell wall synthesis, and the respiratory chain.[1][2][12]

  • Inhibition of Macromolecule Synthesis: this compound has been shown to inhibit the synthesis of DNA, RNA, proteins, the cell wall, and lipids.[13]

This unique mechanism, which differs from existing cell envelope-targeting drugs, minimizes the risk of cross-resistance.[11]

Rhodomyrtone_Mechanism cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Membrane Phospholipid Bilayer Fluidity Increased Membrane Fluidity Membrane->Fluidity Proteins Membrane Proteins (Cell Division, Cell Wall Synthesis, Respiratory Chain) Vesicles Vesicle Formation & Protein Trapping Proteins->Vesicles This compound This compound This compound->Membrane Interacts with phospholipid head groups Inhibition Inhibition of Macromolecule Synthesis This compound->Inhibition Direct/Indirect effects Fluidity->Vesicles Attracts and traps proteins Disruption Disruption of Cellular Processes Vesicles->Disruption Death Bacterial Cell Death Disruption->Death Inhibition->Death

Caption: Mechanism of action of this compound.
Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria.[14][15] Its mechanism is well-defined:

  • Binding to Peptidoglycan Precursors: Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[12][16]

  • Inhibition of Transglycosylation and Transpeptidation: This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the incorporation of new subunits into the growing peptidoglycan chain and subsequent cross-linking.[12][14]

  • Cell Wall Weakening: The inhibition of cell wall synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.[14]

Vancomycin_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis cluster_effects Cellular Effects Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) GrowingWall Growing Peptidoglycan Chain Precursor->GrowingWall Incorporation Inhibition Inhibition of Transglycosylation & Transpeptidation Precursor->Inhibition Enzymes Transglycosylase & Transpeptidase Enzymes->GrowingWall Catalyzes elongation & cross-linking Enzymes->Inhibition Vancomycin Vancomycin Vancomycin->Precursor Binds to D-Ala-D-Ala WeakWall Weakened Cell Wall Inhibition->WeakWall Lysis Cell Lysis & Death WeakWall->Lysis

Caption: Mechanism of action of Vancomycin.

Experimental Protocols

This section details the standard methodologies used to evaluate the efficacy of antibacterial compounds like this compound and vancomycin.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard technique for determining the MIC and MBC of an antimicrobial agent.

MIC_MBC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare serial dilutions of this compound/Vancomycin Inoculate Inoculate microtiter plate wells with bacteria and compound dilutions Prep_Compound->Inoculate Prep_Bacteria Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) Prep_Bacteria->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Observe for visible growth. MIC = lowest concentration with no visible growth Incubate->Read_MIC Plate_MBC Plate aliquots from wells with no visible growth onto agar plates Read_MIC->Plate_MBC Incubate_Agar Incubate agar plates at 37°C for 24 hours Plate_MBC->Incubate_Agar Read_MBC Observe for bacterial colonies. MBC = lowest concentration with no colony growth Incubate_Agar->Read_MBC

Caption: Workflow for MIC and MBC determination.

Protocol:

  • Preparation of Antimicrobial Agents: Stock solutions of this compound and vancomycin are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: A bacterial suspension is prepared from an overnight culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquots from the wells showing no visible growth are subcultured onto agar plates and incubated for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Protocol:

  • Biofilm Formation: Bacterial suspensions are added to the wells of a microtiter plate containing various concentrations of the test compounds and incubated for 24-48 hours to allow for biofilm formation.

  • Washing: The wells are washed with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

  • Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution.

  • Destaining: The stained biofilms are washed, and the crystal violet is solubilized using a solvent such as ethanol or acetic acid.

  • Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader. The degree of biofilm inhibition is calculated by comparing the absorbance of treated wells to that of untreated control wells.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound on mammalian cells.

Protocol:

  • Cell Seeding: Human cell lines (e.g., HaCaT keratinocytes, HeLa cells) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or vancomycin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength. Cell viability is expressed as a percentage relative to the untreated control cells.

Toxicity and Safety Profile

This compound

This compound generally exhibits low toxicity against mammalian cells.[1][2] In vitro toxicity of this compound at 128 times its MIC on human erythrocytes was not observed.[17][18] Preclinical assessments in both invertebrate and vertebrate models have suggested its safety.[19] For instance, oral toxicity testing in a mouse model showed no systemic toxicity at doses up to 5,000 mg/kg body weight over fourteen days.[19]

Vancomycin

The clinical use of vancomycin is associated with potential adverse effects, which require careful monitoring of serum drug concentrations.[15] The most significant toxicities include:

  • Nephrotoxicity (Kidney Damage): Vancomycin can cause acute kidney injury, particularly with high doses, prolonged therapy, or co-administration with other nephrotoxic drugs.[15]

  • Ototoxicity (Hearing Damage): Although less common with modern formulations, vancomycin can cause hearing loss, tinnitus, and vertigo.[15]

  • Vancomycin Infusion Reaction ("Red Man Syndrome"): This is a hypersensitivity reaction characterized by flushing, itching, and an erythematous rash on the face, neck, and upper torso, often associated with rapid intravenous infusion.[15]

Conclusion

This compound presents a compelling profile as a potential alternative or adjunct to vancomycin for the treatment of Gram-positive bacterial infections. Its potent bactericidal activity, especially against resistant strains like MRSA, VISA, and VRSA, combined with its efficacy against biofilms, positions it as a promising candidate for further drug development. The unique multi-target mechanism of action of this compound on the bacterial cell membrane is a significant advantage, as it may slow the development of bacterial resistance. Furthermore, its favorable preliminary safety profile suggests a potentially wider therapeutic window compared to vancomycin.

While vancomycin remains an indispensable tool in the clinical setting, the emergence of vancomycin-resistant strains necessitates the exploration of new therapeutic avenues. This compound represents a significant step in this direction. Further research, including comprehensive in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and its place in the armamentarium against multidrug-resistant Gram-positive pathogens. This guide underscores the importance of continued investigation into novel, naturally derived compounds to address the growing challenge of antimicrobial resistance.

References

A Comparative Analysis of the Anti-inflammatory Effects of Rhodomyrtone and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Rhodomyrtone, a natural acylphloroglucinol, and well-established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as ibuprofen, aspirin, and celecoxib. The following sections detail their mechanisms of action, present comparative quantitative data on their inhibitory effects on key inflammatory mediators, and provide standardized experimental protocols for their evaluation.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. NSAIDs are a cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. This compound, a bioactive compound isolated from the leaves of Rhodomyrtus tomentosa, has demonstrated a range of pharmacological activities, including potent anti-inflammatory effects.[1] This guide aims to provide a comparative overview to aid researchers and drug development professionals in evaluating the potential of this compound as a novel anti-inflammatory agent.

Mechanism of Action

NSAIDs exert their anti-inflammatory effects by inhibiting the COX-1 and COX-2 isoenzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3][4][5] Non-selective NSAIDs like ibuprofen and aspirin inhibit both COX-1 and COX-2, while selective COX-2 inhibitors, such as celecoxib, primarily target the inducible COX-2 enzyme, which is upregulated during inflammation.[2][3][4][5]

This compound's anti-inflammatory mechanism appears to be multifactorial and distinct from the direct COX inhibition characteristic of NSAIDs. Evidence suggests that this compound modulates key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6] This modulation leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[7] Furthermore, this compound has been shown to inhibit the production of nitric oxide (NO), another important mediator of inflammation.[1] While there is no direct evidence of Rhodomyytone inhibiting COX enzymes, its impact on prostaglandin E2 (PGE2) production has been noted, likely as a consequence of its upstream effects on inflammatory signaling.[1]

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound and selected NSAIDs on key inflammatory markers. It is important to note the variability in experimental conditions across different studies, which can influence the reported IC50 values.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Data not availableData not availableData not available
Ibuprofen ~13 - 15~370~0.04 - 0.04
Aspirin ~3.57 - 166~29.3 - 660~0.05 - 0.25
Celecoxib ~8.3 - 15~0.04 - 0.05~166 - 375

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 2: Inhibition of Inflammatory Mediators

CompoundTargetCell TypeIC50
This compound Nitric Oxide (NO) ProductionRAW 264.7 Macrophages~19.40 µg/mL
Ibuprofen Nitric Oxide (iNOS) ActivityRat Primary Glial Cells~0.76 mM
Aspirin TNF-α, IL-6 Secretion4T1 and RAW 264.7 Co-cultureInhibition observed
Celecoxib TNF-α, IL-1β, IL-6 ReductionMRSA-infected mouse modelReduction observed

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of anti-inflammatory compounds. The following are representative protocols for key in vitro assays.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, typically by measuring the production of prostaglandin E2 (PGE2).

  • Cell Line: Human whole blood or isolated monocytes/macrophages.

  • Materials:

    • Test compound (this compound, NSAIDs)

    • Lipopolysaccharide (LPS) for COX-2 induction

    • Arachidonic acid (substrate)

    • PGE2 ELISA kit

    • Cell culture medium and reagents

  • Procedure:

    • COX-1 Assay: Incubate isolated platelets or monocytes with the test compound for a specified time. Initiate the reaction by adding arachidonic acid.

    • COX-2 Assay: Pre-treat macrophages (e.g., RAW 264.7) with LPS to induce COX-2 expression. Then, add the test compound, followed by arachidonic acid.

    • Terminate the reaction and collect the supernatant.

    • Quantify the PGE2 concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of PGE2 inhibition against the log of the compound concentration.

Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the inhibitory effect of a compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages stimulated with LPS.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Materials:

    • Test compound (this compound, NSAIDs)

    • Lipopolysaccharide (LPS) from E. coli

    • TNF-α and IL-6 ELISA kits

    • Cell culture medium (DMEM), fetal bovine serum (FBS), antibiotics

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocols.

    • Determine the IC50 value for the inhibition of each cytokine.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants as an indicator of NO production.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Materials:

    • Test compound (this compound, NSAIDs)

    • Lipopolysaccharide (LPS)

    • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Sodium nitrite (for standard curve)

    • Cell culture medium and reagents

  • Procedure:

    • Follow steps 1-3 of the cytokine production assay protocol.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess Reagent in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the IC50 for NO production inhibition.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow for comparing anti-inflammatory agents.

Inflammation_Signaling_Pathways cluster_NSAIDs NSAID Action cluster_this compound This compound Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 GI_Protection_Platelet_Function GI Protection, Platelet Function COX1->GI_Protection_Platelet_Function Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Ibuprofen_Aspirin Ibuprofen, Aspirin Ibuprofen_Aspirin->COX1 Inhibit Ibuprofen_Aspirin->COX2 Inhibit Celecoxib Celecoxib Celecoxib->COX2 Inhibit LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines_NO Pro-inflammatory Cytokines (TNF-α, IL-6) & Nitric Oxide (NO) MAPK->Cytokines_NO NFkB->Cytokines_NO Inflammation Inflammation Cytokines_NO->Inflammation This compound This compound This compound->MAPK Inhibit This compound->NFkB Inhibit Experimental_Workflow cluster_InVitro In Vitro Assays cluster_Analysis Data Analysis Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Compound_Treatment Compound Treatment (this compound vs. NSAIDs) Cell_Culture->Compound_Treatment LPS_Stimulation Inflammatory Stimulus (e.g., LPS) Compound_Treatment->LPS_Stimulation COX_Assay COX Inhibition Assay (PGE2 Measurement) LPS_Stimulation->COX_Assay Cytokine_Assay Cytokine Assay (TNF-α, IL-6 ELISA) LPS_Stimulation->Cytokine_Assay NO_Assay Nitric Oxide Assay (Griess Test) LPS_Stimulation->NO_Assay IC50_Calculation IC50 Value Calculation COX_Assay->IC50_Calculation Cytokine_Assay->IC50_Calculation NO_Assay->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis Comparative_Evaluation Comparative Evaluation of Anti-inflammatory Potency Statistical_Analysis->Comparative_Evaluation

References

Unveiling Rhodomyrtone's Unique Assault on the Bacterial Cell Membrane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Rhodomyrtone's novel cell membrane-targeting mechanism of action against other antimicrobial agents. Supported by experimental data, this document details the unique approach of this compound in combating pathogenic bacteria, particularly multi-drug resistant strains.

This compound, a natural acylphloroglucinol compound isolated from the rose myrtle (Rhodomyrtus tomentosa), has emerged as a promising antibacterial agent with a mechanism of action that sets it apart from conventional antibiotics.[1][2][3] Instead of targeting intracellular processes like DNA replication or protein synthesis, this compound launches a multifaceted attack on the bacterial cell membrane, leading to a cascade of disruptive events and ultimately, cell death.[4][5] This guide delves into the validation of this novel mechanism, presenting comparative data and detailed experimental protocols to facilitate further research and development.

A Novel Mechanism of Action: Beyond Pore Formation

Unlike many membrane-active antimicrobials that function by forming pores, this compound employs a more subtle yet highly effective strategy.[3][4] It does not insert itself into the lipid bilayer.[6] Instead, molecular dynamics simulations and in vitro experiments have revealed that this compound transiently binds to the head groups of phospholipids, particularly phosphatidylglycerol (PG) and phosphatidylethanolamine (PE).[1][7] This interaction triggers a series of biophysical changes in the membrane:

  • Increased Membrane Fluidity: this compound induces a significant increase in membrane fluidity, creating hyperfluid domains.[1][2][8] This alteration in the physical state of the membrane is a critical first step in its antibacterial action.

  • Membrane Curvature and Invaginations: The binding of this compound to phospholipid head groups causes a "pulling" effect, leading to increased membrane curvature and the formation of large membrane invaginations.[1][3][6]

  • Membrane Protein Trapping: These hyperfluid domains and invaginations act as traps for a wide array of membrane proteins.[1][2][3] This sequestration of essential proteins disrupts numerous cellular processes that are dependent on their proper localization and function.

  • Vesicle Formation: The invaginations eventually bud off to form intracellular vesicles, effectively removing the trapped proteins from their functional locations in the cell membrane.[1][2][3]

This unique "membrane protein trap" mechanism disrupts vital cellular functions, including cell division, cell wall synthesis, and the respiratory chain, without causing widespread lysis.[1][9]

Comparative Performance Against Key Pathogens

This compound has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including clinically important antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][10][11] Its efficacy is often comparable or superior to conventional antibiotics.

Antibacterial AgentOrganismMIC (µg/mL)MBC (µg/mL)Reference(s)
This compound S. aureus (MSSA)1.83-[9]
S. aureus (MRSA)0.5 - 14[9][10][11]
S. epidermidis0.25 - 2-[9]
S. pyogenes--[9]
P. acnes0.12 - 0.5-[1][9]
C. difficile0.625 - 2.5-[9]
Vancomycin S. aureus (MRSA)--[9][12]
C. difficile--[9]
Linezolid S. aureus (MRSA)--[12]
Daptomycin S. aureus (MRSA)--[10]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Note: Direct comparative values for all agents across all strains were not consistently available in the reviewed literature.

This compound's activity against MRSA is particularly noteworthy, with an MIC90 of 1 mg/L against a large collection of clinical isolates, including those with reduced susceptibility to vancomycin, daptomycin, and linezolid.[10][11] This highlights its potential as a therapeutic option for infections caused by these challenging pathogens. While highly effective against Gram-positive bacteria, this compound shows limited activity against Gram-negative bacteria, which is attributed to the impermeable outer membrane of these organisms.[1]

Visualizing the Mechanism and Experimental Validation

To better understand this compound's mechanism and the methods used to validate it, the following diagrams illustrate the key processes.

Rhodomyrtone_Mechanism cluster_membrane Bacterial Cell Membrane cluster_effects Membrane Disruption Cascade PL_head Phospholipid Head Groups Fluidity Increased Membrane Fluidity PL_head->Fluidity Membrane_Proteins Membrane Proteins Protein_Trap Membrane Protein Trapping Membrane_Proteins->Protein_Trap This compound This compound This compound->PL_head Transient Binding Curvature Membrane Curvature & Invagination Fluidity->Curvature Curvature->Protein_Trap Attracts Proteins Vesicles Intracellular Vesicle Formation Disruption Disruption of Cellular Processes (e.g., Respiration, Cell Division) Vesicles->Disruption Protein_Trap->Vesicles Internalization Cell_Death Bacterial Cell Death Disruption->Cell_Death Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_insilico In Silico Analysis MIC MIC/MBC Determination Validation Validation of Membrane-Targeting Mechanism MIC->Validation Membrane_Potential Membrane Potential Assay (e.g., DiOC2(3)) Membrane_Potential->Validation Permeability Permeability Assays (ATP/K+ Leakage) Permeability->Validation Liposome_Interaction Liposome Interaction Studies Liposome_Interaction->Validation Flow_Cytometry Flow Cytometry (PI Staining) Flow_Cytometry->Validation Electron_Microscopy Electron Microscopy (SEM/TEM) Electron_Microscopy->Validation Macromolecule_Synthesis Macromolecule Synthesis Inhibition Macromolecule_Synthesis->Validation MD_Sim Molecular Dynamics Simulations MD_Sim->Validation

References

A Comparative Analysis of the Bioactivity of Synthetic Rhodomyrtone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodomyrtone, a natural acylphloroglucinol derived from the leaves of Rhodomyrtus tomentosa, has garnered significant attention for its broad spectrum of biological activities, including potent antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] This has spurred research into the synthesis of this compound derivatives to enhance its therapeutic potential, improve its pharmacokinetic profile, and explore structure-activity relationships. This guide provides a comparative study of the bioactivity of these synthetic derivatives, supported by experimental data, to aid in the ongoing development of novel therapeutic agents.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antibacterial and anticancer activities of this compound and its synthetic derivatives from various studies.

Table 1: Comparative Antibacterial Activity (MIC/MBC in µg/mL)
CompoundBacillus subtilisStaphylococcus epidermidisStaphylococcus aureusGram-Negative BacteriaReference
This compound (Parent) 1 - 41 - 40.39 - 0.78>100[1][2]
This compound 6,8-diacetate (Derivative 3) 1 - 41 - 4-Inactive[1]
Oxime Analogue (Derivative 6) 1 - 41 - 4-Inactive[1]
Oxime Analogue (Derivative 7) 1 - 41 - 4-Inactive[1]
Other Analogues (2, 4, 5, 8-12) Generally Higher MICsGenerally Higher MICsGenerally Higher MICsInactive[1][4]
C7-Modified Derivatives --2-4 fold increased activity-[2][5]

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). A lower value indicates higher potency. "-" indicates data not available. Gram-negative bacteria tested include Acinetobacter baumannii, Escherichia coli, and Pseudomonas aeruginosa.[1][2]

Table 2: Comparative Anticancer Activity (IC50 in µM)
CompoundH460 (Lung Cancer)PC3 (Prostate Cancer)HeLa (Cervical Cancer)A431 (Skin Carcinoma)Reference
This compound (Parent) 6.1213.3021.168.04 µg/mL[1][4][6][7]
Derivative 8 --< 21.16 (Higher Activity)-[1][4][7]
Derivative 9 --< 21.16 (Higher Activity)-[1][4][7]

Note: IC50 (half-maximal inhibitory concentration). A lower value indicates higher potency. "-" indicates data not available.

Analysis of Structure-Activity Relationships

The available data indicates that the structural integrity of this compound is crucial for its broad-spectrum antibacterial activity against Gram-positive bacteria.[1] Modifications to the hydroxyl and ketone groups often lead to a decrease in potency.[1] However, some modifications have shown promise. For instance, the diacetate and certain oxime derivatives maintain comparable activity against B. subtilis and S. epidermidis.[1] Furthermore, modifications at the C7 position have been reported to enhance activity against S. aureus by two- to four-fold, suggesting a key area for future synthetic efforts.[2][5]

In the context of anticancer activity, the parent this compound molecule demonstrates significant efficacy against lung and prostate cancer cell lines.[1][7] Notably, synthetic derivatives 8 and 9 have shown superior activity against HeLa cervical cancer cells, indicating that synthetic modifications can indeed enhance potency against specific cancer types.[4][7][8]

Mechanistic Insights

This compound exerts its antibacterial effects through a novel mechanism of action that involves increasing the fluidity of the bacterial cell membrane.[1][2][3] This leads to the formation of hyperfluid domains that trap membrane proteins, disrupting essential cellular processes like cell division and cell wall synthesis.[1][2][3]

Its anti-inflammatory properties are linked to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-17A, IL-1β, and IL-8.[2][3][5] This is mediated, at least in part, through the modulation of the MAP kinase and NF-κB signaling pathways.[9]

The anticancer mechanism appears to involve the downregulation of adhesion kinases and growth factors, leading to the inhibition of cancer cell proliferation.[2][3][6]

While the precise mechanisms of many synthetic derivatives are yet to be fully elucidated, it is hypothesized that they share similar targets, with their altered potency stemming from differences in cell permeability, target binding affinity, or metabolic stability.

Experimental Protocols

Broth Microdilution Method for Antibacterial Susceptibility Testing

This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target Gram-positive bacteria (e.g., S. aureus, B. subtilis) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds (this compound and its derivatives) are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: The bacterial inoculum is added to each well containing the diluted compounds. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Vancomycin is often used as a standard positive control.[1]

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., H460, PC3, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and its derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.[6]

Visualizations

Experimental Workflow for Bioactivity Screening

G cluster_synthesis Synthesis & Preparation cluster_assays Bioactivity Assays cluster_data Data Analysis This compound This compound (Parent) Antibacterial Antibacterial Assays (Broth Microdilution) This compound->Antibacterial Anticancer Anticancer Assays (MTT Assay) This compound->Anticancer Derivatives Synthetic Derivatives Derivatives->Antibacterial Derivatives->Anticancer MIC MIC/MBC Values Antibacterial->MIC IC50 IC50 Values Anticancer->IC50 Comparison Comparison MIC->Comparison Comparative Analysis IC50->Comparison

Caption: Workflow for the comparative bioactivity screening of this compound derivatives.

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-8) DNA->Cytokines Transcription Stimulus Inflammatory Stimuli (e.g., LPS) Stimulus->IKK This compound This compound This compound->IKK Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

References

Rhodomyrtone: A Comparative Analysis of Cross-Resistance with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of rhodomyrtone's performance concerning cross-resistance with conventional antibiotics, supported by experimental data. This compound, a natural acylphloroglucinol derived from the leaves of Rhodomyrtus tomentosa, has demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] A critical aspect of its potential as a novel antimicrobial agent is its interaction with existing antibiotic resistance mechanisms. This guide synthesizes available data on cross-resistance studies and provides detailed experimental protocols for further investigation.

Lack of Cross-Resistance: Experimental Data

A key study investigated the potential for cross-resistance between this compound and a panel of 21 conventional antibiotics.[3] A this compound-resistant mutant of Staphylococcus aureus (RomR) was generated and its susceptibility to other antibiotics was compared to the wild-type strain (HG001). The results, summarized in Table 1, indicate a significant increase in the minimum inhibitory concentration (MIC) for this compound in the RomR strain, while the MICs for the other tested antibiotics remained unchanged.[3] This strongly suggests that the mechanism of resistance to this compound is unique and does not confer resistance to other classes of antibiotics.[3]

AntibioticClassMIC (µg/mL) HG001 (Wild-Type)MIC (µg/mL) RomR (this compound-Resistant)
This compoundAcylphloroglucinol0.5>128
Penicillin Gβ-Lactam>128>128
Oxacillinβ-Lactam0.250.25
Cefotaximeβ-Lactam88
Imipenemβ-Lactam0.030.03
VancomycinGlycopeptide11
DaptomycinLipopeptide0.50.5
GentamicinAminoglycoside0.50.5
KanamycinAminoglycoside44
MupirocinPseudomonic acid0.060.06
ErythromycinMacrolide>128>128
ClindamycinLincosamide0.1250.125
LinezolidOxazolidinone22
Quinupristin/DalfopristinStreptogramin0.50.5
TetracyclineTetracycline0.50.5
CiprofloxacinFluoroquinolone0.250.25
NorfloxacinFluoroquinolone0.50.5
FosfomycinPhosphonic acid derivative0.250.25
Fusidic acidSteroidal antibiotic0.060.06
RifampicinAnsamycin0.0080.008
TrimethoprimDihydrofolate reductase inhibitor0.060.06
SulfamethoxazoleSulfonamide>256>256

Data sourced from "Molecular Basis of this compound Resistance in Staphylococcus aureus".[3]

Synergy and Combination Therapy

While comprehensive studies on the synergistic effects of this compound with a wide array of conventional antibiotics are still emerging, its unique mechanism of action presents a strong rationale for combination therapy.[4][5] this compound targets the bacterial cell membrane, a different target from many conventional antibiotics.[1] This suggests that it could be used in combination to enhance efficacy or overcome existing resistance mechanisms. For example, a checkerboard assay was used to demonstrate a lack of interaction with trimethoprim, which helped to disprove dihydrofolate reductase as a primary target of this compound.[6] Further research utilizing checkerboard and time-kill assays is warranted to explore potential synergistic relationships.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used in cross-resistance and synergy studies.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading start Start prep_agent Prepare stock solution of test agent (this compound or Antibiotic) start->prep_agent serial_dilute Perform 2-fold serial dilutions of test agent in 96-well plate prep_agent->serial_dilute prep_media Prepare sterile Mueller-Hinton Broth (MHB) prep_media->serial_dilute prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) add_inoculum Inoculate each well with bacterial suspension prep_inoculum->add_inoculum serial_dilute->add_inoculum controls Include growth control (no agent) and sterility control (no bacteria) add_inoculum->controls incubate Incubate plates at 35-37°C for 16-20 hours controls->incubate read_mic Visually determine MIC: lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and conventional antibiotics in an appropriate solvent (e.g., DMSO for this compound).[4]

  • Inoculum Preparation: Culture the test bacterium on a suitable agar medium. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[7]

  • Assay Procedure: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB). Add the standardized bacterial inoculum to each well.[7]

  • Controls: Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only) to ensure the viability of the bacteria and the sterility of the medium, respectively.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[4]

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation_analysis Incubation & Analysis cluster_interpretation Interpretation start Start prep_agents Prepare stock solutions of Agent A (this compound) and Agent B (Antibiotic) start->prep_agents dilute_A Serial dilute Agent A horizontally (across columns) prep_agents->dilute_A dilute_B Serial dilute Agent B vertically (down rows) prep_agents->dilute_B prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) add_inoculum Inoculate all wells with bacterial suspension prep_inoculum->add_inoculum dilute_A->add_inoculum dilute_B->add_inoculum incubate Incubate plates at 35-37°C for 16-20 hours add_inoculum->incubate determine_mic_combo Determine MIC of each agent in combination incubate->determine_mic_combo calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index determine_mic_combo->calculate_fic synergy Synergy (FIC ≤ 0.5) calculate_fic->synergy additive Additive (0.5 < FIC ≤ 1) calculate_fic->additive indifference Indifference (1 < FIC ≤ 4) calculate_fic->indifference antagonism Antagonism (FIC > 4) calculate_fic->antagonism end End synergy->end additive->end indifference->end antagonism->end

Caption: Workflow for the checkerboard synergy assay.

Detailed Steps:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antimicrobial concentrations. Serially dilute this compound along the x-axis (columns) and the conventional antibiotic along the y-axis (rows).

  • Inoculation: Inoculate each well with a standardized bacterial suspension as described for the MIC determination.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • FIC Index = FIC of this compound + FIC of Antibiotic

  • Interpretation: The interaction is interpreted based on the FIC index:

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1.0

    • Indifference: 1.0 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0[7][8]

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_enumeration Enumeration cluster_analysis Data Analysis start Start prep_culture Prepare an overnight bacterial culture start->prep_culture inoculate Inoculate tubes with bacterial culture to ~5 x 10^5 CFU/mL prep_culture->inoculate prep_tubes Prepare tubes with broth and desired concentrations of test agent(s) prep_tubes->inoculate incubate Incubate at 37°C with shaking inoculate->incubate sampling Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24h) incubate->sampling serial_dilute Perform serial dilutions of collected samples sampling->serial_dilute plate Plate dilutions onto -free agar serial_dilute->plate incubate_plates Incubate plates for 18-24 hours plate->incubate_plates count_colonies Count colonies (CFU) incubate_plates->count_colonies plot_data Plot log10 CFU/mL versus time count_colonies->plot_data end End plot_data->end

Caption: Workflow for a time-kill assay.

Detailed Steps:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in a suitable broth.

  • Assay Setup: Add the antimicrobial agent(s) at desired concentrations (e.g., 1x, 2x, 4x MIC) to flasks containing the broth and inoculum. Include a growth control without any antimicrobial agent.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Bacterial Enumeration: Perform serial dilutions of the collected samples and plate them onto agar plates. After incubation, count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.

Conclusion

The available evidence strongly indicates that this compound does not exhibit cross-resistance with a wide range of conventional antibiotics. This is a significant advantage, as it suggests that the development of resistance to this compound in a clinical setting would not compromise the efficacy of other antibiotic classes. The unique mechanism of action of this compound, targeting the bacterial cell membrane, further supports its potential as a novel therapeutic agent, both as a standalone treatment and in combination therapies. Further research into the synergistic potential of this compound with conventional antibiotics is highly encouraged and the protocols provided in this guide offer a framework for such investigations.

References

The Proteomic Battlefield: How Rhodomyrtone Dismantles Bacterial Defenses

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Rhodomyrtone, a potent acylphloroglucinol derived from the leaves of Rhodomyytus tomentosa, has emerged as a promising antibacterial agent, particularly against Gram-positive pathogens.[1] Its multifaceted mechanism of action, which disrupts fundamental cellular processes, makes it a compelling candidate for novel antibiotic development. This guide provides a comparative analysis of the proteomic shifts in bacteria upon treatment with this compound, supported by experimental data and detailed methodologies, to aid researchers in understanding and harnessing its therapeutic potential.

Quantitative Proteomic Analysis: A Comparative Overview

Proteomic studies have consistently demonstrated that this compound induces significant alterations in the bacterial proteome, impacting a wide array of cellular functions. The following tables summarize the key quantitative changes observed in different bacterial species treated with subinhibitory concentrations of this compound.

Table 1: Differentially Expressed Proteins in Methicillin-Resistant Staphylococcus aureus (MRSA) Treated with this compound (0.174 µg/ml) [2][3]

Functional ClassUpregulated ProteinsDownregulated Proteins
Cell Wall & Cell Division FtsZ, Penicillin-binding proteins
Stress Response & Oxidative Stress DnaK, GroEL, Superoxide dismutase
Virulence Factors Staphylococcal secretory antigen (SsaA), Immunodominant antigen A (IsaA)[4]
Metabolism (Amino Acid, Carbohydrate, Energy, Lipid, Nucleotide) Ornithine carbamoyltransferase, Arginase, Alanine dehydrogenaseGlyceraldehyde-3-phosphate dehydrogenase (GAPDH), Enzymes in glycolysis[5]
Protein Synthesis & Degradation Ribosomal proteins, Elongation factor Tu

Table 2: Differentially Expressed Proteins in Streptococcus pyogenes Treated with this compound (0.39 µg/ml) [1]

Functional ClassUpregulated ProteinsDownregulated Proteins
Virulence Factors Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), CAMP factor, Streptococcal pyrogenic exotoxin C
Metabolism (Glycolysis, Gluconeogenesis, Amino Acid) Enzymes in major metabolic pathways

Table 3: Differentially Expressed Proteins in Streptococcus pneumoniae Treated with this compound [6]

Functional ClassUpregulated ProteinsDownregulated Proteins
Protein Synthesis Cysteine synthase, Ribosomal proteins, Elongation factor Tu
Amino Acid Metabolism Arginine deiminase, Ornithine carbamoyltransferase
Carbohydrate Metabolism Proteins involved in carbohydrate metabolism

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the proteomic analysis of this compound's effects on bacteria.

Bacterial Culture and this compound Treatment
  • Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pyogenes, or Streptococcus pneumoniae are cultured in appropriate broth (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth) to the mid-logarithmic growth phase.

  • This compound Treatment: A subinhibitory concentration of this compound (e.g., 0.174 µg/ml for MRSA, 0.39 µg/ml for S. pyogenes) is added to the bacterial culture.[1][2][3] An untreated culture serves as the control.

  • Incubation: Cultures are incubated for a specified period (e.g., 18 hours) at 37°C with aeration.[2]

  • Cell Harvesting: Bacterial cells are harvested by centrifugation, washed with a suitable buffer (e.g., phosphate-buffered saline), and stored at -80°C until protein extraction.

Protein Extraction and Quantification
  • Cell Lysis: Bacterial cell pellets are resuspended in a lysis buffer containing protease inhibitors and subjected to mechanical lysis (e.g., bead beating, sonication) to release cellular proteins.

  • Protein Solubilization: The lysate is centrifuged to remove cellular debris, and the supernatant containing the soluble proteins is collected.

  • Protein Quantification: The total protein concentration in the extract is determined using a standard protein assay, such as the Bradford or BCA assay.

Two-Dimensional Gel Electrophoresis (2-DE)
  • Isoelectric Focusing (IEF): An equal amount of protein from treated and control samples is loaded onto IEF strips with a specific pH range. IEF separates proteins based on their isoelectric point (pI).

  • SDS-PAGE: The IEF strips are then equilibrated and placed on top of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. The second dimension separates proteins based on their molecular weight.

  • Gel Staining and Imaging: The 2-DE gels are stained with a protein stain (e.g., Coomassie Brilliant Blue, silver stain) and imaged using a high-resolution scanner.

  • Image Analysis: The gel images are analyzed using specialized software to detect, quantify, and compare protein spots between the treated and control samples.

Mass Spectrometry and Protein Identification
  • Spot Excision and In-Gel Digestion: Protein spots of interest (those showing significant changes in expression) are excised from the 2-DE gels. The proteins within the gel pieces are destained and digested with a protease (e.g., trypsin) to generate peptides.

  • Mass Spectrometry (MS): The resulting peptide mixture is analyzed by mass spectrometry (e.g., MALDI-TOF/TOF, LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides.

  • Database Searching: The peptide mass fingerprint data is used to search a protein database (e.g., NCBI, Swiss-Prot) to identify the corresponding proteins.

Visualizing the Impact of this compound

The following diagrams illustrate the experimental workflow for comparative proteomics and the key cellular pathways disrupted by this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis b_culture Bacterial Culture treatment This compound Treatment b_culture->treatment control Untreated Control b_culture->control harvest Cell Harvesting treatment->harvest control->harvest p_extraction Protein Extraction harvest->p_extraction two_de 2D Gel Electrophoresis p_extraction->two_de ms Mass Spectrometry two_de->ms p_id Protein Identification ms->p_id

Comparative proteomics experimental workflow.

rhodomyrtone_pathways cluster_cell_processes Affected Cellular Processes This compound This compound cell_wall Cell Wall Biosynthesis (FtsZ, PBPs) This compound->cell_wall protein_syn Protein Synthesis (Ribosomal Proteins, EF-Tu) This compound->protein_syn stress_resp Stress Response (DnaK, GroEL) This compound->stress_resp metabolism Central Metabolism (Glycolysis) This compound->metabolism virulence Virulence Factor Production This compound->virulence

Key bacterial pathways inhibited by this compound.

Conclusion

The comparative proteomic analysis reveals that this compound exerts its antibacterial effect through a multi-pronged attack on essential bacterial processes. Its ability to disrupt cell wall synthesis, protein production, central metabolism, and virulence factor expression underscores its potential as a broad-spectrum agent against Gram-positive bacteria.[1][2][3][6] Notably, this compound's interference with multiple targets may also reduce the likelihood of resistance development.[7] Further research leveraging these proteomic insights can accelerate the development of this compound-based therapeutics to combat the growing threat of antibiotic-resistant infections.

References

Comparing the efficacy of different Rhodomyrtone extraction techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodomyrtone, a potent acylphloroglucinol derived from the leaves of Rhodomyrtus tomentosa, has garnered significant interest for its broad-spectrum antibacterial, anti-inflammatory, and anticancer properties. The efficiency of extracting this valuable compound is paramount for research and development. This guide provides an objective comparison of various extraction techniques, supported by available experimental data, to aid researchers in selecting the most suitable method for their objectives.

Comparison of Extraction Efficacy

The selection of an extraction technique significantly impacts the yield and purity of this compound. Below is a summary of quantitative data from studies utilizing different methods. It is important to note that a direct comparison of all methods under identical conditions is not available in the current literature. The presented data is compiled from various studies and may involve different quantification metrics (e.g., crude extract yield vs. specific compound concentration).

Extraction TechniquePlant Material & SolventYield/ConcentrationSource
Maceration Rhodomyrtus tomentosa leaves (dried powder) in 95% Ethanol5.12% (w/w) crude ethanolic extract[1]
Rhodomyrtus tomentosa leaves (dried powder) in 95% Ethanol, followed by fractionation489.08 mg/g this compound in fraction F4[1]
Ultrasound-Assisted Extraction (UAE) Rhodomyrtus tomentosa leaves in Choline chloride-based Natural Deep Eutectic Solvent (NADES)29.6351 mg GAE/g dried leaves (Total Phenolic Content)[2]
Rhodomyrtus tomentosa berries (for polysaccharides)35.67% (w/w) polysaccharide extract[3]
Microwave-Assisted Extraction (MAE) Rhodomyrtus tomentosa fruit1.68% (v/w) crude extract[4]
Soxhlet Extraction Data not available for Rhodomyrtus tomentosa-

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing extraction techniques. Below are protocols cited in the literature for Maceration, Ultrasound-Assisted Extraction, a general protocol for Soxhlet Extraction, and the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Maceration Protocol for this compound Extraction

This protocol was adapted from a study that successfully isolated this compound-rich fractions.[1]

  • Preparation of Plant Material: Grind dried leaves of Rhodomyrtus tomentosa into a powder.

  • Extraction: Macerate 800 g of the ground, dried leaves in 95% ethanol at room temperature (25°C) for 7 days. This process is repeated three times.

  • Concentration: Pool the filtrates from the three extraction cycles and concentrate them using a rotary evaporator.

  • Partitioning: Partition the resulting ethanolic extract with acetone to yield acetone-soluble and acetone-insoluble fractions.

  • Fractionation: Subject the acetone-soluble fraction to quick column chromatography on silica gel 60. Elute with a hexane:ethyl acetate (92:8 v/v) solvent system to obtain different fractions.

  • Analysis: Analyze the fractions for this compound content using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Ultrasound-Assisted Extraction (UAE) Protocol for Phenolic Compounds

This optimized protocol focuses on the extraction of total phenolic compounds from Rhodomyrtus tomentosa leaves.[2]

  • Solvent Preparation: Prepare a Natural Deep Eutectic Solvent (NADES) by mixing choline chloride and propylene glycol in a 1:1 molar ratio.

  • Extraction Parameters:

    • Extraction Time: 60 minutes

    • Water Content in NADES: 25%

    • Solid-to-Liquid Ratio: 0.02 g/mL

  • Sonication: Submerge the vessel containing the plant material and solvent in an ultrasonic bath and sonicate under the optimized conditions.

  • Post-Extraction: After extraction, centrifuge the mixture and collect the supernatant for analysis of total phenolic content.

General Soxhlet Extraction Protocol

While a specific protocol for this compound was not found, a general procedure for extracting phytochemicals from plant material using a Soxhlet apparatus is as follows.

  • Sample Preparation: Place the dried and powdered plant material into a thimble.

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then attached to a flask containing the extraction solvent and a condenser.

  • Extraction Cycle: Heat the solvent in the flask. The solvent vapor travels up a distillation arm and floods into the chamber with the thimble. The condenser cools the vapor, which condenses and drips back down into the chamber.

  • Siphoning: Once the solvent reaches the top of a siphon tube, it is siphoned back into the flask, carrying the extracted compounds with it.

  • Repetition: This cycle is repeated multiple times, allowing for a thorough extraction of the desired compounds.

  • Concentration: After extraction, the solvent is evaporated to yield the crude extract.

This compound Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.[1]

  • System: Agilent 1100 system with a variable-wavelength detector.

  • Column: Zorbax Eclipse XDB C-8 reverse-phase column.

  • Mobile Phase: Isocratic elution with acetonitrile/0.1% phosphoric acid in water (7:3 v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection: this compound is detected at a retention time of approximately 9.3 minutes.

  • Quantification: A calibration curve is generated using a this compound standard to quantify the concentration in the extracts.

Visualizing Workflows and Signaling Pathways

To better understand the experimental processes and the biological activity of this compound, the following diagrams are provided.

Extraction_Workflow cluster_maceration Maceration cluster_uae Ultrasound-Assisted Extraction M_Start Dried R. tomentosa Leaves M_Grind Grind to Powder M_Start->M_Grind M_Extract Macerate with 95% Ethanol (3x, 7 days each) M_Grind->M_Extract M_Concentrate Concentrate with Rotary Evaporator M_Extract->M_Concentrate M_Partition Partition with Acetone M_Concentrate->M_Partition M_Chromatography Column Chromatography M_Partition->M_Chromatography M_End This compound-rich Fractions M_Chromatography->M_End U_Start Dried R. tomentosa Leaves U_Mix Mix with NADES Solvent U_Start->U_Mix U_Sonicate Ultrasonic Bath (Optimized Time & Temp) U_Mix->U_Sonicate U_Separate Centrifuge and Collect Supernatant U_Sonicate->U_Separate U_End Phenolic-rich Extract U_Separate->U_End

Caption: Comparative workflow of Maceration and Ultrasound-Assisted Extraction.

Rhodomyrtone_Antibacterial_Pathway This compound This compound BacterialMembrane Bacterial Cell Membrane This compound->BacterialMembrane Targets MembraneFluidity Increased Membrane Fluidity BacterialMembrane->MembraneFluidity ProteinTrapping Trapping of Membrane Proteins in Vesicles MembraneFluidity->ProteinTrapping CellularProcesses Disruption of Cellular Processes (e.g., Cell Division, Cell Wall Synthesis) ProteinTrapping->CellularProcesses CellDeath Bacterial Cell Death CellularProcesses->CellDeath

Caption: Antibacterial mechanism of this compound targeting the cell membrane.

Rhodomyrtone_Anticancer_Pathway This compound This compound NFkB NF-κB Activity This compound->NFkB Raf_ERK Raf/ERK Pathway NFkB->Raf_ERK p38_MAPK p38 MAPK Pathway NFkB->p38_MAPK FAK_Akt FAK/Akt Pathway NFkB->FAK_Akt Metastasis Cancer Cell Metastasis Raf_ERK->Metastasis p38_MAPK->Metastasis FAK_Akt->Metastasis

Caption: this compound's inhibitory effect on cancer cell signaling pathways.

Discussion of Extraction Techniques

Maceration is a conventional, simple, and cost-effective method. However, it is often time-consuming and may result in lower extraction yields compared to modern techniques. The extended extraction time also increases the risk of degradation of sensitive compounds.

Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer. This technique generally leads to higher yields in shorter extraction times and at lower temperatures compared to maceration, thus preserving thermolabile compounds.

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material directly. This rapid and efficient heating can significantly reduce extraction time and solvent consumption. However, the high temperatures can potentially degrade heat-sensitive compounds like this compound if not carefully controlled.

Soxhlet Extraction is a continuous extraction method that uses a smaller amount of solvent compared to maceration. It is generally more efficient than maceration. However, the continuous heating of the solvent to its boiling point over an extended period poses a significant risk of thermal degradation for compounds like this compound.

Conclusion

The choice of extraction technique for this compound from Rhodomyrtus tomentosa depends on the specific research goals, available equipment, and desired scale of operation.

  • For obtaining high-purity this compound for structural and functional studies, maceration followed by chromatographic purification is a well-documented and effective method.

  • For rapid screening of bioactivity or when higher yields of total phenolics are desired in a shorter time, Ultrasound-Assisted Extraction (UAE) presents a promising and "green" alternative.

  • While Microwave-Assisted Extraction (MAE) can be highly efficient, careful optimization of temperature and extraction time is crucial to prevent the degradation of this compound.

  • Soxhlet extraction , due to the prolonged exposure to high temperatures, may not be the ideal method for preserving the integrity of this compound.

References

Rhodomyrtone's Efficacy in Halting Cancer Progression: A Comparative Analysis of MMP-2 and MMP-9 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals validating the inhibitory effects of rhodomyrtone on Matrix Metalloproteinase-2 (MMP-2) and MMP-9, critical enzymes in cancer invasion and metastasis. This document provides a comparative analysis of this compound against other known MMP inhibitors, supported by experimental data and detailed protocols.

Executive Summary

Metastasis remains a primary cause of cancer-related mortality, with matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, playing a pivotal role in the degradation of the extracellular matrix, a crucial step in cancer cell invasion. This compound, a natural bioactive compound, has emerged as a promising inhibitor of these enzymes. This guide offers an in-depth validation of this compound's inhibitory effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to aid in further research and development.

Comparative Analysis of MMP-2 and MMP-9 Inhibition

This compound has demonstrated significant inhibitory effects on both the activity and expression of MMP-2 and MMP-9 in various cancer cell lines. The following tables provide a quantitative comparison of this compound with other well-established synthetic and natural MMP inhibitors.

Table 1: Quantitative Inhibition of MMP-2 and MMP-9 Activity

InhibitorTargetIC50 / % InhibitionCancer Cell Line / Source
This compound MMP-2 & MMP-9Significant reduction in activity at 0.5 and 1.5 µg/mL[1]Human Chondrosarcoma (SW1353)
Batimastat (BB-94) MMP-24 nM[2][3][4]-
MMP-94 nM[2][3][4]-
Marimastat (BB-2516) MMP-26 nM[5][6][7]-
MMP-93 nM[5][6][7]-
Curcumin MMP-232% reduction at 3.02 µMHuman Corneal Epithelial Cells
MMP-956% reduction at 3.02 µM[8]Human Corneal Epithelial Cells
Resveratrol MMP-2 & MMP-9Significant inhibitionHTB94 Chondrosarcoma Cells[9]

Table 2: Downregulation of MMP-2 and MMP-9 Protein Expression

InhibitorTargetConcentration% Reduction in ExpressionCancer Cell Line
This compound MMP-2 & MMP-90.5, 1.5, 3 µg/mLDose-dependent decreaseHuman Chondrosarcoma (SW1353)[1]
Curcumin MMP-2 & MMP-90-15 µMDose-dependent decreaseSquamous Cell Carcinoma (SCC-25)[10]
Resveratrol MMP-2 & MMP-90-50 µMDose-dependent decreaseHuman Bladder Cancer Cells[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of research.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to detect and quantify the gelatinolytic activity of MMP-2 and MMP-9.

  • Sample Preparation: Culture cancer cells and treat with this compound or other inhibitors at desired concentrations. Collect the conditioned media and centrifuge to remove cell debris. Determine the protein concentration of the supernatant.

  • SDS-PAGE: Prepare a 10% polyacrylamide gel containing 0.1% gelatin. Mix the conditioned media with non-reducing sample buffer and load onto the gel. Run the electrophoresis at 150V until the dye front reaches the bottom.

  • Renaturation and Development: After electrophoresis, wash the gel twice for 30 minutes in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer (containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 18-24 hours.

  • Staining and Visualization: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes and then destain with a solution of methanol and acetic acid. Areas of enzymatic activity will appear as clear bands against a blue background.

  • Quantification: The gel can be scanned, and the intensity of the bands can be quantified using densitometry software like ImageJ. The percentage of inhibition can be calculated by comparing the band intensity of treated samples to the untreated control.

Western Blotting for MMP-2 and MMP-9 Expression

This technique is used to determine the protein levels of MMP-2 and MMP-9.

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for MMP-2 and MMP-9 overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The bands can be visualized using an imaging system. The intensity of the bands is quantified using densitometry software, and the expression levels are normalized to a loading control like GAPDH or β-actin.

Matrigel Invasion Assay

This assay measures the invasive potential of cancer cells.

  • Chamber Preparation: Coat the upper surface of a Transwell insert (typically with an 8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Resuspend the cancer cells in serum-free medium and seed them into the upper chamber of the Matrigel-coated insert. The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.

  • Incubation: Incubate the plate at 37°C for 24-48 hours, allowing the invasive cells to degrade the Matrigel and migrate through the pores to the lower surface of the membrane.

  • Staining and Quantification: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invaded cells on the lower surface with methanol and stain with a solution like crystal violet. The number of invaded cells can be counted under a microscope in several random fields, and the average is calculated.

Signaling Pathways and Experimental Workflows

The inhibitory effect of this compound on MMP-2 and MMP-9 is mediated through the modulation of several key signaling pathways. The following diagrams illustrate these pathways and the experimental workflows.

Rhodomyrtone_Signaling_Pathway This compound This compound FAK FAK This compound->FAK Inhibits Akt Akt This compound->Akt Inhibits ERK ERK1/2 This compound->ERK Inhibits p38 p38 This compound->p38 Inhibits FAK->Akt NFkB NF-κB Akt->NFkB ERK->NFkB p38->NFkB MMP2 MMP-2 Expression & Activity NFkB->MMP2 Downregulates MMP9 MMP-9 Expression & Activity NFkB->MMP9 Downregulates Invasion Cancer Cell Invasion & Metastasis MMP2->Invasion Promotes MMP9->Invasion Promotes

This compound's inhibitory signaling cascade.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis CellCulture Cancer Cell Culture + this compound Treatment Zymography Gelatin Zymography (MMP Activity) CellCulture->Zymography WesternBlot Western Blot (MMP Expression) CellCulture->WesternBlot InvasionAssay Matrigel Invasion Assay (Invasive Potential) CellCulture->InvasionAssay DataAnalysis Quantitative Analysis (Densitometry, Cell Counting) Zymography->DataAnalysis WesternBlot->DataAnalysis InvasionAssay->DataAnalysis

Workflow for validating MMP inhibition.

Conclusion

The presented data strongly support the validation of this compound as a potent inhibitor of MMP-2 and MMP-9 in cancer. Its ability to downregulate both the activity and expression of these key metastatic enzymes, coupled with its modulation of critical signaling pathways, positions this compound as a compelling candidate for further preclinical and clinical investigation. This guide provides the necessary tools and information for researchers to build upon these findings and accelerate the development of novel anti-cancer therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Rhodomyrtone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Rhodomyrtone: Key Safety Data

While a specific Safety Data Sheet (SDS) detailing the disposal of this compound was not identified, the available information on its properties and related compounds allows for a responsible assessment of its handling and disposal requirements.

PropertyDataSource
Form Solid[1]
Storage Temperature −20°C[1]
Classification Combustible Solid (Storage Class 11)[1]
Hazard Statements (General for similar hazardous substances) May be fatal if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.

Immediate Safety and Disposal Protocols

The following procedures are based on general best practices for the disposal of laboratory chemical waste and should be followed in the absence of specific institutional or regulatory guidelines for this compound.[2][3][4]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from spills.

  • Respiratory Protection: If handling powders or creating aerosols, a dust mask or respirator is recommended.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal.

  • Designated Waste Container:

    • Use a clearly labeled, leak-proof container designated for solid chemical waste.[5]

    • The container should be compatible with this compound.

    • Label the container "Hazardous Waste - this compound" and include the date.

  • Collection of Solid Waste:

    • Carefully transfer any unused or waste this compound solid into the designated hazardous waste container.

    • Avoid generating dust. If necessary, work in a fume hood.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weighing boats, contaminated gloves, or paper towels, should also be placed in the designated solid hazardous waste container.[5]

Step 3: Liquid Waste Containing this compound

For solutions containing this compound:

  • Designated Liquid Waste Container:

    • Use a separate, clearly labeled, leak-proof container for liquid hazardous waste.

    • The container should be made of a material compatible with the solvent used to dissolve the this compound.

    • Label the container "Hazardous Liquid Waste - this compound in [Solvent Name]" and include the approximate concentration and date.

  • Prohibition of Drain Disposal:

    • Do not pour any solution containing this compound down the drain.[6] This is to prevent the release of a substance that is potentially toxic to aquatic life into the wastewater system.

Step 4: Storage and Final Disposal
  • Temporary Storage:

    • Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.[3]

  • Institutional Procedures:

    • Follow your institution's specific procedures for the collection of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup.[3]

  • Professional Disposal:

    • The collected waste will be handled by a licensed hazardous waste disposal company, which will ensure its proper treatment and disposal, likely through incineration.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_preparation Preparation cluster_waste_type Waste Type Assessment cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_final_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Solid or Liquid Waste? ppe->assess_waste solid_container Use Designated Solid Hazardous Waste Container assess_waste->solid_container Solid liquid_container Use Designated Liquid Hazardous Waste Container assess_waste->liquid_container Liquid transfer_solid Transfer Solid this compound & Contaminated Materials solid_container->transfer_solid seal_solid Seal and Label Container transfer_solid->seal_solid storage Store in Designated Secure Area seal_solid->storage transfer_liquid Pour this compound Solution into Container liquid_container->transfer_liquid no_drain DO NOT Pour Down Drain transfer_liquid->no_drain seal_liquid Seal and Label Container no_drain->seal_liquid seal_liquid->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact end End: Professional Disposal ehs_contact->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rhodomytrone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Rhodomyrtone in a laboratory setting. These guidelines are designed to ensure the safety of all personnel and to maintain a secure research environment.

This compound, a bioactive compound isolated from the leaves of Rhodomyrtus tomentosa, has garnered significant interest for its therapeutic potential. While research indicates low mammalian toxicity, it is imperative to handle this powdered natural product with the appropriate precautions to minimize exposure and ensure safe disposal.[1][2] The following procedures are based on established best practices for handling solid phytochemicals in a research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound powder, a comprehensive PPE strategy is essential to prevent inhalation of airborne particles and to avoid skin and eye contact.[3][4] The following table outlines the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment Rationale
Weighing and Aliquoting Powder - NIOSH-approved N95 respirator or higher- Chemical splash goggles- Nitrile gloves- Lab coatPrevents inhalation of fine particles.[3] Protects eyes from airborne dust.[3] Prevents skin contact. Protects personal clothing.
Preparing Solutions - Chemical splash goggles- Nitrile gloves- Lab coatProtects eyes from splashes. Prevents skin contact. Protects personal clothing.
General Handling and Storage - Safety glasses- Nitrile gloves- Lab coatProvides basic eye protection. Prevents incidental skin contact. Protects personal clothing.

Important Note: Always inspect PPE for integrity before use and replace any damaged items immediately.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination. Follow these procedural steps for safe handling:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a well-ventilated space.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have spill cleanup materials accessible.

  • Handling the Powder:

    • When weighing or transferring this compound powder, perform these tasks in a fume hood or a powder containment hood to minimize the generation of airborne dust.

    • Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder. Avoid creating dust clouds.

    • Close the container tightly after each use to prevent spillage and contamination.

  • Preparing Solutions:

    • When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a water bath or heating mantle.[5][6] Avoid open flames, as the flammability of this compound has not been definitively established.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.

    • Ensure the container is clearly labeled with the compound name, concentration (if in solution), and any relevant hazard warnings.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound waste is crucial to prevent environmental contamination and to comply with laboratory waste regulations.[7][8]

Waste Type Disposal Procedure
Solid this compound Waste - Collect in a clearly labeled, sealed container designated for chemical waste.- Do not mix with other waste streams.- Dispose of through a licensed hazardous waste disposal service.[8]
Contaminated Labware (e.g., weigh boats, pipette tips) - Place in a designated container for chemically contaminated solid waste.- Dispose of according to your institution's chemical waste guidelines.
This compound Solutions - Collect in a labeled, sealed container for liquid chemical waste.- Do not pour down the drain.[5] - Dispose of through a licensed hazardous waste disposal service.[8]
Contaminated PPE (e.g., gloves, disposable lab coats) - Place in a designated container for chemically contaminated solid waste.- Do not dispose of in regular trash.

Experimental Protocols: Toxicity Data

Study Type Organism Dosage Observed Effects Reference
Oral ToxicityMouseUp to 5,000 mg/kg body weight for 14 daysNo systemic toxicity observed.[1]
Acute Systemic ToxicityGalleria mellonella (invertebrate model)100 mg/kg body weight for 4 daysNo visible toxic effects (100% survival).[1]
Embryo ToxicityZebrafish (Danio rerio)0.5 µg/mL for 3 daysAt least 80% survival of embryos.[1]
Hemolysis AssayHuman erythrocytesUp to 256 µg/mLNo observable hemolysis.[1]

Note: The minimal inhibitory concentration (MIC) of this compound against most Gram-positive pathogens is reported to be between 0.5-1 µg/mL, suggesting that the effective concentrations for antimicrobial research are significantly lower than the doses at which no toxicity was observed.[1]

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.

Rhodomyrtone_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Designate Handling Area prep_ppe Inspect & Don PPE prep_area->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill weigh Weigh Powder in Hood prep_spill->weigh dissolve Prepare Solution weigh->dissolve store Store in Cool, Dry, Ventilated Area dissolve->store segregate Segregate Waste Streams dissolve->segregate Generate Waste store->segregate Expired/Unused label_waste Label Waste Containers segregate->label_waste dispose Dispose via Licensed Service label_waste->dispose end dispose->end start start->prep_area

Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhodomyrtone
Reactant of Route 2
Rhodomyrtone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.